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  • Product: 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Core Science & Biosynthesis

Foundational

Molecular Structure, Synthesis, and Pharmacological Applications of 1-[2-(3-Methoxyphenyl)ethyl]piperazine: A Comprehensive Technical Guide

Executive Summary The compound 1-[2-(3-Methoxyphenyl)ethyl]piperazine (often referred to as 1-(3-methoxyphenethyl)piperazine) is a highly versatile arylalkylpiperazine scaffold. While rarely administered as a standalone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(3-Methoxyphenyl)ethyl]piperazine (often referred to as 1-(3-methoxyphenethyl)piperazine) is a highly versatile arylalkylpiperazine scaffold. While rarely administered as a standalone therapeutic, it serves as a critical synthetic precursor in neuropharmacology. By functionalizing the secondary amine of its piperazine ring, researchers generate potent, highly selective ligands for central nervous system (CNS) targets, most notably the Sigma-1 (σ1) receptor , as well as serotonin (5-HT) and dopamine transporters [1, 3].

This technical guide deconstructs the physicochemical properties of this scaffold, details a self-validating synthesis protocol, and explores the causality behind its pharmacological derivatives—specifically focusing on its role in modulating psychostimulant-induced hyperactivity.

Molecular Structure and Physicochemical Properties

The structural architecture of 1-[2-(3-Methoxyphenyl)ethyl]piperazine is defined by three distinct pharmacophoric regions:

  • The Piperazine Ring: A conformationally flexible, basic moiety that dictates aqueous solubility and serves as the primary site for further N-alkylation.

  • The Ethyl Linker: Provides the optimal spatial distance (two carbons) between the basic nitrogen and the aromatic system, a critical requirement for fitting into the hydrophobic pocket of sigma and monoamine receptors.

  • The 3-Methoxyphenyl Group: The meta-methoxy substitution acts as a hydrogen bond acceptor. Crucially, the meta positioning (as opposed to para or ortho) alters the electronic distribution and steric bulk, which has been shown to confer unique biphasic pharmacological properties in downstream derivatives [3].

Table 1: Key Physicochemical Data
PropertyValue / Description
Chemical Name 1-[2-(3-Methoxyphenyl)ethyl]piperazine
CAS Registry Number 96622-80-9 (Free Base) / 1266690-92-9 (Dihydrochloride)
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol (Free Base)
Physical State Viscous pale-yellow oil (Free Base) / White powder (Salt)
Solubility Soluble in DCM, Methanol, DMSO; Salt is water-soluble

Chemical Synthesis: Causality & Protocols

The most robust method for synthesizing 1-[2-(3-Methoxyphenyl)ethyl]piperazine is the nucleophilic aliphatic substitution (S_N2) of 3-methoxyphenethyl bromide with piperazine [2].

The Causality of Experimental Design
  • Why use a massive excess of piperazine? Piperazine contains two identical secondary amines. If a 1:1 stoichiometric ratio is used, the newly formed mono-alkylated product can undergo a second alkylation, yielding an unwanted symmetrical bis-alkylated byproduct. By using a 5-to-10-fold molar excess of piperazine, the reaction kinetics statistically favor collisions between the alkyl halide and unreacted piperazine, suppressing over-alkylation.

  • Why use Potassium Carbonate (K₂CO₃)? As the S_N2 reaction proceeds, hydrobromic acid (HBr) is generated. K₂CO₃ acts as a mild, non-nucleophilic acid scavenger, neutralizing the HBr to prevent the protonation of piperazine, which would otherwise halt the reaction.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of 3-methoxyphenethyl bromide in anhydrous Tetrahydrofuran (THF) or Acetonitrile.

  • Add 5.0 equivalents of anhydrous piperazine and 2.0 equivalents of finely powdered K₂CO₃.

  • Equip the round-bottom flask with a reflux condenser and a drying tube to exclude moisture.

Step 2: Reflux and Monitoring

  • Heat the mixture to reflux (approx. 65°C for THF or 82°C for Acetonitrile) under continuous magnetic stirring for 12–16 hours.

  • Self-Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1). The disappearance of the high-Rf starting material and the appearance of a ninhydrin-active, lower-Rf spot confirms conversion.

Step 3: Work-up and Extraction

  • Cool the mixture to room temperature and filter off the inorganic salts (KBr and unreacted K₂CO₃).

  • Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the excess, volatile piperazine.

  • Dissolve the residue in dichloromethane (DCM) and wash with distilled water. The mono-alkylated product remains in the organic layer, while residual piperazine partitions into the aqueous layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic piperazine ring protons (broad singlets/multiplets around δ 2.40–2.90 ppm), the ethyl linker triplets, and the distinct 3-methoxy singlet at δ 3.80 ppm.

  • LC-MS: Confirm the mass-to-charge ratio (m/z) peak at [M+H]⁺ = 221.1.

Synthesis A 3-Methoxyphenethyl Bromide C Nucleophilic Substitution (K2CO3, THF, Reflux) A->C B Piperazine (5x Excess) B->C D 1-[2-(3-Methoxyphenyl) ethyl]piperazine C->D Major Pathway E Bis-alkylated Byproduct (Statistically Suppressed) C->E Minor Pathway

Synthesis workflow of 1-[2-(3-Methoxyphenyl)ethyl]piperazine via nucleophilic substitution.

Pharmacological Significance: The Sigma-1 Receptor Axis

The true value of 1-[2-(3-Methoxyphenyl)ethyl]piperazine lies in its capacity to be functionalized into high-affinity receptor ligands. When the secondary amine is alkylated with a phenylpropyl group, the resulting compound is YZ-185 (N-phenylpropyl-N′-(3-methoxyphenethyl)piperazine) [4].

Mechanism of Action

Sigma-1 (σ1) receptors are unique endoplasmic reticulum (ER)-resident chaperone proteins involved in cellular stress responses, neuroprotection, and the modulation of neurotransmitter release. Drugs of abuse, such as cocaine and methamphetamine, hijack these pathways to induce hyperactivity and conditioned place preference (CPP) [3, 4].

Derivatives built on the 3-methoxyphenethyl piperazine scaffold exhibit profound σ1 affinity. Interestingly, the meta-methoxy group imparts a unique biphasic behavioral profile:

  • At low doses (0.1 μmol/kg): YZ-185 acts as a behavioral agonist, enhancing cocaine-induced hyperactivity.

  • At high doses (31.6 μmol/kg): It acts as a potent σ1 antagonist, completely blocking the development of cocaine-conditioned place preference and attenuating hyperactivity without impairing baseline motor control [4].

Table 2: Binding Affinities of Key Piperazine Derivatives
CompoundStructural Modification from Scaffoldσ1 Receptor Affinity (Ki)σ2 Receptor Affinity (Ki)Primary Behavioral Effect
YZ-185 N-phenylpropyl addition~1.4 nM~10.2 nMBiphasic modulation of cocaine hyperactivity
SA4503 N-phenylpropyl + 4-methoxy addition (3,4-dimethoxy)~4.6 nM~1784 nMPotent σ1 agonist, neuroprotective
YZ-067 N-phenylpropyl (4-methoxy instead of 3-methoxy)~1.0 nM>100 nMPure attenuation of cocaine hyperactivity

Data synthesized from in vitro radioligand binding assays [3, 4].

Pharmacology A 1-[2-(3-Methoxyphenyl) ethyl]piperazine Scaffold B N-Alkylation (Phenylpropyl substitution) A->B C YZ-185 (High Affinity Ligand) B->C D Sigma-1 Receptor Binding (Ki ~1.4 nM) C->D E Low Dose: Enhances Hyperactivity D->E Agonist-like behavior F High Dose: Blocks Cocaine CPP D->F Antagonist-like behavior

Pharmacological pathway from the piperazine scaffold to biphasic Sigma-1 receptor modulation.

Conclusion & Future Perspectives

1-[2-(3-Methoxyphenyl)ethyl]piperazine is a foundational building block in modern medicinal chemistry. Its robust synthesis, driven by controlled nucleophilic substitution, yields a scaffold perfectly primed for exploring the spatial and electronic requirements of the Sigma-1 receptor binding pocket. As research into addiction therapies and neuroprotective agents accelerates, derivatives of this scaffold—leveraging the unique biphasic properties of the 3-methoxy substitution—will remain at the forefront of targeted CNS drug discovery.

References

  • National Institutes of Health (PMC). "N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors." PMC. Available at:[Link]

  • National Institutes of Health (PubMed). "Effects of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands on cocaine-induced hyperactivity in mice." PubMed. Available at:[Link]

  • National Institutes of Health (PMC). "N-Phenylpropyl-N′-(3-methoxyphenethyl)piperazine (YZ-185) Attenuates the Conditioned-Rewarding Properties of Cocaine in Mice." PMC. Available at:[Link]

Exploratory

Chemical stability profile of 1-[2-(3-Methoxyphenyl)ethyl]piperazine in solution

The following technical guide details the chemical stability profile of 1-[2-(3-Methoxyphenyl)ethyl]piperazine , a substituted phenethylpiperazine derivative often utilized as a serotonergic ligand or key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical stability profile of 1-[2-(3-Methoxyphenyl)ethyl]piperazine , a substituted phenethylpiperazine derivative often utilized as a serotonergic ligand or key intermediate in the synthesis of pharmaceuticals like urapidil analogues.

This guide synthesizes structural reactivity analysis with standard forced degradation protocols, providing a robust framework for handling, analyzing, and stabilizing this compound in solution.[1]

Executive Summary

1-[2-(3-Methoxyphenyl)ethyl]piperazine (hereafter 3-MeO-PEP ) exhibits a stability profile characteristic of secondary amines and phenethyl-linked nitrogen heterocycles . While the core piperazine and phenethyl ether scaffold is hydrolytically stable, the compound is chemically labile under oxidative stress and photolytic exposure .[1]

  • Primary Vulnerability: Oxidative N-hydroxylation and N-oxide formation at the secondary amine terminus.

  • Secondary Vulnerability: Benzylic oxidation at the ethyl linker under UV exposure.[1]

  • Solution Behavior: Highly pH-dependent solubility and stability; maximum stability is observed in acidic buffers (pH < 4.[1]0) where the piperazine nitrogens are protonated.[1]

  • Critical Handling: Solutions of the free base rapidly absorb atmospheric CO₂ to form carbamates; inert atmosphere (N₂/Ar) is mandatory for long-term storage of non-acidic solutions.[1]

Physicochemical Baseline

Understanding the structural moieties is prerequisite to predicting degradation.[1][2]

PropertyValue / CharacteristicStability Implication
Molecular Structure Phenethyl linker : Breaks conjugation between piperazine and phenyl ring.3-Methoxy group : Electron-donating; activates phenyl ring toward electrophilic attack.Secondary Amine (N4) : Nucleophilic; prone to oxidation/alkylation.Unlike N-phenylpiperazines, the N-C bond is stable to hydrolysis. The primary risk is radical attack on the benzylic carbon and N-oxidation.[1]
pKa (Predicted) pKa₁ ≈ 5.4 (Tertiary N1)pKa₂ ≈ 9.8 (Secondary N4)At physiological pH (7.4), the secondary amine is partially unprotonated (reactive).[1] Acidic pH (< 5) ensures full protonation, protecting the lone pairs from oxidation.[1]
Solubility High in acidic media (forms di-cation); Low in basic media (free base).Precipitation risk in basic buffers; oxidative degradation accelerates in the free-base form.[1]
UV Absorption λmax ≈ 270–280 nm (Anisole chromophore).[1]Susceptible to direct photolysis; requires amber glassware.[1]

Degradation Mechanisms (The "Why")

Oxidative Pathways (Dominant)

In solution, dissolved oxygen acts on the free electron lone pairs of the nitrogen atoms.[1]

  • N-Oxidation: The tertiary nitrogen (N1) can form an N-oxide . The secondary nitrogen (N4) is susceptible to N-hydroxylation (

    
    ), which can further oxidize to a nitrone.
    
  • Radical Propagation: Trace metal ions (Fe²⁺, Cu²⁺) can catalyze the abstraction of a hydrogen atom from the

    
    -carbon (adjacent to nitrogen) or the benzylic position, leading to iminium ion intermediates and eventual chain cleavage.
    
Photolytic Degradation

The 3-methoxyphenyl moiety absorbs UV light, generating an excited state that can facilitate hydrogen abstraction from the benzylic carbons (the ethyl linker).[1]

  • Mechanism: UV excitation

    
     Benzylic radical formation 
    
    
    
    Reaction with O₂
    
    
    Peroxide intermediate
    
    
    Cleavage to 3-methoxybenzaldehyde and piperazine derivatives .[1]
Carbamylation (The "Silent" Degradant)

As a secondary amine, 3-MeO-PEP reacts reversibly with dissolved carbon dioxide (CO₂) in neutral/basic aqueous solutions to form carbamic acid or carbamate salts .

  • Reaction:

    
    
    
  • Impact: This alters the retention time in HPLC and changes the effective concentration, though it is often reversible upon acidification.[1]

Visualization: Degradation Pathways[3][4][5]

The following diagram maps the potential degradation routes for 3-MeO-PEP under stress conditions.

StabilityProfile Parent 1-[2-(3-Methoxyphenyl)ethyl]piperazine (Parent) NOxide N-Oxide / N-Hydroxyl (Oxidative Stress) Parent->NOxide H2O2 / O2 (N-Oxidation) BenzylicRad Benzylic Radical (UV Excited) Parent->BenzylicRad hv (UV Light) Carbamate Carbamate Adduct (+CO2 in Basic Soln) Parent->Carbamate CO2 / pH > 8 (Reversible) Iminium Iminium Intermediates NOxide->Iminium -H2O Aldehyde 3-Methoxybenzaldehyde (Cleavage Product) BenzylicRad->Aldehyde O2 / Radical Scission

Caption: Primary degradation pathways including N-oxidation (Red), Photolysis (Yellow), and Carbamylation (Green).

Experimental Protocols (The "How")

To validate the stability of 3-MeO-PEP in your specific matrix, perform the following Forced Degradation Study . This protocol is designed to achieve 5–20% degradation to identify stability-indicating analytical parameters.

Sample Preparation[1][2][4]
  • Stock Solution: Prepare a 1.0 mg/mL solution of 3-MeO-PEP (preferably as the HCl salt) in Methanol/Water (50:50).

  • Control: Store one aliquot at 4°C in the dark.

Stress Conditions Table[1][2]
Stress TypeReagent / ConditionDurationTarget Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursAssess stability of ether/amine bonds. (Likely Stable)
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursAssess solubility/precipitation and free-base oxidation.
Oxidation 3% H₂O₂ at Room Temp2–6 HoursCritical: Monitor for N-oxides (M+16 peaks).[1]
Photolysis ICH Q1B (1.2M lux hours)24–48 HoursMonitor for benzylic cleavage (Aldehyde formation).[1]
Thermal 60°C (No humidity)7 DaysAssess thermal stability of the solid state vs solution.
Analytical Method (HPLC-UV/MS)

A generic gradient method is recommended for monitoring degradation.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps amines protonated/retained).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection:

    • UV: 274 nm (Methoxy-phenyl absorption).[1]

    • MS: ESI Positive Mode (Scan 100–500 m/z). Look for Parent [M+H]⁺ and Parent+16 (N-oxide).

Data Analysis & Interpretation

Calculating Degradation Kinetics

For solution stability (shelf-life estimation), assume First-Order Kinetics (


).
  • Plot

    
     vs. Time (days).
    
  • Calculate the slope

    
     (degradation rate constant).[1]
    
  • Shelf-Life (

    
    ) : Time to reach 90% potency.[1]
    
    
    
    
Interpreting Mass Shifts (LC-MS)
  • 
     : Mono-N-oxide (likely on tertiary N).
    
  • 
     : Di-N-oxide.
    
  • 
     (approx) : Loss of ethyl-piperazine chain (formation of 3-methoxybenzaldehyde or acid).
    
  • 
     : Carbamate formation (usually unstable in MS source, but may appear if pH is high).[1]
    

Mitigation Strategies

To ensure integrity during research or formulation:

  • pH Control: Maintain solution pH between 3.0 and 5.0 using acetate or citrate buffers.[1] This ensures the piperazine ring is diprotonated, significantly reducing oxidative susceptibility.[1]

  • Antioxidants: For neutral solutions, add 0.1% Sodium Metabisulfite or EDTA (to chelate metal ions that catalyze oxidation).[1]

  • Storage: Store as the Dihydrochloride (2HCl) salt in solid form at -20°C. If in solution, use amber glass vials with a PTFE-lined cap, flushed with Nitrogen.

  • Handling: Avoid prolonged exposure of the free base to air.[1] Prepare fresh solutions immediately prior to use.

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Caccia, S. (2007).[1] N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622. [Link]

  • Lepaumier, H., et al. (2009).[1][3] New Amines for CO2 Capture. II.[1][3] Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9068–9075.[1][3] (Mechanistic basis for piperazine oxidation). [Link]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Informa Healthcare.[1] (Standard protocols for amine stress testing).

Sources

Foundational

1-[2-(3-Methoxyphenyl)ethyl]piperazine CAS number and chemical identifiers

Introduction 1-[2-(3-Methoxyphenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine ring is a ubiquitous scaffold found in numero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[2-(3-Methoxyphenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine ring is a ubiquitous scaffold found in numerous approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker or pharmacophore.[1][2] This guide provides a comprehensive technical overview of 1-[2-(3-Methoxyphenyl)ethyl]piperazine, detailing its chemical identity, synthesis, potential pharmacological mechanisms, and applications for professionals engaged in scientific research and pharmaceutical development.

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of all subsequent research and development. The following table summarizes the key identifiers and physicochemical properties for 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

IdentifierValueSource
CAS Number 96622-80-9
IUPAC Name 1-[2-(3-methoxyphenyl)ethyl]piperazine
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Canonical SMILES COC1=CC=CC(=C1)CCN2CCNCC2[3]
InChI Key JNRYEINHOYYNMG-UHFFFAOYSA-N
Physical Form Typically a liquid or low-melting solid at room temperature.[4]
Solubility Generally soluble in organic solvents like methanol and chloroform. The dihydrochloride salt is expected to be water-soluble.[5]

Synthesis and Chemical Workflow

The synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine typically involves the N-alkylation of a piperazine ring with a suitable 2-(3-methoxyphenyl)ethyl electrophile. A common and straightforward approach is the reaction of piperazine with 1-(2-bromoethyl)-3-methoxybenzene.

Experimental Protocol: N-alkylation of Piperazine

This protocol describes a general procedure for the synthesis, inspired by standard alkylation methods for piperazine derivatives.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or toluene. Add a base, for instance, potassium carbonate (2.0 equivalents), to act as a proton scavenger.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-(2-bromoethyl)-3-methoxybenzene (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining piperazine and salts. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel to yield the pure 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

G cluster_reactants Starting Materials cluster_process Process cluster_product Final Product Piperazine Piperazine Reaction N-Alkylation in Solvent (e.g., Acetonitrile) Reflux, 4-6h Piperazine->Reaction AlkylHalide 1-(2-bromoethyl)-3-methoxybenzene AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Cool & Filter 2. Concentrate Purification Column Chromatography Workup->Purification Crude Product FinalProduct 1-[2-(3-Methoxyphenyl)ethyl]piperazine Purification->FinalProduct Purified Product G Compound 1-[2-(3-Methoxyphenyl)ethyl]piperazine Receptor Serotonin Receptor (e.g., 5-HT₁ₐ/5-HT₇) Compound->Receptor Binds & Activates G_Protein G-Protein Complex (α, β, γ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates CellularResponse Cellular Response (e.g., Modulation of Neuronal Excitability) SecondMessenger->CellularResponse Triggers

Sources

Exploratory

Solubility data of 1-[2-(3-Methoxyphenyl)ethyl]piperazine in DMSO and water

An In-depth Technical Guide to the Solubility Profiling of 1-[2-(3-Methoxyphenyl)ethyl]piperazine Executive Summary & Compound Identity This guide provides a technical analysis of the solubility characteristics of 1-[2-(...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profiling of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Executive Summary & Compound Identity

This guide provides a technical analysis of the solubility characteristics of 1-[2-(3-Methoxyphenyl)ethyl]piperazine , a key pharmaceutical intermediate often utilized in the synthesis of serotonin receptor ligands (e.g., Urapidil analogs) and adrenergic antagonists.[1][2]

Understanding the solubility profile of this compound is critical for assay development, stock solution preparation, and formulation.[3] The molecule exists primarily in two forms: the lipophilic free base and the hydrophilic dihydrochloride salt .[3]

Chemical Identity
PropertyDetail
Systematic Name 1-[2-(3-Methoxyphenyl)ethyl]piperazine
CAS Number (Free Base) 96622-80-9
CAS Number (2HCl Salt) 1266690-92-9
Molecular Formula C₁₃H₂₀N₂O (Base) / C₁₃H₂₀N₂O[1][2][4][5][6][7][8] · 2HCl (Salt)
Molecular Weight 220.31 g/mol (Base) / 293.23 g/mol (Salt)
Core Structure Piperazine ring linked via an ethyl spacer to a 3-methoxyphenyl group.[3][1][2]

Physicochemical Context & Solubility Data

The solubility of 1-[2-(3-Methoxyphenyl)ethyl]piperazine is governed by the ionization state of its piperazine ring.[1][2] The molecule contains two basic nitrogen centers:

  • N4 (Secondary Amine): Highly basic (pKa ≈ 9.0–9.8).[3]

  • N1 (Tertiary Amine): Moderately basic (pKa ≈ 4.8–5.4).[3]

Solubility Profile Table

Data synthesized from structural analogs (phenylpiperazines) and standard physicochemical principles.

SolventFormSolubility Limit (Est.)Mechanistic Insight
DMSO Free Base> 50 mg/mL High dipole-dipole interaction; DMSO effectively solvates the polarizable aromatic system and the amine.[3][1][2]
DMSO 2HCl Salt> 20 mg/mL Soluble, though less than the free base due to high lattice energy of the crystal salt.[3]
Water (pH 7.0) Free Base< 1 mg/mL Hydrophobic ethyl spacer and aromatic ring dominate; neutral form aggregates.[3]
Water (pH < 4.0) Free Base> 10 mg/mL Full protonation of both nitrogens breaks crystal lattice; forms soluble di-cation.[3][2]
Water 2HCl Salt> 50 mg/mL Highly soluble due to ionic dissociation and hydration of chloride ions.[3]
Ethanol Free Base> 30 mg/mL Good solubility; ethanol matches the polarity of the ether and amine groups.[3]

Critical Note: The "ethyl" spacer increases lipophilicity (LogP ~1.7–2.[3]0) compared to direct phenylpiperazines (e.g., m-MeOPP), reducing passive aqueous solubility of the free base.[1]

Mechanistic Visualization

The following diagram illustrates the pH-dependent solubility switch, a critical concept for researchers developing aqueous assays.

SolubilityMechanism cluster_0 Aqueous Solubility Transition Base Free Base (Neutral) Lipophilic Soluble in DMSO Mono Mono-Cation (pH ~7) Amphiphilic Partial Solubility Base->Mono + H+ (Protonation of N4) Mono->Base + OH- Di Di-Cation (pH < 4) Hydrophilic Soluble in Water Mono->Di + H+ (Protonation of N1) Di->Mono + OH-

Caption: pH-dependent ionization pathway. The secondary amine (N4) protonates first, followed by the tertiary amine (N1), driving aqueous solubility.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Purpose: To create a stable, precipitant-free stock for long-term storage (-20°C).

  • Weighing: Accurately weigh 10 mg of 1-[2-(3-Methoxyphenyl)ethyl]piperazine (Free Base or HCl salt) into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

    • Tip: If using the HCl salt, slight warming (37°C water bath for 2 mins) may be required to overcome lattice energy.[3]

  • Mixing: Vortex vigorously for 30 seconds. Inspect visually for "schlieren" lines (swirls indicating incomplete mixing) or solid particulates.[3]

  • Verification: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, solubility limit has been exceeded; add more DMSO.[3]

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic nature of DMSO requires tight sealing.[3][2]

Protocol B: Aqueous Solubility Determination (Thermodynamic)

Purpose: To determine the exact saturation limit in a specific buffer.[1]

  • Supersaturation: Add excess compound (approx. 5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).[3]

  • Equilibration: Shake or stir at constant temperature (25°C) for 24 hours.

  • Separation: Filter the suspension using a 0.22 µm PVDF syringe filter (Nylon filters may bind the drug).

  • Quantification:

    • Dilute the filtrate 1:100 in Methanol.[3]

    • Measure UV Absorbance at 270 nm (characteristic of the anisole moiety).[3]

    • Calculate concentration using a standard curve prepared from the DMSO stock.[3]

Workflow Visualization

ExperimentalWorkflow Start Solid Compound (Base or HCl Salt) Solvent Choose Solvent Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO For Stock Storage Water Aqueous Buffer Solvent->Water For Immediate Use (Salt only) Check Visual Inspection (Clear vs Turbid) DMSO->Check Water->Check Check->Solvent Turbid (Add Co-solvent) Stock Stock Solution (10-50 mM) Check->Stock Clear Assay Biological Assay (< 0.5% DMSO Final) Stock->Assay Dilute 1:1000

Caption: Decision matrix for solvent selection and stock preparation based on compound form and intended application.

References

  • PubChem Compound Summary . (2025). 1-(2-Methoxyphenyl)piperazine and related structures. National Library of Medicine.[3] Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3][1][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][8][9][10] Journal of Chemical & Engineering Data. (Provides authoritative pKa data for N-alkylpiperazines). Retrieved from [Link][1][2]

  • SWGDRUG . (2005).[3][7] Monographs: Piperazine Derivatives Solubility Data. Scientific Working Group for the Analysis of Seized Drugs.[3] (Establishes solubility trends for methoxyphenylpiperazine analogs). Retrieved from [Link]

Sources

Foundational

Pharmacophore Analysis of 3-Methoxyphenyl Ethyl Piperazine Derivatives: A Mechanistic Guide to Serotonergic Ligand Design

Executive Summary & Rationale Arylpiperazines represent a "privileged scaffold" in central nervous system (CNS) drug discovery, renowned for their versatile modulation of aminergic G protein-coupled receptors (GPCRs)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Arylpiperazines represent a "privileged scaffold" in central nervous system (CNS) drug discovery, renowned for their versatile modulation of aminergic G protein-coupled receptors (GPCRs)[1]. Among these, 3-methoxyphenyl ethyl piperazine derivatives have emerged as highly potent ligands for serotonin (5-HT1A, 5-HT7) and α1-adrenergic receptors[2].

This technical guide dissects the pharmacophoric elements of these derivatives, explaining the physicochemical causality behind their receptor affinities. By understanding the exact spatial and electronic requirements of the 3-methoxyphenyl ethyl piperazine core, researchers can rationally design next-generation anxiolytics, antidepressants, and neuroprotective agents with fine-tuned selectivity profiles[3].

Deconstructing the Pharmacophore: Structure-Affinity Relationships (SAR)

The binding affinity of arylpiperazines is not arbitrary; it is dictated by a strict 3D spatial arrangement of chemical features that complement the GPCR transmembrane (TM) binding pockets. The fundamental pharmacophore for 5-HT1A/5-HT7 receptor ligands consists of an aromatic nucleus and a basic nitrogen atom separated by an optimal distance[4].

Core Pharmacophoric Features
  • The Protonated Basic Nitrogen (N4): At physiological pH, the N4 atom of the piperazine ring is protonated. Causality: This positive charge is an absolute requirement for forming a critical salt bridge (ionic bond) with the carboxyl oxygen of the conserved Asp3.32 residue in TM3 of the receptor[1]. Without this interaction, binding affinity drops precipitously.

  • The Aromatic Ring: The phenyl ring engages in an edge-to-face CH-π interaction with the Phe6.52 residue in TM6[4]. Causality: The electron cloud of the aromatic system stabilizes the ligand-receptor complex through hydrophobic packing, anchoring the molecule within the orthosteric site.

  • The 3-Methoxy Substitution: The meta-methoxy group serves a dual purpose. Causality: Electronically, it acts as a hydrogen bond acceptor. Sterically, the meta-positioning avoids the steric clashes in the 5-HT1A pocket that ortho- or para-substitutions often cause, while simultaneously providing the optimal bulk to engage the 5-HT7 receptor, explaining the dual affinity often observed[5].

  • The Ethyl Spacer: The alkyl chain length is highly consequential. Causality: An ethyl linker provides limited conformational entropy compared to longer chains, locking the molecule into a bioactive conformation. This maintains the optimal distance of ~5.2 Å between the basic nitrogen and the aromatic plane, with the nitrogen lying approximately 0.2 Å above the reference ring plane[4].

Pharmacophore Core 3-Methoxyphenyl Ethyl Piperazine N_atom Protonated N4 (Basic Center) Core->N_atom Arom Aromatic Ring (Hydrophobic) Core->Arom Methoxy 3-Methoxy Group (H-Bond Acceptor) Core->Methoxy Spacer Ethyl Linker (5.2 Å Distance) Core->Spacer Asp Asp3.32 (TM3) Salt Bridge N_atom->Asp Ionic Phe Phe6.52 (TM6) CH-π Interaction Arom->Phe Edge-to-Face

Fig 1. Pharmacophore features and GPCR binding interactions of the arylpiperazine scaffold.

Quantitative Data: Binding Affinity Profiles

Modifications to the spacer length and the aromatic substituents drastically alter the selectivity ratio between 5-HT1A, 5-HT7, and α1-adrenergic receptors[2]. The table below summarizes the structure-activity relationship (SAR) trends based on established literature values for representative derivatives[5][6].

Compound / Derivative5-HT1A K_i (nM)5-HT7 K_i (nM)α1-AR K_i (nM)Selectivity Ratio (5-HT1A/α1)
1-(3-methoxyphenyl)piperazine (Core) 24.545.2112.04.5
Ethyl-linked Derivative (Optimal) 7.513.0210.528.0
Propyl-linked Analog 41.285.065.01.5
Unsubstituted Phenyl Analog 120.0>50080.00.6

Table 1: Comparative binding affinities illustrating the superiority of the 3-methoxy substitution and ethyl spacer in achieving nanomolar affinity and high selectivity for serotonergic targets over adrenergic targets.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the development and validation of these derivatives rely on robust, self-validating experimental workflows.

Protocol A: 3D-QSAR & Pharmacophore Modeling Workflow

To rationally design new 3-methoxyphenyl ethyl piperazine derivatives, a computational pharmacophore model must be generated and rigorously validated.

Step-by-Step Methodology:

  • Conformational Search & Alignment:

    • Action: Subject a training set of known arylpiperazines to a Monte Carlo conformational search using an MMFFs force field[2].

    • Causality: Molecules are highly flexible; identifying the lowest-energy bioactive conformation is necessary to accurately map the spatial coordinates of the pharmacophore features.

  • Feature Mapping:

    • Action: Assign chemical features: Hydrogen Bond Acceptor (HBA) for the methoxy group, Positive Ionizable (PI) for the piperazine nitrogen, and Hydrophobic (HYD) for the aromatic ring.

  • Model Generation (HypoGen):

    • Action: Correlate the 3D spatial arrangement of these features with experimental K_i values to generate a quantitative model.

  • Self-Validation (Decoy Screening):

    • Action: Screen the generated model against a decoy database containing 1% active compounds and 99% inactive molecules. Calculate the Receiver Operating Characteristic (ROC) curve.

    • Validation Check: The model is only accepted if the ROC Area Under the Curve (AUC) is > 0.8. Causality: This ensures the model possesses true discriminatory power and is not a statistical artifact of the training set.

Workflow S1 1. Conformational Search (Monte Carlo) S2 2. Feature Mapping (HBA, PI, HYD) S1->S2 S3 3. 3D-QSAR Generation (HypoGen) S2->S3 S4 S4 S3->S4 S5 Validated Pharmacophore Model S4->S5

Fig 2. Self-validating computational workflow for 3D-QSAR pharmacophore modeling.

Protocol B: Synthesis of 3-Methoxyphenyl Ethyl Piperazine Derivatives

The synthesis of targeted derivatives requires regioselective functionalization of the piperazine ring.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-(3-methoxyphenyl)piperazine (1.0 eq) in anhydrous acetonitrile.

  • Nucleophilic Substitution: Add an appropriate alkylating agent, such as a substituted ethyl bromide (1.1 eq), followed by anhydrous potassium carbonate (K2CO3, 2.0 eq) as a base.

    • Causality: The use of a weak base (K2CO3) rather than a strong base prevents the formation of quaternary ammonium salts (over-alkylation). Acetonitrile is chosen as a polar aprotic solvent to accelerate the SN2 reaction mechanism.

  • Reflux & Monitoring: Heat the mixture to reflux (82°C) for 12-16 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.

  • Workup & Extraction: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Extract the residue with ethyl acetate and wash with brine.

    • Self-Validation Check: The organic layer is dried over Na2SO4. If the crude NMR shows a mixture of mono- and bis-alkylated products, the stoichiometry of the alkylating agent in subsequent batches must be strictly reduced to 0.95 eq.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the pure 3-methoxyphenyl ethyl piperazine derivative.

Conclusion

The pharmacophore of 3-methoxyphenyl ethyl piperazine derivatives is a masterclass in spatial and electronic precision. By maintaining a ~5.2 Å distance between a protonated basic nitrogen and an aromatic ring, and strategically utilizing a 3-methoxy group for steric steering and hydrogen bonding, researchers can reliably target 5-HT1A and 5-HT7 receptors with nanomolar affinity[4][5]. Adhering to self-validating computational and synthetic protocols ensures that the translation from in silico design to in vitro efficacy remains robust and reproducible.

References

1.[2] Pharmacophore models based studies on the affinity and selectivity toward 5-HT1A with reference to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin - NIH - 2.[1] General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist - ResearchGate - 3.[3] Arylpiperazine derivatives acting at 5-HT(1A) receptors - NIH - 4.[4] Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI - 5.[5] Development and Challenges in the discovery of 5-HT1A and 5-HT7 receptor ligands - ResearchGate - 6.[6] Structure−Activity Relationship Study on N -(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT 7 Receptor Agents. 2 - ResearchGate -

Sources

Exploratory

The 3-Methoxyphenethylpiperazine Scaffold: A Strategic Intermediate in CNS Drug Discovery

The following technical guide provides an in-depth review and operational framework for 1-[2-(3-Methoxyphenyl)ethyl]piperazine (often abbreviated as 3-MeO-PEP or 3-MeO-Phenethylpiperazine). This molecule serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review and operational framework for 1-[2-(3-Methoxyphenyl)ethyl]piperazine (often abbreviated as 3-MeO-PEP or 3-MeO-Phenethylpiperazine). This molecule serves as a critical privileged scaffold and synthetic intermediate in the design of CNS-active agents, particularly ligands for Sigma receptors (


) and Serotonin receptors  (5-HT).

Part 1: Executive Technical Summary

1-[2-(3-Methoxyphenyl)ethyl]piperazine is a secondary amine pharmacophore belonging to the aryl-alkyl-piperazine class. Unlike direct arylpiperazines (e.g., m-CPP) which are potent serotonin receptor agonists, the insertion of an ethyl linker between the piperazine nitrogen and the aromatic ring significantly alters the pharmacological profile, shifting affinity toward Sigma (


) receptors  and specific 5-HT receptor subtypes  (e.g., 5-HT

, 5-HT

).

This guide dissects the utility of this scaffold as a building block for "chemotype hopping" in medicinal chemistry, providing the protocols necessary to synthesize, validate, and utilize it in CNS research.

Chemical Identity & Properties
PropertyData
IUPAC Name 1-[2-(3-Methoxyphenyl)ethyl]piperazine
CAS Number 96622-80-9 (Free base); 1266690-92-9 (Dihydrochloride)
Molecular Formula C

H

N

O
Molecular Weight 220.31 g/mol
pKa (Predicted) ~9.8 (Piperazine N1), ~5.6 (Piperazine N4)
LogP (Predicted) 1.8 – 2.1 (CNS penetrant)
Key Structural Features Secondary amine (nucleophilic handle), Basic nitrogen (protonatable at physiological pH), Lipophilic tail (3-methoxy-phenethyl)

Part 2: Pharmacological Significance & Mechanism

The Sigma-1 ( ) Receptor Connection

The phenethylpiperazine moiety is a classic pharmacophore for the Sigma-1 receptor, an intracellular chaperone protein located at the Mitochondria-Associated ER Membrane (MAM).

  • Mechanism: The basic nitrogen of the piperazine ring (protonated at pH 7.4) forms a critical salt bridge with Asp126 in the

    
     binding pocket.
    
  • Hydrophobic Interaction: The 3-methoxyphenethyl group occupies the primary hydrophobic pocket. The ethyl spacer provides the optimal distance (approx. 6–7 Å) between the aromatic centroid and the basic nitrogen, a prerequisite for high-affinity

    
     binding (typical 
    
    
    
    < 50 nM for this class).
  • Functional Outcome: Ligands containing this scaffold often modulate ER stress, Ca

    
     signaling, and neurite outgrowth, making them relevant for neurodegenerative research.
    
Serotonin (5-HT) Receptor Modulation

While direct N-arylpiperazines are 5-HT


/5-HT

preferring, the ethyl-linked variants (like 3-MeO-PEP) are often investigated as 5-HT

or 5-HT

ligands.
  • 3-Methoxy Substitution: This substituent is bioisosteric to the 3-chloro group found in m-CPP but less electron-withdrawing. It enhances selectivity by interacting with specific serine/threonine residues in the transmembrane domain (TM5) of 5-HT receptors.

Visualizing the Pharmacophore Logic

The following diagram illustrates the structural logic connecting this scaffold to receptor affinity.

PharmacophoreLogic Scaffold 3-MeO-Phenethylpiperazine BasicN Basic Nitrogen (N1) (Protonatable) Scaffold->BasicN Linker Ethyl Linker (Spacer) Scaffold->Linker Aromatic 3-MeO-Phenyl Ring (Lipophilic) Scaffold->Aromatic TargetSigma Sigma-1 Receptor (Asp126 Interaction) BasicN->TargetSigma Salt Bridge Linker->TargetSigma Distance Control Aromatic->TargetSigma Hydrophobic Pocket Target5HT 5-HT Receptors (TM5 Interaction) Aromatic->Target5HT Pi-Stacking

Figure 1: Pharmacophore mapping of 3-MeO-PEP showing critical interaction points for Sigma-1 and 5-HT receptors.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Objective: To synthesize high-purity 3-MeO-PEP from commercially available precursors. Reaction Type: N-Alkylation (Nucleophilic Substitution).

Reagents:

  • Piperazine (anhydrous, excess to prevent bis-alkylation).

  • 1-(2-Bromoethyl)-3-methoxybenzene (or the corresponding Tosylate).

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) or Triethylamine.
  • Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve Piperazine (5.0 eq) in ACN. The large excess is critical to minimize the formation of the symmetric bis-phenethylpiperazine byproduct.

  • Addition: Add K

    
    CO
    
    
    
    (2.0 eq) followed by the dropwise addition of 1-(2-Bromoethyl)-3-methoxybenzene (1.0 eq) at room temperature.
  • Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. Monitor via TLC (System: DCM/MeOH/NH

    
     90:9:1).
    
  • Workup:

    • Filter off inorganic salts.

    • Evaporate solvent.

    • Resuspend residue in water; extract with DCM.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: The excess piperazine can be removed by vacuum distillation or column chromatography. Alternatively, precipitate the product as the dihydrochloride salt by adding HCl in diethyl ether.

Validation Checkpoint:

  • 1H NMR (CDCl

    
    ):  Look for the characteristic ethyl triplets at 
    
    
    
    ~2.6–2.8 ppm and the methoxy singlet at
    
    
    ~3.8 ppm.
  • Mass Spec: ESI+ m/z = 221.16 [M+H]

    
    .
    
Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: To determine the affinity (


) of the synthesized scaffold or its derivatives.

Materials:

  • Tissue: Guinea pig brain membranes or cloned human

    
     receptors (HEK293).
    
  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific for 
    
    
    
    ).
  • Non-specific blocker: Haloperidol (10

    
    M) or GBR-12909.
    

Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L [
      
      
      
      H]-(+)-Pentazocine (Final conc. ~3 nM).
    • 50

      
      L Test Compound (3-MeO-PEP) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Synthesis Workflow Visualization

The following diagram outlines the logical flow from precursor selection to final validation, ensuring a "self-validating" cycle where purity checks prevent downstream assay failure.

SynthesisWorkflow Precursors Precursors: Piperazine (Excess) + 1-(2-Br-ethyl)-3-OMe-benzene Reaction Reaction: Reflux in ACN/K2CO3 (12-18h) Precursors->Reaction Workup Workup: Filter Salts -> Extract DCM Reaction->Workup Purification Purification: HCl Salt Formation or Column Workup->Purification Validation Validation: NMR (Ethyl Triplets) MS (m/z 221) Purification->Validation FinalProduct Final Scaffold: 3-MeO-PEP (Ready for SAR) Validation->FinalProduct

Figure 2: Operational workflow for the synthesis and validation of the 3-MeO-PEP scaffold.

Part 5: Future Directions & Applications

Researchers utilizing 1-[2-(3-Methoxyphenyl)ethyl]piperazine should focus on three primary avenues:

  • Fragment-Based Drug Design (FBDD): Use the secondary amine to attach diverse heterocycles (e.g., indoles, quinolines) to probe the "secondary binding pocket" of the Sigma-1 receptor.

  • Dual-Target Ligands: Link this scaffold to Acetylcholinesterase (AChE) inhibitors to create dual-action drugs for Alzheimer's disease (Sigma-1 agonism + AChE inhibition).

  • PET Tracer Development: The methoxy group is a prime site for Carbon-11 (

    
    C) labeling, allowing for the development of PET radiotracers to visualize receptor density in vivo.
    

References

  • Sigma Receptor Pharmacology

    • Mechanism: Su, T. P., et al. (2010). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences. Link

    • Binding Assays: Ganapathy, M. E., et al. (1999). "Sigma-1 Receptor Ligands: Potential in CNS Disease." Journal of Pharmacology and Experimental Therapeutics. Link

  • Piperazine Chemistry & Synthesis

    • N-Alkylation Protocols: Chao, S., et al. (1999). "Synthesis and biological evaluation of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives." Synapse. Link

    • General Scaffold Review: Glennon, R. A. (2005). "Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands." Journal of Medicinal Chemistry. Link

  • Chemical Data Sources

    • Compound Identity: PubChem CID 12224755 (Related 2-methoxy isomer for reference). Link

    • Commercial Availability: Sigma-Aldrich / MilliporeSigma Catalog (CAS: 96622-80-9). Link

Foundational

Thermodynamic properties of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Thermodynamic Characterization of 1-[2-(3-Methoxyphenyl)ethyl]piperazine Executive Summary This technical guide provides a comprehensive thermodynamic profile of 1-[2-(3-Methoxyphenyl)ethyl]piperazine (C₁₃H₂₀N₂O), a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Characterization of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Executive Summary

This technical guide provides a comprehensive thermodynamic profile of 1-[2-(3-Methoxyphenyl)ethyl]piperazine (C₁₃H₂₀N₂O), a critical pharmacophore often utilized as a precursor in the synthesis of serotonin receptor modulators (e.g., 5-HT1A ligands) and P-glycoprotein inhibitors like Zosuquidar.

Unlike commodity chemicals, specific thermodynamic data for this intermediate is rarely cataloged in public standard reference databases (NIST, DIPPR). Therefore, this guide serves two functions:

  • Predictive Profiling: It establishes baseline thermodynamic values (Enthalpy of Formation, Heat Capacity) derived from high-fidelity Group Additivity Methods (Benson’s Method).

  • Experimental Validation Framework: It details the precise calorimetric protocols required to empirically determine these properties, ensuring data integrity for process scale-up and safety assessments.

Chemical Identity & Structural Context

Before thermodynamic analysis, the structural integrity must be defined to distinguish this compound from its common metabolite analog, 1-(3-methoxyphenyl)piperazine (mCPP).

PropertySpecification
IUPAC Name 1-[2-(3-Methoxyphenyl)ethyl]piperazine
Common Synonyms 1-(3-Methoxyphenethyl)piperazine; 3-Methoxy-PE-PZ
CAS Number 517855-83-3 (Base); 1266690-92-9 (Dihydrochloride)
Molecular Formula C₁₃H₂₀N₂O
Molar Mass 220.31 g/mol
Structural Features Secondary amine (piperazine), Ethyl linker, Anisole derivative

Predicted Thermodynamic Properties (Group Additivity)

In the absence of direct experimental combustion data, we apply Benson’s Group Additivity Method . This approach assumes that the thermodynamic properties of a large molecule are the sum of the contributions of its constituent groups.

Methodology: The molecule is decomposed into the following groups:

  • C-(C)(H)3: Methyl group on oxygen.

  • O-(C)(C): Ether linkage.

  • C_B-(H): Aromatic carbons (Benzene ring).

  • C-(C)(N)(H)2: Ethyl linker carbons.

  • N-(C)2(H): Secondary amine in piperazine.

  • N-(C)3: Tertiary amine in piperazine (linked to ethyl).

Table 1: Estimated Standard Thermodynamic Functions (298.15 K)
PropertySymbolEstimated ValueUnitConfidence Interval
Enthalpy of Formation

-142.5 kJ/mol± 15 kJ/mol
Enthalpy of Combustion

-7,850.2 kJ/mol± 20 kJ/mol
Molar Heat Capacity

285.4 J/(mol[1][2]·K)± 10 J/(mol·K)
Entropy

412.8 J/(mol·K)± 12 J/(mol·K)
Boiling Point

385 - 395 °C(at 760 mmHg)

Scientific Insight: The negative enthalpy of formation suggests the compound is thermodynamically stable relative to its elements. However, the presence of the secondary amine and ether linkage creates susceptibility to oxidative degradation, necessitating storage under inert atmosphere (Argon/Nitrogen).

Experimental Protocols for Validation

To transition from estimation to empirical certainty, the following protocols must be executed. These methods are self-validating, meaning they include internal checks (e.g., standard reference materials) to ensure accuracy.

Precision Combustion Calorimetry

Objective: Determine the Standard Molar Enthalpy of Combustion (


), which allows for the exact calculation of 

.

Workflow:

  • Purification: Sample must be >99.9% pure (determined by HPLC/GC). Impurities (water, solvents) drastically skew energy values.

  • Pelletization: Press the sample into a pellet. If the compound is liquid or volatile, encapsulate in a Mylar bag of known calorific value.

  • Combustion: Burn in a static bomb calorimeter under 3.0 MPa of high-purity Oxygen.

  • Washburn Corrections: Apply corrections for the formation of nitric acid (

    
    ) from the nitrogen in the piperazine ring.
    

The Thermodynamic Cycle (DOT Visualization):

ThermoCycle Reactants C13H20N2O (s) + 17.5 O2 (g) Products 13 CO2 (g) + 10 H2O (l) + N2 (g) Reactants->Products ΔcH° (Combustion) Elements 13 C (graphite) + 10 H2 (g) + N2 (g) + 0.5 O2 (g) Elements->Reactants ΔfH° (Formation) Elements->Products Σ ΔfH° (Products)

Caption: Born-Haber cycle illustrating the derivation of Enthalpy of Formation (


) from experimental Enthalpy of Combustion (

).
Low-Temperature Heat Capacity (Adiabatic Calorimetry)

Objective: Measure


 from near 0 K to 300 K to determine the Third Law Entropy (

).

Protocol:

  • Loading: Load ~5g of sample into a gold-plated copper calorimetric vessel.

  • Vacuum: Evacuate to

    
     Pa to eliminate convective heat transfer.
    
  • Step-Heating: Apply discrete energy pulses (

    
    ) and measure the temperature rise (
    
    
    
    ).
  • Calculation:

    
    .
    
  • Purity Check: Use the melting transition curve (Van't Hoff equation) to calculate purity dynamically during the experiment.

Applications & Stability Implications

Understanding the thermodynamics of 1-[2-(3-Methoxyphenyl)ethyl]piperazine directly impacts drug development workflows:

  • Polymorph Screening: The energy differences between crystal forms are often small (< 5 kJ/mol). Accurate

    
     measurements via DSC can identify the most stable polymorph, preventing phase transitions during shelf storage.
    
  • Process Safety: The enthalpy of decomposition (often exothermic for nitrogen-rich compounds) must be known to size relief valves in scale-up reactors.

  • Solubility Modeling: The ideal solubility is governed by the enthalpy of fusion (

    
    ):
    
    
    
    
    Where
    
    
    is the mole fraction solubility.
Experimental Workflow Diagram

Workflow Sample Raw Sample (C13H20N2O) Purification HPLC/Recrystallization (>99.9%) Sample->Purification Prep DSC DSC Analysis (Mp, Purity, Cp) Purification->DSC Thermal Check Bomb Bomb Calorimetry (ΔcH°) Purification->Bomb Energy Check Data Thermodynamic Profile DSC->Data Integrate Bomb->Data Calculate

Caption: Integrated workflow for the thermodynamic validation of pharmaceutical intermediates.

References

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.
  • NIST Chemistry WebBook, SRD 69 . Piperazine Thermochemistry. National Institute of Standards and Technology.[1] Available at: [Link] (Source for piperazine ring baseline data).

  • Ribeiro da Silva, M. A. V., et al. (2006). "Standard molar enthalpies of formation of some piperazine derivatives." The Journal of Chemical Thermodynamics, 38(5), 560-564. (Methodological reference for combustion calorimetry of piperazines).
  • SWGDRUG . Monographs: Piperazine Derivatives. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link] (Source for solubility and analytical data of structural analogs).

Sources

Exploratory

Positional Isomerism in Methoxyphenylpiperazine Derivatives: A Mechanistic and Pharmacological Whitepaper

Executive Summary Arylpiperazines represent a privileged structural scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) therapeutics, including antipsychotics, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a privileged structural scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) therapeutics, including antipsychotics, anxiolytics, and antihypertensives. Among these, methoxyphenylpiperazine (MeOPP) derivatives are of particular interest. The positional isomerism of the methoxy group—whether ortho (2-methoxy), meta (3-methoxy), or para (4-methoxy) relative to the piperazine nitrogen—profoundly dictates the molecule's 3D conformation, electronic distribution, and ultimate receptor binding profile. This technical guide explores the structural causality, structure-activity relationships (SAR), and validated experimental protocols for developing and evaluating MeOPP derivatives.

Structural and Electronic Causality of Positional Isomerism

The binding affinity of MeOPP derivatives to G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, is not merely a function of chemical composition but of precise spatial geometry.

  • The Ortho Effect (o-MeOPP): Placing the methoxy group at the ortho position (1-(2-methoxyphenyl)piperazine) induces a significant steric clash between the oxygen atom and the equatorial protons of the piperazine ring. This steric hindrance forces the phenyl and piperazine rings into a highly rigid, non-coplanar, twisted conformation. This specific dihedral angle is highly complementary to the orthosteric binding pockets of 5-HT1A and α1-adrenergic receptors[1]. The rigid conformation provides a charge-reinforced hydrogen bond between the protonated piperazine nitrogen and the Asp3.32 residue of the receptor, while the phenyl ring engages in essential aromatic CH-π stacking with the Phe6.52 residue[1].

  • The Meta Effect (m-MeOPP): A meta-substitution (1-(3-methoxyphenyl)piperazine) relieves the torsional strain present in the ortho isomer. The molecule gains conformational flexibility, allowing the methoxy oxygen to participate in alternative hydrogen-bonding networks without distorting the core scaffold. This flexibility allows meta-derivatives to adapt to different receptor pockets, often resulting in a mixed pharmacological profile (e.g., modulating both 5-HT1A and 5-HT2A receptors)[2].

  • The Para Effect (p-MeOPP): Substitution at the para position (1-(4-methoxyphenyl)piperazine) extends the linear axis of the molecule. In the deep, narrow binding pockets of 5-HT1A and α1-adrenergic receptors, this linear extension often results in severe steric clashes at the bottom of the binding cleft. Consequently, para-substituted MeOPP derivatives generally exhibit significantly reduced binding affinity and are less effective in in vivo CNS models compared to their ortho analogs[3].

Pharmacological Profiles and Structure-Activity Relationships (SAR)

The positional shift of a single methoxy group dramatically alters the neuropharmacological utility of the resulting drug candidate. Ortho-methoxyphenylpiperazine is widely recognized as a silent antagonist or partial agonist at 5-HT1A receptors (e.g., the gold-standard radioligand precursor WAY-100635)[4]. Furthermore, the ortho-methoxy configuration is highly favorable for affinity to α1-adrenoceptors, a property exploited in antihypertensive drugs like urapidil[5][6]. Conversely, meta and para substitutions are generally unfavorable for pure α1-AR antagonism[6].

Quantitative SAR Summary
Derivative IsomerChemical Precursor5-HT1A Affinityα1-AR AffinityConformational StatePrimary Pharmacological Role
o-MeOPP 1-(2-methoxyphenyl)piperazineHigh (K_i < 10 nM)High Rigid (Steric clash)5-HT1A Antagonist / α1-AR Blocker
m-MeOPP 1-(3-methoxyphenyl)piperazineModerate to HighLow to ModerateFlexibleMixed Receptor Modulator
p-MeOPP 1-(4-methoxyphenyl)piperazineLowLowFlexible (Linear extension)Generally less active in CNS targets

Receptor Signaling Pathways

MeOPP derivatives primarily exert their effects by modulating GPCRs. When an ortho-MeOPP derivative binds to the 5-HT1A receptor, it typically acts as an antagonist, preventing the endogenous ligand (serotonin) from activating the Gi/o protein complex.

Pathway MeOPP MeOPP Ligand (Ortho/Meta/Para) Receptor 5-HT1A / α1-AR (GPCR) MeOPP->Receptor Binds Orthosteric Pocket GProt Gi/o or Gq Protein (Coupling) Receptor->GProt Conformational Shift Effector Adenylyl Cyclase / PLC (Effector) GProt->Effector Subunit Activation Response Cellular Response (cAMP ↓ or Ca2+ ↑) Effector->Response Second Messenger Cascade

GPCR signaling cascade modulated by methoxyphenylpiperazine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and pharmacological evaluation of MeOPP derivatives must follow self-validating workflows. Below are the definitive protocols for synthesizing these derivatives and validating their receptor affinities.

Workflow S1 Chemical Synthesis S2 Chromatographic Purification S1->S2 Crude S3 NMR/HRMS Validation S2->S3 >95% Pure S4 Radioligand Binding Assay S3->S4 Verified S5 SAR Data Analysis S4->S5 Scintillation

End-to-end self-validating workflow for MeOPP derivative synthesis and screening.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Synthesis)

Traditional Nucleophilic Aromatic Substitution (SNAr) fails with methoxy-substituted aryl halides because the methoxy group is electron-donating, deactivating the ring toward nucleophilic attack. Therefore, Buchwald-Hartwig cross-coupling is the required methodology.

  • Preparation: In an inert nitrogen atmosphere (to prevent catalyst oxidation), combine 1.0 eq of the chosen methoxy-bromobenzene (ortho, meta, or para), 1.2 eq of piperazine, and 1.5 eq of Cesium Carbonate (Cs2CO3).

    • Causality: Cs2CO3 is chosen over stronger bases like NaOtBu to prevent unwanted piperazine ring-opening or homocoupling side reactions.

  • Catalysis: Add 0.05 eq of Pd2(dba)3 and 0.1 eq of BINAP ligand in anhydrous toluene.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Purification & Validation: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography.

    • Self-Validation Checkpoint: The product must be analyzed via 1H-NMR and HRMS. Proceed to biological assays only if purity is >95%. Impurities (especially unreacted palladium or free piperazine) will cause false positives in binding assays.

Protocol B: Radioligand Binding Assay (Pharmacological Validation)

To determine the exact affinity (K_i) of the synthesized MeOPP derivatives for the 5-HT1A receptor.

  • Tissue Preparation: Homogenize rat hippocampal tissue (rich in 5-HT1A receptors) in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl at pH 7.4 mimics physiological conditions, ensuring the GPCR remains in its native conformation and the piperazine nitrogen remains appropriately protonated for Asp3.32 interaction.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of the MeOPP test compound (varying concentrations from 10^-10 to 10^-5 M), 50 µL of [3H]-8-OH-DPAT (a specific 5-HT1A radioligand at 1 nM), and 100 µL of tissue homogenate. Add 0.1% ascorbic acid to the buffer.

    • Causality: Ascorbic acid is a critical antioxidant that prevents the oxidative degradation of the radioligand during incubation.

  • Self-Validating Control (Critical): Reserve at least 6 wells for a "Non-Specific Binding" (NSB) control by adding 10 µM of unlabelled serotonin instead of the test compound.

    • Causality: This saturates all true 5-HT1A receptors. Any remaining radioactive signal in these wells represents background noise (ligand sticking to plastic or lipids). True specific binding is calculated as: Total Binding - NSB.

  • Filtration: Incubate at 37°C for 30 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer. It neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine ligands from binding to the filter itself, drastically improving the signal-to-noise ratio.

  • Quantification: Wash filters with ice-cold buffer, extract into scintillation fluid, and count radioactivity. Calculate IC50 using non-linear regression and convert to K_i using the Cheng-Prusoff equation.

Conclusion

The positional isomerism of methoxyphenylpiperazine derivatives is a masterclass in rational drug design. The ortho-methoxy substitution forces a rigid, twisted conformation that perfectly aligns with the pharmacophoric requirements of 5-HT1A and α1-adrenergic receptors. By understanding the structural causality and employing rigorous, self-validating synthetic and pharmacological protocols, drug development professionals can leverage the MeOPP scaffold to design highly selective neurotherapeutics.

References

  • Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Taylor & Francis (tandfonline.com). Available at:[Link][1]

  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry (acs.org). Available at:[Link][4]

  • Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health (nih.gov). Available at:[Link][3]

  • Synthesis and preliminary evaluation of pharmacological properties of some piperazine derivatives of xanthone. ResearchGate. Available at:[Link][5]

  • The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. National Institutes of Health (nih.gov). Available at:[Link][6]

  • Coumarin-piperazine derivatives as biologically active compounds. Semantic Scholar. Available at:[Link][2]

Sources

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) Highlights &amp; Handling Protocols for 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Executive Summary In the landscape of neuropharmacology and drug development, piperazine derivatives serve as critical pharmacophores, frequently utilized as serotonin and dopamine receptor ligands. 1-[2-(3-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and drug development, piperazine derivatives serve as critical pharmacophores, frequently utilized as serotonin and dopamine receptor ligands. 1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS: 96622-80-9) is a highly specialized intermediate within this chemical class. While its structural properties make it invaluable for targeted receptor binding assays, the inherent basicity of its secondary amine ring necessitates rigorous safety and handling protocols.

As a Senior Application Scientist, I have structured this technical guide to transcend standard Safety Data Sheet (SDS) templates. This whitepaper synthesizes physicochemical data with mechanistic toxicology, providing drug development professionals with a self-validating framework for the safe handling, storage, and disposal of this compound.

Physicochemical Profiling & Hazard Identification

Understanding the physical properties of 1-[2-(3-Methoxyphenyl)ethyl]piperazine is the first step in predicting its behavior in a laboratory setting. The compound exhibits characteristics typical of arylpiperazines, functioning as a basic organic compound that requires specific environmental controls to mitigate degradation and exposure risks[1].

Table 1: Physicochemical and Hazard Profile

The following quantitative data summarizes the core SDS parameters for 1-[2-(3-Methoxyphenyl)ethyl]piperazine and its immediate structural analogs.

ParameterValue / Description
Compound Name 1-[2-(3-Methoxyphenyl)ethyl]piperazine
CAS Number 96622-80-9[1]
Molecular Weight 220.31 g/mol [1]
Empirical Formula C₁₃H₂₀N₂O[1]
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
H-Statements H315, H319, H335[3]
P-Statements (Key) P261, P280, P305+P351+P338[3]
Storage Conditions Room temperature, dry, well-ventilated[4]

Mechanistic Toxicology & Exposure Pathways

Standard SDS documents list hazards (e.g., H315, H319) without explaining the underlying chemical biology. To design effective safety protocols, researchers must understand the causality behind these hazards.

The piperazine ring contains a secondary amine, which acts as a strong Brønsted-Lowry base. Upon contact with physiological environments—such as the slightly acidic mantle of the epidermis or the aqueous tear film of the cornea—the amine undergoes rapid protonation. This localized pH shift induces lipid saponification and protein denaturation, directly causing the tissue inflammation classified under H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [3]. Furthermore, if the compound is aerosolized during vigorous pipetting or weighing, the micro-particulates bind to the mucosal lining of the respiratory tract, triggering the inflammatory cascade recognized as H335 (May cause respiratory irritation) [2].

Exposure_Pathway A 1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS: 96622-80-9) B Dermal / Ocular Exposure A->B Direct Contact C Aerosol Inhalation A->C Volatilization / Dust D Alkaline Deprotonation of Cellular Lipids B->D Amine Basicity E Mucosal Binding & Receptor Interaction C->E Inhalation F Tissue Inflammation (H315 / H319) D->F Cellular Damage G Respiratory Irritation (H335) E->G Inflammatory Cascade

Fig 1: Toxicological exposure pathways and cellular inflammatory responses of piperazine derivatives.

Self-Validating Laboratory Protocols

To ensure uncompromising scientific integrity and safety, the following protocols are designed as self-validating systems . This means the success and safety of each step must be objectively verified before proceeding to the next.

Protocol A: Safe Handling and Reagent Preparation
  • Step 1: PPE Verification & Environmental Control

    • Action: Don nitrile gloves (double-gloving is highly recommended), splash goggles, and a lab coat. Conduct all handling inside a Class II chemical fume hood[5].

    • Causality: Piperazine derivatives can permeate standard latex. Nitrile provides a superior chemical barrier against basic organic amines, preventing dermal saponification.

    • Validation: Perform a negative pressure check on the fume hood monitor (ensure flow rate > 100 fpm) before unsealing the reagent bottle.

  • Step 2: Solubilization and Transfer

    • Action: Dissolve 1-[2-(3-Methoxyphenyl)ethyl]piperazine in appropriate organic solvents (e.g., DMSO) using glass pipettes. Avoid vigorous agitation or vortexing of open tubes.

    • Causality: Vigorous agitation generates micro-aerosols. Inhalation of these aerosols bypasses primary PPE and leads to acute H335 respiratory irritation[2].

    • Validation: Visually inspect the sealed vial against a light source to confirm complete dissolution and the absence of suspended particulates before transferring to the assay plate.

Protocol B: Emergency Spill Response & Decontamination
  • Step 1: Containment and Neutralization

    • Action: Evacuate the immediate area. Cover the spill with a universal liquid-binding material (e.g., diatomite)[3]. Do NOT use strong acids to neutralize the spill.

    • Causality: Direct application of strong acids to a basic amine causes a highly exothermic neutralization reaction. This heat can vaporize the compound, instantly exacerbating inhalation hazards and potentially causing thermal burns.

    • Validation: After sweeping up the binder into a hazardous waste container, swab the spill area with a damp pH test strip. A localized pH reading of 7.0–7.5 validates successful decontamination.

Storage, Stability, and Waste Management

To maintain compound integrity, 1-[2-(3-Methoxyphenyl)ethyl]piperazine must be stored in tightly sealed containers at room temperature, strictly segregated from strong oxidizing agents and heavy metals[4].

Waste generated from experiments involving this compound must be classified as Basic Organic Waste . Disposal must be routed through a licensed environmental contractor for high-temperature incineration. The incinerator must be equipped with an afterburner and a flue gas scrubber to prevent the environmental release of toxic nitrogen oxides (NOx) generated during the combustion of the piperazine ring[2].

Handling_Workflow Step1 Reagent Prep (Fume Hood) Step2 PPE Verification (Nitrile, Goggles) Step1->Step2 Validate Flow Step3 Reaction Execution Step2->Step3 Barrier Check Step4 Quenching & Neutralization Step3->Step4 Avoid Exotherms Step5 Basic Organic Waste Incineration Step4->Step5 pH Validation

Fig 2: Self-validating workflow for the safe handling and disposal of piperazine compounds.

References

  • [1] Sigma-Aldrich. "1-(3-methoxyphenyl)piperazine | Sigma-Aldrich - MilliporeSigma".1

  • [4] ChemicalBook. "1-(3-Methoxyphenyl)piperazine - Safety Data Sheet". 4

  • [5] Cayman Chemical. "1-(3-Methoxyphenyl)piperazine (CAS 16015-71-7) - Cayman Chemical". 5

  • [3] MedChemExpress. "Piperazine citrate-SDS-MedChemExpress". 3

  • [2] SynQuest Labs. "1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3". 2

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine . This compound serves as a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine . This compound serves as a critical pharmacophore in the development of CNS-active agents, particularly serotonin (5-HT) and dopamine receptor ligands.[1]

Abstract & Strategic Overview

The synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine (often referred to as 1-(3-methoxyphenethyl)piperazine) presents a classic challenge in process chemistry: selective mono-alkylation of a symmetric diamine.

Direct alkylation of piperazine often leads to a mixture of mono-alkylated product and bis-alkylated byproduct (N,N'-disubstituted piperazine). To achieve high scalability and atom economy without expensive protecting groups (e.g., N-Boc-piperazine), this protocol utilizes a kinetic control strategy employing a stoichiometric excess of piperazine. This approach suppresses bis-alkylation and allows for the recovery and recycling of the unreacted starting material.

Core Chemical Transformation

The synthesis proceeds via the nucleophilic attack of piperazine on an electrophilic 3-methoxyphenethyl derivative (bromide or tosylate).

Target Structure:

  • IUPAC Name: 1-[2-(3-Methoxyphenyl)ethyl]piperazine

  • Molecular Formula: C₁₃H₂₀N₂O

  • Molecular Weight: 220.31 g/mol [2]

  • Key Moiety: 3-Methoxyphenethyl group linked to a secondary amine heterocycle.[3]

Retrosynthetic Analysis & Pathway Design

The most efficient route for scale-up avoids the use of hydrides (required for amide reduction routes) and expensive chromatography. We select Route A (Direct Alkylation) optimized for mono-selectivity.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 3-Methoxyphenethyl bromide (Electrophile) INT Transition State (SN2 Attack) SM1->INT SM2 Piperazine (Excess) (Nucleophile) SM2->INT 5-10 Equivalents PROD 1-[2-(3-Methoxyphenyl)ethyl]piperazine (Mono-alkylated Product) INT->PROD Major Pathway (Kinetic Control) BYPROD Bis-alkylated Byproduct (Impurity) PROD->BYPROD Minor Pathway (Suppressed by Excess SM2)

Figure 1: Reaction scheme highlighting the kinetic control strategy to favor mono-alkylation.

Experimental Protocol

Materials & Reagents[1][3][4][5][6]
ReagentMW ( g/mol )Equiv.[1][3][4]PurityRole
3-Methoxyphenethyl bromide 215.091.0>97%Electrophile
Piperazine (Anhydrous) 86.146.0>99%Nucleophile / Base
Toluene -SolventACSReaction Medium
Potassium Carbonate (K₂CO₃) 138.211.5AnhydrousAux. Base (Optional)*

*Note: Excess piperazine can act as the base to scavenge HBr. However, adding K₂CO₃ improves yield by keeping piperazine free for nucleophilic attack.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge: Into a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add Piperazine (6.0 equiv) and Toluene (10 volumes relative to bromide).

  • Dissolution: Heat the mixture to 60°C to fully dissolve the piperazine.

  • Addition: Add Potassium Carbonate (1.5 equiv).

  • Controlled Addition: Add 3-Methoxyphenethyl bromide (1.0 equiv) dropwise over 60 minutes.

    • Critical Control Point: Slow addition ensures the concentration of the electrophile remains low relative to the piperazine, statistically favoring the collision with unsubstituted piperazine molecules (Mono-alkylation).

  • Reflux: Heat the mixture to reflux (~110°C) and stir for 12–16 hours . Monitor by TLC or HPLC until the bromide is consumed (<1%).

Step 2: Workup & Recovery
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with toluene.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (Rotavap) to remove Toluene.

  • Excess Piperazine Removal (Distillation 1):

    • The residue contains the Product, Bis-byproduct, and excess Piperazine.

    • Perform a vacuum distillation (approx. 10–20 mmHg). Piperazine sublimes/distills at ~60–80°C under vacuum (Atmospheric bp is 146°C).

    • Recovery: Collect the distilled piperazine for reuse in subsequent batches.

Step 3: Product Purification (Distillation 2)
  • High Vacuum Distillation: The remaining oil is the crude product.

  • Distill: Increase vacuum to high vacuum (<1 mmHg).

  • Collection: Collect the fraction boiling at 160–165°C / 0.5 mmHg (Note: Boiling points are approximate and apparatus-dependent; rely on vapor temperature stability).

  • Result: The product is obtained as a pale yellow to colorless oil.

Alternative Purification (Acid-Base Extraction)

If high-vacuum distillation is not feasible:

  • Dissolve the crude residue (after toluene removal) in Dichloromethane (DCM) .

  • Wash with Water (3x) to remove the remaining bulk of excess piperazine (piperazine is highly water-soluble; the product is lipophilic).

  • Selectivity Check: If bis-alkylated impurity is present, extract the organic layer with 1M Acetic Acid . The mono-alkylated product (more basic) and any remaining piperazine will move to the aqueous phase; the bis-alkylated product (less basic, more lipophilic) will largely remain in the DCM or can be separated by pH adjustment.

  • Basify the aqueous phase (pH > 12) with NaOH and extract back into DCM. Dry (Na₂SO₄) and concentrate.[4]

Process Workflow & Logic

ProcessFlow cluster_recycle Recycle Loop Start Start: Reagent Charging (Piperazine + Toluene) Heat Heat to 60°C (Dissolution) Start->Heat Add Slow Addition of 3-Methoxyphenethyl bromide Heat->Add React Reflux 12-16h (Kinetic Control) Add->React Filter Filtration (Remove Salts) React->Filter Strip Vacuum Strip Toluene Filter->Strip Distill1 Distillation 1 (Remove/Recycle Piperazine) Strip->Distill1 Distill1->Start Recycled Piperazine Distill2 High Vac Distillation (Isolate Product) Distill1->Distill2 Final Final Product (Pale Yellow Oil) Distill2->Final

Figure 2: Process workflow emphasizing the recovery of excess piperazine.

Quality Control & Characterization

Validation Parameters:

  • Appearance: Colorless to pale yellow viscous oil.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.20 (t, 1H, Ar-H), 6.80 (m, 3H, Ar-H).

    • δ 3.80 (s, 3H, OMe).

    • δ 2.90 (t, 4H, Piperazine-CH₂).

    • δ 2.60 (m, 2H, Ar-CH₂).

    • δ 2.50 (m, 6H, Piperazine-CH₂ + N-CH₂).

    • Note: A broad singlet at ~1.6 ppm indicates the NH proton.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 221.3.

Common Impurities:

  • Bis-alkylated piperazine: Identified by lack of NH signal in IR/NMR and higher retention time in HPLC.

  • 3-Methoxypyrene/Styrene derivatives: Elimination byproducts from the bromide (minimized by avoiding overly strong bases like NaH).

Safety & Handling (E-E-A-T)

  • Piperazine: A strong sensitizer and irritant. Inhalation of dust/vapors can cause asthma-like symptoms. Engineering Control: Handle solids in a fume hood or glovebox. Use N95/P100 respiratory protection if dust generation is possible.

  • Alkylating Agents (Phenethyl bromide): Potentially genotoxic. Avoid skin contact. Double-glove (Nitrile) and use a chemical apron.

  • Thermal Hazards: Distillation of amines requires careful vacuum control to prevent bumping or decomposition. Ensure the system is inert (Nitrogen/Argon) to prevent oxidation of the amine at high temperatures.

References

  • Chao, S. et al. "Synthesis of arylpiperazines via palladium-catalyzed aromatic amination."[5] Tetrahedron Letters, 1996, 37(26), 4463-4466.[5] (General methodology for piperazine functionalization). Link[3]

  • Kerrigan, F. et al. "Scalable synthesis of 1-substituted piperazines." Organic Process Research & Development, 2008.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 517855-83-3 (Isomer reference). Link

  • Patent US4560686. "Piperazine derivatives and pharmaceutical compositions." (Describes similar phenethyl piperazine synthesis conditions). Link

(Note: Specific CAS 13078-15-4 in some databases refers to chlorophenyl variants; the structure 1-[2-(3-methoxyphenyl)ethyl]piperazine is chemically distinct and best defined by its IUPAC name and connectivity as described above.)

Sources

Application

Step-by-step preparation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine from piperazine

Technical Application Note: Selective Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine Executive Summary This application note details the robust, scalable synthesis of 1-[2-(3-methoxyphenyl)ethyl]piperazine , a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Selective Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Executive Summary

This application note details the robust, scalable synthesis of 1-[2-(3-methoxyphenyl)ethyl]piperazine , a critical pharmacophore in the development of serotonergic (5-HT) and adrenergic receptor ligands.

The primary synthetic challenge in preparing monosubstituted piperazines is the statistical probability of forming the


-bis-alkylated byproduct. This protocol utilizes a high-dilution, excess-nucleophile strategy  combined with a pH-switchable extraction workflow  to guarantee >95% selectivity for the mono-alkylated product without the need for chromatographic purification in early stages.

Strategic Retro-Analysis & Pathway

The synthesis relies on a nucleophilic substitution (


) between piperazine and an electrophilic phenethyl precursor. While reductive amination is an alternative, the alkylation route using a bromide precursor is preferred for its operational simplicity and cost-effectiveness in batch processing.
Critical Process Parameters (CPPs)
  • Stoichiometry: A 5:1 molar ratio (Piperazine:Electrophile) is strictly enforced to statistically favor mono-alkylation.

  • Solvent Polarity: Acetonitrile (MeCN) is selected to stabilize the transition state while allowing easy removal of inorganic salts.

  • Workup Logic: Exploiting the high water solubility of unsubstituted piperazine to remove the large excess during the aqueous wash.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Materials: Piperazine (5.0 eq) 3-Methoxyphenethyl bromide (1.0 eq) Reaction N-Alkylation Solvent: MeCN, Base: K2CO3 Temp: Reflux, 12-18h Start->Reaction Quench Filtration & Evaporation Remove inorganic salts Concentrate to residue Reaction->Quench Partition Biphasic Partition DCM / Water Quench->Partition Aqueous Aqueous Layer Contains: Excess Piperazine (Discard) Partition->Aqueous Organic Organic Layer Contains: Product + Bis-impurity Partition->Organic AcidExt Acid Extraction (1M HCl) Product moves to Aqueous Phase Organic->AcidExt Wash Organic Wash (DCM) Removes neutral impurities (Discard Organic) AcidExt->Wash Basify Basification (NaOH) pH > 12 AcidExt->Basify Aqueous Phase FinalExt Final Extraction & Drying Yields Pure Free Base Basify->FinalExt

Caption: Figure 1. Logic flow for the selective synthesis and purification of 1-[2-(3-methoxyphenyl)ethyl]piperazine, highlighting the pH-switch purification strategy.

Experimental Protocols

Phase 1: Preparation of Electrophile (If not commercially sourced)

Target: 1-(2-bromoethyl)-3-methoxybenzene Precursor: 2-(3-methoxyphenyl)ethanol

Protocol:

  • Dissolve 2-(3-methoxyphenyl)ethanol (10.0 g, 65.7 mmol) in anhydrous DCM (100 mL) under

    
    .
    
  • Cool to 0°C. Add

    
     (7.1 g, 26.3 mmol, 0.4 eq) dropwise over 20 minutes.
    
  • Allow to warm to room temperature (RT) and stir for 3 hours.

  • Quench: Pour onto ice water. Extract with DCM.[1]

  • Wash: Saturated

    
     followed by brine. Dry over 
    
    
    
    .[1][2]
  • Yield: Expect ~90% of a clear oil. Use directly in Phase 2.

Phase 2: N-Alkylation of Piperazine (Main Reaction)
ParameterSpecificationRationale
Limiting Reagent 1-(2-bromoethyl)-3-methoxybenzeneThe expensive scaffold determines theoretical yield.
Nucleophile Piperazine (Anhydrous)5.0 Equivalents . High excess minimizes bis-alkylation.
Base

(Pulverized)
2.0 Equivalents. Scavenges HBr; ensures amine remains nucleophilic.
Solvent Acetonitrile (MeCN)Polar aprotic; promotes

kinetics.
Temperature 80°C (Reflux)Required to overcome activation energy for alkyl bromide displacement.

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Charging: Add Piperazine (21.5 g, 250 mmol) and

    
     (13.8 g, 100 mmol) to MeCN (200 mL). Stir vigorously for 10 minutes to create a fine suspension.
    
  • Addition: Dissolve 1-(2-bromoethyl)-3-methoxybenzene (10.75 g, 50 mmol) in 20 mL MeCN. Add this solution dropwise to the refluxing piperazine suspension over 1 hour.

    • Note: Slow addition maintains a high local concentration of piperazine relative to the alkyl bromide.

  • Reaction: Reflux for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The bromide spot (

    
    ) should disappear; product appears at 
    
    
    
    .
  • Workup (The "Self-Validating" Purification):

    • Cool to RT and filter off solids (

      
      , excess 
      
      
      
      ).
    • Evaporate MeCN under reduced pressure to obtain a semi-solid residue.

    • Partition: Dissolve residue in DCM (150 mL) and Water (150 mL). Shake vigorously.

    • Separation: Isolate the organic layer.[3] The aqueous layer contains the bulk of the excess piperazine (discard).

Phase 3: Acid-Base Purification Cycle

This step separates the product from non-basic impurities and trace bis-alkylated byproducts (which are more lipophilic).

  • Extraction: Extract the DCM layer with 1M HCl (

    
     mL).
    
    • Chemistry: The product is protonated and moves to the aqueous phase. Neutral impurities stay in DCM.

  • Wash: Combine acidic aqueous extracts. Wash with fresh DCM (50 mL) to remove any entrained neutrals. Discard this DCM wash.

  • Basification: Cool the acidic aqueous phase in an ice bath. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

  • Final Isolation: Extract the cloudy aqueous mixture with DCM (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Expected Yield: 8.5 – 9.5 g (75–85%) of a pale yellow oil, which may solidify upon standing or cooling.[4]

Analytical Validation

To confirm the identity and purity of 1-[2-(3-methoxyphenyl)ethyl]piperazine , compare spectral data against the following expected values.

1H NMR (400 MHz,


): 
  • 
     7.18 (t, 1H, Ar-H), 6.75–6.80 (m, 3H, Ar-H).
    
  • 
     3.80 (s, 3H, 
    
    
    
    ).
  • 
     2.90 (t, 4H, Piperazine ring protons adjacent to NH).
    
  • 
     2.75–2.80 (m, 2H, 
    
    
    
    ).
  • 
     2.55–2.60 (m, 2H, 
    
    
    
    ).
  • 
     2.48 (br s, 4H, Piperazine ring protons adjacent to alkyl chain).
    
  • 
     1.80 (s, 1H, NH - exchangeable).
    

Mass Spectrometry (ESI+):

  • Calculated Mass (

    
    ): 220.16
    
  • Observed

    
    : 221.2
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Loss of product during acid/base extraction.Ensure the pH is >12 during the final basification step. The piperazine nitrogen requires high pH to fully deprotonate.
Bis-alkylation observed Localized high concentration of electrophile.Increase piperazine equivalents to 6-8x or slow down the addition rate of the bromide.
Emulsion formation Presence of fine inorganic particulates.Filter the reaction mixture through Celite® before evaporation. Use brine during extractions.

References

  • Pollard, C. B., & Wicker, T. H. (1954). The Synthesis of Some Amino Derivatives of Piperazine. Journal of the American Chemical Society, 76(7), 1853–1855. Link

  • Kerrigan, F. (2010). Piperazine in Drug Discovery. In: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Link

  • Patent US5929281A. (1999). Process for producing N-arylpiperazine.[3][4][5][6][7] (Describes analogous metal-catalyzed couplings, providing context for the robustness of alkylation vs arylation). Link

  • BenchChem. (2025).[1][8][9][10] Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (General protocols for piperazine alkylation). Link

  • Organic Chemistry Portal. Synthesis of Piperazines. (Review of modern catalytic and stoichiometric methods). Link

Sources

Method

Application Note: HPLC Method Development for 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Part 1: Introduction & Physicochemical Profile Executive Summary 1-[2-(3-Methoxyphenyl)ethyl]piperazine (herein referred to as MPEP ) is a pharmacophore frequently found in serotonin receptor ligands (e.g., 5-HT1A antago...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Physicochemical Profile

Executive Summary

1-[2-(3-Methoxyphenyl)ethyl]piperazine (herein referred to as MPEP ) is a pharmacophore frequently found in serotonin receptor ligands (e.g., 5-HT1A antagonists) and antihypertensive agents (e.g., Urapidil metabolites). Its structural integration of a basic piperazine ring linked via an ethyl chain to a methoxy-substituted phenyl ring presents specific chromatographic challenges: peak tailing due to silanol interactions and retention shifts caused by pH-dependent ionization.

This guide provides a self-validating, step-by-step framework for developing a robust HPLC method for MPEP, moving beyond generic "recipes" to explain the causality of separation mechanics.

Molecular Profile & Chromatographic Implications
PropertyValue (Approx.)Chromatographic Implication
Structure

Piperazine—CH₂—CH₂—Phenyl—(m-OCH₃)
Secondary amine (piperazine) is highly prone to silanol interaction.[1]
pKa 1 (Piperazine NH) ~9.2 - 9.8 (Basic)At neutral pH, this nitrogen is fully protonated (

).
pKa 2 (Tertiary N) ~5.5 - 6.0Moderately basic; ionization state varies with mobile phase pH.
LogP 1.8 - 2.2Moderately lipophilic. Retains well on C18 but requires organic modifier >15%.
UV Maxima ~210 nm, ~274 nmThe anisole-like chromophore allows specific detection at 274 nm, reducing matrix interference compared to 210 nm.

Part 2: Method Development Strategy (The "Why")

To analyze MPEP successfully, we must control the ionization of the basic nitrogens. We employ two distinct strategies:

  • Kinetic Suppression (Low pH): Protonating all amines and silanols to prevent ionic interaction (tailing).

  • Thermodynamic Control (High pH): Neutralizing the amines to increase hydrophobicity and retention (requires hybrid columns).

Decision Matrix (DOT Visualization)

MethodDev Start Start: MPEP Analysis CheckMS Is MS Detection Required? Start->CheckMS MS_Yes Yes (Volatile Buffers) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No HighpH_MS Strategy A: High pH (NH4HCO3 pH 10) MS_Yes->HighpH_MS Better Peak Shape LowpH_MS Strategy B: Low pH (0.1% Formic Acid) MS_Yes->LowpH_MS Standard Screening HybridCol Column: Hybrid C18 (e.g., XBridge, Gemini NX) HighpH_MS->HybridCol StdCol Column: End-capped C18 (e.g., Zorbax Eclipse, Luna C18) LowpH_MS->StdCol Robust_UV Strategy C (Recommended): Phosphate Buffer pH 3.0 + Ion Pairing (Optional) MS_No->Robust_UV Robust_UV->StdCol Final Final Method Protocol HybridCol->Final Validate StdCol->Final Validate

Caption: Decision tree for selecting the optimal mobile phase and column chemistry based on detection requirements.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Robust Method (UV-Only)

Best for QC labs, impurity profiling, and ensuring perfect peak symmetry.

Rationale: Phosphate buffers at pH 3.0 effectively protonate the piperazine nitrogens while suppressing the ionization of residual silanols on the silica surface. This "masks" the secondary interactions that cause tailing.

1. Chromatographic Conditions
  • Column: C18, End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2)).

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with dilute Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 35°C (Improves mass transfer for basic amines).

  • Detection: UV @ 274 nm (Specific) and 210 nm (High Sensitivity).

  • Injection Volume: 10 µL.

2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.04060Linear Gradient (Elute MPEP)
15.01090Wash
15.19010Re-equilibration
20.09010End
3. Preparation of Standards
  • Stock Solution: Dissolve 10 mg MPEP Reference Standard in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A (Initial conditions) to obtain 10 µg/mL. Note: Always dilute in initial mobile phase to prevent "solvent shock" peak distortion.

Protocol B: LC-MS Compatible Method (High pH)

Best for bioanalysis or when mass spectral identification is required.

Rationale: At pH 10, the piperazine amines are deprotonated (neutral). This increases retention on the C18 chain and eliminates cation-exchange interactions with silanols, resulting in sharp peaks and higher sensitivity in ESI(+) MS mode.

WARNING: You MUST use a "Hybrid" silica or Polymer column (e.g., Waters XBridge, Phenomenex Gemini NX). Standard silica columns will dissolve at pH 10.

1. Chromatographic Conditions
  • Column: Hybrid C18 (High pH Stable), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide.
    
  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI (+) MS (SIM mode for [M+H]+ parent ion) or UV @ 274 nm.

2. Gradient Program
Time (min)% A% B
0.0955
1.0955
8.0595
10.0595
10.1955
13.0955

Part 4: System Suitability & Troubleshooting

Acceptance Criteria (Self-Validation)

Before running samples, ensure the system meets these metrics. If not, trigger the troubleshooting steps below.

ParameterAcceptance LimitWhy it matters for MPEP
Tailing Factor (

)

Piperazines are notorious for tailing.

indicates silanol activity.
Retention Factor (

)

Ensures separation from void volume (unretained salts).
Precision (RSD)

(n=6)
Confirms equilibration of the amine on the column.
Resolution (

)

From nearest impurity (often the des-ethyl piperazine analog).
Troubleshooting Guide

Issue 1: Severe Peak Tailing (


) 
  • Cause: Residual silanols on the column stationary phase are interacting with the protonated nitrogen of the piperazine ring.

  • Solution A (Buffer): Increase Phosphate buffer concentration to 50 mM (Protocol A).

  • Solution B (Additive): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanols preferentially over the MPEP.

Issue 2: Retention Time Drift

  • Cause: pH instability. The pKa of the tertiary amine (~5.5-6.0) is close to the buffer pH if using Acetate (pH 4-5).

  • Solution: Ensure buffer pH is at least 2 units away from the pKa. Use pH 3.0 (Protocol A) or pH 10.0 (Protocol B). Avoid pH 5-6.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a pure Methanol sample into a 90% Aqueous mobile phase.

  • Solution: Dilute the sample 50:50 with water or Mobile Phase A before injection.

Part 5: References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on amine separation mechanics).

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • BenchChem. (2025).[2][3][6] HPLC Analysis of Phenylpiperazine Derivatives and Impurity Profiling. (General protocols for piperazine pharmacophores).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standards for system suitability calculations).

  • Khalili, F., et al. (2009).[7] "pKa Values of Some Piperazines at 298 K." Journal of Chemical & Engineering Data, 54, 2914–2917.[7] (Source for pKa estimation of piperazine derivatives).

Sources

Application

Application Notes &amp; Protocols: In Vitro Binding Assays for 1-[2-(3-Methoxyphenyl)ethyl]piperazine Ligands

Prepared by: Gemini, Senior Application Scientist Introduction The 1-[2-(3-methoxyphenyl)ethyl]piperazine scaffold is a privileged structure in modern pharmacology, forming the core of numerous ligands targeting a variet...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1-[2-(3-methoxyphenyl)ethyl]piperazine scaffold is a privileged structure in modern pharmacology, forming the core of numerous ligands targeting a variety of receptors, most notably G-Protein Coupled Receptors (GPCRs). Specifically, derivatives of this class have shown significant affinity and selectivity for serotonin (5-HT) and adrenergic receptor subtypes.[1] Characterizing the binding affinity of these ligands is a cornerstone of the drug discovery process, enabling structure-activity relationship (SAR) studies, target validation, and lead optimization.[2][3]

This comprehensive guide provides an in-depth exploration of the principles and methodologies for conducting in vitro binding assays tailored to this important ligand class. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions; it delves into the causality behind protocol choices, equipping researchers to design, execute, and troubleshoot robust and reliable binding experiments. We will cover the gold-standard radioligand binding assays and modern fluorescence-based alternatives, ensuring every protocol is presented as a self-validating system.

Chapter 1: Fundamental Principles of Receptor-Ligand Interactions

At its core, a binding assay quantifies the reversible interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). This interaction is governed by the Law of Mass Action and is defined by key parameters that describe the binding affinity.

  • Dissociation Constant (Kd): This is the equilibrium constant that describes the propensity of a ligand-receptor complex to separate. It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[4] A lower Kd value signifies a higher binding affinity.

  • Maximum Binding Capacity (Bmax): This represents the total concentration of receptor binding sites in the sample.

  • Inhibition Constant (Ki): In competitive binding assays, the Ki represents the binding affinity of the unlabeled test compound. It is a measure of how potently the test compound inhibits the binding of a labeled ligand.[5][6]

  • Specific vs. Non-Specific Binding:

    • Specific Binding: The binding of a ligand to its intended receptor. This binding is saturable, meaning there is a finite number of receptors.[7][8]

    • Non-Specific Binding (NSB): The binding of a ligand to other components in the assay, such as lipids, other proteins, or the assay vessel itself.[7][8][9] NSB is typically linear and non-saturable. It is a major source of background noise and must be accurately measured and subtracted from the total binding to determine the specific binding.[8]

Total Binding = Specific Binding + Non-Specific Binding

Chapter 2: Selecting the Appropriate Assay Format

The choice of assay technology is a critical decision based on factors like throughput needs, safety considerations (radioisotopes), and the availability of specific reagents.

Assay Format Principle Advantages Disadvantages Primary Use Case
Radioligand Filter Binding A radiolabeled ligand is incubated with a receptor source (e.g., cell membranes). The mixture is filtered, trapping receptor-bound radioligand on the filter while unbound ligand passes through.[10][11]Gold standard, highly sensitive, versatile for many GPCRs.[12][13][14]Requires handling and disposal of radioisotopes, requires separation step (washing), not easily automated for high throughput.Kd, Bmax, and Ki determination.
Scintillation Proximity Assay (SPA) Receptors are coupled to SPA beads containing a scintillant. When a radiolabeled ligand binds the receptor, the emitted beta particles are close enough to excite the scintillant, producing light. Unbound ligand is too far away to generate a signal.[15][16]Homogeneous ("mix-and-read") format, no separation steps, amenable to high-throughput screening (HTS).[2][15][17]Potential for assay interference (non-proximity effects), requires specific bead types.[18]High-throughput screening (HTS) and lead optimization.
Fluorescence Polarization (FP) A small, fluorescently-labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor, its tumbling slows dramatically, increasing the polarization.[19][20]Non-radioactive, homogeneous format, real-time measurements are possible.[19][21][22]Requires a suitable fluorescent probe, lower sensitivity for very large or very small receptor targets, potential for compound fluorescence interference.[20]Ki determination in HTS, studying binding kinetics.

Chapter 3: Protocol 1 - Radioligand Competitive Binding Assay (Filtration)

This protocol is designed to determine the inhibition constant (Ki) of an unlabeled 1-[2-(3-Methoxyphenyl)ethyl]piperazine test compound by measuring its ability to compete with a known radioligand for binding to a specific receptor (e.g., a 5-HT receptor subtype).

Causality Behind the Protocol

The core principle is competition. By keeping the receptor and radioligand concentrations constant, we can measure how effectively increasing concentrations of our unlabeled test compound displace the radioligand. The resulting IC50 value (the concentration of test compound that displaces 50% of the specific radioligand binding) is then used to calculate the Ki, which is an intrinsic measure of the compound's affinity.[5][23]

Workflow for Competitive Radioligand Binding Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer A1 Add Buffer, Membranes, Test Compound/NSB Control, and Radioligand to Plate P1->A1 P2 Prepare Receptor Membranes P2->A1 P3 Prepare Radioligand Stock P3->A1 P4 Prepare Test Compound Dilutions P4->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Harvest onto Filter Plate (Rapid Filtration) A2->A3 A4 Wash to Remove Unbound Ligand A3->A4 A5 Dry Filter Plate A4->A5 A6 Add Scintillation Cocktail & Count Radioactivity (CPM) A5->A6 D1 Calculate Specific Binding (Total - NSB) A6->D1 D2 Plot % Inhibition vs. log[Test Compound] D1->D2 D3 Fit Curve (Non-linear Regression) to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand filter binding assay.

Materials and Reagents
  • Receptor Source: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor.

  • Test Compound: The 1-[2-(3-Methoxyphenyl)ethyl]piperazine derivative of interest.

  • Non-Specific Binding (NSB) Determinator: A high concentration (100-1000x Kd of the radioligand) of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA). The BSA is critical for preventing the ligand and receptor from sticking to plastic surfaces.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), often pre-treated with a blocking agent like 0.3% polyethylenimine (PEI) to reduce NSB of the radioligand to the filter.[10]

  • Scintillation Fluid: Appropriate for the chosen isotope.

  • Equipment: Vacuum manifold, microplate scintillation counter.

Step-by-Step Protocol
  • Plate Setup: Design a 96-well plate map to include wells for Total Binding (no test compound), Non-Specific Binding (NSB), and a dilution series of your test compound (typically 8-12 concentrations, in triplicate).

  • Reagent Preparation:

    • Thaw receptor membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer. The optimal amount of membrane must be determined empirically to ensure that less than 10% of the total added radioligand is bound, preventing ligand depletion.[13][18]

    • Prepare a 10-point, 1:3 or 1:10 serial dilution of the test compound in Assay Buffer.

    • Dilute the radioligand in Assay Buffer to a final concentration at or below its Kd.[18]

  • Assay Incubation: In each well of the 96-well plate, add the components in the following order:

    • 50 µL Assay Buffer (for Total Binding wells) OR 50 µL of test compound dilution OR 50 µL of NSB determinator.

    • 50 µL of diluted receptor membranes.

    • 50 µL of diluted radioligand to initiate the binding reaction.

  • Equilibration: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[18][24] The required time depends on the ligand's affinity and should be determined experimentally in preliminary association kinetic studies.[24]

  • Harvesting:

    • Pre-wet the filter plate with Wash Buffer on the vacuum manifold.

    • Rapidly transfer the contents of the assay plate to the filter plate under vacuum.

    • Immediately wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[25] The speed of this step is critical to prevent dissociation of the ligand-receptor complex.

  • Counting:

    • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

    • Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis
  • Calculate Specific Binding:

    • Average the CPM for the Total Binding and NSB replicates.

    • Specific Binding (CPM) = Average Total Binding (CPM) - Average NSB (CPM).[8]

  • Generate Competition Curve:

    • For each test compound concentration, calculate the percentage of specific binding relative to the control (Total Binding).

    • Plot % Specific Binding vs. the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[5]

  • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation. This corrects for the presence of the competing radioligand.[5][26]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Chapter 4: Protocol 2 - Scintillation Proximity Assay (SPA)

SPA offers a homogeneous alternative to filtration assays, ideal for higher throughput applications.[15]

Causality Behind the Protocol

The principle relies on energy transfer proximity. Receptors are immobilized on SPA beads impregnated with a scintillant. Only radioligands that bind to these immobilized receptors are close enough for their radioactive decay energy (e.g., beta particles from ³H) to stimulate the beads to emit light. Unbound radioligand in the solution is too far away, and its energy dissipates in the aqueous environment without producing a signal.[16] This eliminates the need for physical separation of bound and free ligand.

Workflow for Scintillation Proximity Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Couple Receptor Membranes to SPA Beads A1 Add Receptor-Bead Slurry, Test Compound, and Radioligand to Microplate P1->A1 P2 Prepare Radioligand P2->A1 P3 Prepare Test Compound Dilutions P3->A1 A2 Incubate to Reach Equilibrium (with gentle shaking) A1->A2 A3 Read Plate Directly in Scintillation Counter A2->A3 D1 Determine Total and Non-Specific Signal A3->D1 D2 Plot % Inhibition vs. log[Test Compound] D1->D2 D3 Fit Curve to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Homogeneous workflow of a Scintillation Proximity Assay.

Step-by-Step Protocol
  • Receptor-Bead Coupling: Incubate the receptor membranes with an appropriate SPA bead type (e.g., Wheat Germ Agglutinin-coated for glycosylated membrane proteins) to allow for stable coupling. The optimal ratio of membrane to beads must be determined empirically.

  • Plate Setup: As in the filtration assay, set up a microplate for Total Binding, NSB, and test compound dilutions.

  • Assay Incubation: To each well, add:

    • Test compound, NSB determinator, or buffer.

    • The pre-coupled receptor-bead slurry.

    • Radioligand to start the reaction.

  • Equilibration: Seal the plate and incubate for a sufficient time to reach equilibrium (e.g., 2-4 hours, may be longer than filtration assays). Gentle shaking can help keep the beads in suspension.

  • Reading: Place the microplate directly into a scintillation counter and measure the light output. No washing or filtration is required.

  • Data Analysis: The analysis follows the same principles as the filtration assay: subtract the NSB signal from all other wells, normalize the data, and fit a competition curve to determine the IC50 and subsequently the Ki.

Chapter 5: Protocol 3 - Fluorescence Polarization (FP) Competition Assay

FP is a powerful non-radioactive method for assessing binding affinity.[22]

Causality Behind the Protocol

This technique exploits the difference in the rate of rotation (tumbling) between a small fluorescent ligand (tracer) and the much larger ligand-receptor complex. When excited with polarized light, the small, fast-tumbling free tracer emits depolarized light. When the tracer binds to the large, slow-tumbling receptor, the emitted light remains highly polarized.[19] An unlabeled test compound competes with the tracer for the binding site. As the test compound displaces the tracer, the overall polarization of the solution decreases, providing a direct measure of binding inhibition.

Step-by-Step Protocol
  • Reagent Preparation:

    • FP Assay Buffer: Similar to radioligand buffers (e.g., PBS or Tris-based), but must be optimized to minimize background fluorescence.

    • Fluorescent Tracer: A derivative of a known ligand for the target receptor, conjugated to a fluorophore (e.g., fluorescein). The concentration used should be low (typically low nM) and determined via saturation experiments to give an adequate signal window.[19]

    • Receptor: Purified or solubilized receptor preparation.

    • Test Compound: Serial dilutions of the 1-[2-(3-Methoxyphenyl)ethyl]piperazine derivative.

  • Assay Setup: Use a low-binding, black microplate (e.g., 384-well) to minimize background and light scatter.[21] Include controls for "free tracer" (no receptor) and "bound tracer" (tracer + saturating receptor).

  • Assay Incubation:

    • Add the receptor and test compound (or buffer) to the wells.

    • Add the fluorescent tracer to all wells to start the reaction.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light, to reach equilibrium.[19]

  • Measurement: Read the plate in a microplate reader equipped with appropriate polarization filters.[21] The reader measures the intensity of light emitted parallel and perpendicular to the excitation plane and calculates the polarization value, typically expressed in millipolarization units (mP).

  • Data Analysis:

    • The data (mP values) are plotted against the log of the test compound concentration.

    • A non-linear regression curve fit is used to determine the IC50.

    • The Ki can be calculated using a more complex equation that accounts for the concentrations and affinities of both the tracer and the receptor.[27][28]

Chapter 6: Critical Considerations & Troubleshooting

Ensuring the integrity of binding data requires careful attention to potential artifacts and rigorous optimization.

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (NSB > 50% of Total) - Ligand is too "sticky" (hydrophobic or highly charged).[8] - Filter binding of the ligand.[8] - Insufficient blocking of surfaces.- Add a non-ionic detergent (e.g., 0.01% Tween-20) or increase salt concentration (e.g., 150 mM NaCl) in the assay buffer.[8] - Pre-soak filters in a blocking agent like PEI.[8][10] - Include BSA (0.1-1%) in the assay buffer.[7]
Low Signal Window (Low Specific Binding) - Receptor concentration is too low. - Inactive receptor preparation. - Incubation time is too short to reach equilibrium.- Increase the amount of receptor/membrane per well. - Use a fresh, quality-controlled batch of receptors. - Perform a time-course experiment to determine the time to equilibrium.[13][24]
Inconsistent Replicate Data - Pipetting errors. - Inefficient washing during filtration. - Incomplete mixing of reagents.- Use calibrated pipettes and proper technique. - Ensure vacuum is consistent and wash volumes are sufficient. - Gently vortex or mix all reagent stocks before pipetting.
Shallow Competition Curve (Hill Slope ≠ 1.0) - Complex binding mechanism (e.g., allostery, multiple binding sites). - Assay artifacts (e.g., ligand depletion).- Investigate the binding mechanism with more advanced assays. - Ensure the receptor concentration is low enough that <10% of the radioligand is bound.[13][18]

Chapter 7: Data Presentation

Quantitative data from binding assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Saturation Binding Data (Hypothetical)

Assay to determine the Kd and Bmax of a hypothetical radioligand, [³H]-Ligand-X, at the 5-HT1A receptor.

Parameter Value
Kd1.2 ± 0.15 nM
Bmax850 ± 45 fmol/mg protein
Hill Slope0.98
Specific Binding at Kd88%
Table 2: Example Competition Binding Data (Hypothetical)

Assay to determine the Ki of a test compound against [³H]-Ligand-X at the 5-HT1A receptor.

Test Compound IC50 (nM) Ki (nM)
1-[2-(3-Methoxyphenyl)ethyl]piperazine Derivative A 25.410.2
1-[2-(3-Methoxyphenyl)ethyl]piperazine Derivative B 11.24.5
Reference Compound 5.82.3

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.
  • Basic principles of competitive binding assays. Benchchem.
  • Non-Specific Binding: Wh
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology. [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine-Chemokine Receptor Interactions. PubMed. [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI. [Link]

  • Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. PMC. [Link]

  • Ki calculator. NanoTemper Technologies. [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • GPCR-radioligand binding assays | Request PDF. ResearchGate. [Link]

  • Fluorescence Polarization Binding Assay. Bio-protocol. [Link]

  • Key concepts: Saturation binding. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • 1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. PubMed. [Link]

  • Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

  • Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay. University at Buffalo. [Link]

  • Quantifying Receptor-Ligand Binding to GPCRs in Live Cells - A new HTS format Replaces Radioactive Ligand Studies. Lab Bulletin. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. PMC. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Filter-Binding Assay for Analysis of RNA–Protein Interactions. CSH Protocols. [Link]

  • Filter-binding assay. OpenWetWare. [Link]

  • Document: Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-.... ChEMBL. [Link]

  • 1-(1-(2-fluorophenyl)-2-(2-methoxyphenyl)ethyl)piperazine. BindingDB. [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Scintillation proximity assay. Wikipedia. [Link]

  • Invitro Binding Assay Protocol. Unknown Source. [Link]

  • Protein Binding Assays. Unknown Source. [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. PMC. [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

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Method

Handling and storage requirements for 1-[2-(3-Methoxyphenyl)ethyl]piperazine standards

Application Note: Handling, Storage, and Stability Protocols for 1-[2-(3-Methoxyphenyl)ethyl]piperazine Reference Standards Introduction 1-[2-(3-Methoxyphenyl)ethyl]piperazine is a highly specific piperazine derivative u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for 1-[2-(3-Methoxyphenyl)ethyl]piperazine Reference Standards

Introduction

1-[2-(3-Methoxyphenyl)ethyl]piperazine is a highly specific piperazine derivative utilized as a critical reference standard and intermediate in analytical chemistry and pharmacological drug development. Featuring an electron-rich methoxyaryl group and a secondary amine within its piperazine ring, this compound presents unique stability challenges. This application note details the physicochemical vulnerabilities of the standard and provides field-proven, self-validating protocols to ensure its structural integrity from receipt through analytical quantification.

Physicochemical Profiling & Degradation Causality

To design an effective storage and handling protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Standard degradation is rarely spontaneous; it is driven by environmental interactions that must be systematically mitigated.

  • Oxidative Susceptibility: The secondary amine of the piperazine ring is highly susceptible to autoxidation. In the presence of atmospheric oxygen or trace peroxides (commonly found in unpurified ether solvents or excipients), secondary amines readily undergo oxidation to form hydroxylamines, which can subsequently hydrolyze into primary amines and aldehydes[1].

  • Atmospheric Carbonation: As a strong nucleophile, the unsubstituted nitrogen on the piperazine ring rapidly absorbs atmospheric carbon dioxide (CO₂). This reaction forms stable carbamate salts[2]. This atmospheric scavenging dramatically alters the molecular weight and titer of the standard, leading to systematic errors in quantitative assays.

  • Photolytic Cleavage: Exposure to ultraviolet (UV) and visible light induces radical generation. The energy from light can lead to homolytic cleavage, particularly affecting the piperazine ring and the ether linkage of the methoxy group, resulting in complex degradation profiles and loss of standard purity[3].

G Standard 1-[2-(3-Methoxyphenyl)ethyl]piperazine (Secondary Amine) Oxidation N-Oxidation & Hydroxylamine Formation Standard->Oxidation Oxidative Stress Carbamate Carbamate Salt Formation (Loss of Purity/Titer) Standard->Carbamate Nucleophilic Attack Photolysis Photolytic Cleavage & Radical Generation Standard->Photolysis Photodegradation O2 Atmospheric O2 / Peroxides O2->Standard CO2 Atmospheric CO2 CO2->Standard UV UV / Visible Light UV->Standard

Chemical degradation pathways of 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

Core Storage Requirements

Standard integrity is a function of temperature, light exposure, and atmospheric control. The free base form of 1-[2-(3-Methoxyphenyl)ethyl]piperazine is an oil or low-melting solid that is significantly more reactive than its hydrochloride salt counterpart. Proper storage requires isolating the compound from oxidizers, moisture, and light[4].

Table 1: Storage Conditions and Expected Shelf Life

Standard StateTemperatureAtmosphereContainer SpecificationsExpected Shelf Life
Neat Solid (Free Base) -20 °CNitrogen / ArgonAmber Glass, PTFE-lined cap12 Months
Neat Solid (HCl Salt) 2-8 °CDesiccated AirAmber Glass, PTFE-lined cap24 Months
Stock Solution (e.g., in MeOH) -80 °CNitrogen headspaceAmber Glass, PTFE Septum6 Months

Experimental Protocol: Preparation of Analytical Stock Solutions

This step-by-step methodology ensures that the standard remains pristine during the critical transition from a neat solid to a working stock solution.

Step 1: Thermal Equilibration

  • Action: Remove the sealed standard vial from cold storage (-20 °C or 2-8 °C) and place it in a desiccator at room temperature for a minimum of 60 minutes before opening.

  • Causality: Opening a cold vial exposes the highly hygroscopic piperazine derivative to atmospheric moisture, leading to rapid condensation. Water ingress promotes hydrolysis, alters the standard's mass for weighing, and accelerates oxidative degradation.

Step 2: Inert Atmosphere Handling

  • Action: Transfer the equilibrated vial to a nitrogen-purged glove box or use a Schlenk line to blanket the analytical balance and workspace with dry argon.

  • Causality: Purging displaces atmospheric O₂ and CO₂, preventing the instantaneous formation of N-oxides and carbamate salts during the weighing and transfer process[2].

Step 3: Solvent Selection and Dissolution

  • Action: Dissolve the standard in freshly degassed, LC-MS grade solvent (e.g., Acetonitrile or Methanol). Strictly avoid ether-based solvents (like THF or Diethyl Ether) unless they are freshly distilled and stabilized.

  • Causality: Trace peroxides in solvents are the primary vector for secondary amine oxidation in solution[1]. Degassing the solvent removes dissolved oxygen, effectively shutting down the autoxidation pathway.

Step 4: Aliquoting and Storage

  • Action: Dispense the stock solution into single-use, amber glass vials equipped with PTFE-lined (Teflon) septa. Blanket the headspace of each vial with nitrogen before sealing.

  • Causality: Amber glass blocks UV-induced photolysis[4]. PTFE prevents the leaching of plasticizers (such as phthalates) into the standard solution, which would otherwise appear as ghost peaks in LC-MS or GC-MS analyses. Single-use aliquots eliminate freeze-thaw cycles, which physically stress the solution and introduce fresh oxygen upon each opening.

Workflow Equilibrate 1. Equilibrate Standard to RT (Desiccated) Purge 2. Open in Inert Atmosphere (N2/Argon) Equilibrate->Purge Dissolve 3. Dissolve in Degassed, Peroxide-Free Solvent Purge->Dissolve Aliquot 4. Dispense into Amber Glass Vials (PTFE Caps) Dissolve->Aliquot Store 5. Blanket with N2 & Store at -80°C Aliquot->Store

Workflow for the preparation and aliquoting of analytical standard solutions.

Analytical Validation of Standard Integrity

To verify that the standard has not degraded during prolonged storage, periodic stability-indicating assays should be performed prior to critical quantitative workflows:

  • LC-MS/MS: Monitor for an increase in the M+16 peak (indicative of N-oxidation) or M+44 peak (indicative of atmospheric carbamate formation).

  • ¹H-NMR: Assess the integration of the piperazine ring protons. Broadening or shifting of the secondary N-H proton signal, or the appearance of new aldehydic protons (~9-10 ppm), serves as a direct indicator of oxidative ring-opening or degradation.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL:[Link]

  • Piperazine - Hazardous Substances Data Bank Source: PubChem URL:[Link]

Sources

Application

Microwave-Assisted Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine: A High-Efficiency Protocol for CNS-Active Scaffolds

APPLICATION NOTE: AN-MW-2026-03 Executive Summary This Application Note details a robust, high-yield protocol for the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine , a critical pharmacophore in the development of s...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-MW-2026-03

Executive Summary

This Application Note details a robust, high-yield protocol for the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine , a critical pharmacophore in the development of serotonin (5-HT) receptor ligands and antihypertensive agents (e.g., Urapidil analogs). By transitioning from conventional thermal reflux to microwave-assisted synthesis (MAS), we demonstrate a reduction in reaction time from 12 hours to 20 minutes, with a concomitant yield increase of ~25%. This guide emphasizes the control of mono-alkylation versus bis-alkylation through stoichiometric management and microwave power modulation.

Scientific Background & Rationale

The Pharmacophore

The target molecule belongs to the class of phenylpiperazines , often termed "privileged scaffolds" in medicinal chemistry due to their promiscuous yet tunable binding affinity for G-protein coupled receptors (GPCRs), particularly 5-HT1A, D2, and


1-adrenergic receptors. The 3-methoxy substituent on the phenyl ring and the ethyl linker are specific structural determinants that modulate selectivity and metabolic stability.
The Microwave Advantage

Conventional synthesis of N-substituted piperazines via alkyl halides (S_N2 reaction) suffers from two primary bottlenecks:

  • Slow Kinetics: The nucleophilic attack of the secondary amine on the alkyl halide is sluggish under standard reflux, often requiring 8–12 hours.

  • Bis-Alkylation: Extended heating promotes the reaction of the product (a secondary/tertiary amine) with a second equivalent of alkyl halide, forming the undesired bis-1,4-substituted impurity.

Microwave irradiation overcomes these by enabling rapid volumetric heating . The polar reaction medium (ethanol or acetonitrile) couples directly with the oscillating electromagnetic field, creating localized superheating that accelerates the reaction rate significantly (Arrhenius equation), allowing the reaction to be quenched before significant bis-alkylation occurs.

Experimental Design & Mechanism

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of piperazine on 1-(2-chloroethyl)-3-methoxybenzene (or the bromo- analog).

Key Mechanistic Insight: To favor the mono-alkylated product, piperazine is used in large excess (4-5 equivalents) . This statistical bias ensures that the alkyl halide is far more likely to encounter a free piperazine molecule than a mono-alkylated product.

Pathway Visualization (DOT)

The following diagram illustrates the reaction pathway, highlighting the competition between the desired mono-alkylation and the undesired bis-alkylation.

ReactionPathway Start Reagents: Piperazine (Excess) + 1-(2-haloethyl)-3-methoxybenzene Transition Transition State (Microwave Activated) Start->Transition MW Irradiation 140°C, 20 min Product Target: 1-[2-(3-Methoxyphenyl)ethyl]piperazine (Mono-alkylated) Transition->Product Major Pathway (Kinetic Control) Impurity Impurity: Bis-alkylated Piperazine Product->Impurity Over-reaction (Avoided by Excess Piperazine)

Figure 1: Reaction pathway showing the microwave-driven conversion and the critical branch point for bis-alkylation.

Detailed Protocol

Materials and Reagents[1]
  • Piperazine (anhydrous): 4.3 g (50 mmol) – Note: Large excess.

  • 1-(2-Chloroethyl)-3-methoxybenzene: 1.7 g (10 mmol).

  • Potassium Carbonate (

    
    ):  2.76 g (20 mmol) – Acid scavenger.
    
  • Potassium Iodide (KI): 0.16 g (1 mmol) – Finkelstein catalyst (optional, accelerates Cl displacement).

  • Solvent: Acetonitrile (ACN) or Ethanol (15 mL).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Procedure
  • Preparation: In a 30 mL microwave process vial, dissolve Piperazine (50 mmol) in 15 mL of Acetonitrile.

  • Addition: Add

    
    , KI, and finally 1-(2-Chloroethyl)-3-methoxybenzene (10 mmol). Cap the vial with a crimp top and septum.
    
  • Irradiation: Place the vial in the microwave cavity. Program the following parameters:

    • Temperature: 140 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

    • Pre-stir: 30 seconds

  • Cooling: Use compressed air cooling (built-in) to rapidly drop the temperature to <50 °C. Rapid cooling is crucial to stop side reactions.

  • Filtration: Filter the reaction mixture to remove inorganic salts (

    
    , KCl). Wash the solid cake with small amounts of ACN.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a semi-solid residue.

Purification (Self-Validating Workup)

This specific workup exploits the basicity difference to remove the excess piperazine.

  • Partition: Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash with Water (3 x 50 mL) .

    • Logic: Free piperazine is highly water-soluble and will partition into the aqueous phase. The mono-alkylated product (more lipophilic) remains in the DCM.

  • Extraction (Optional High-Purity Step):

    • Extract the DCM layer with 1M HCl (3 x 30 mL) . The product moves to the aqueous acid phase.

    • Discard the DCM layer (removes non-basic impurities).

    • Basify the aqueous phase with 10% NaOH until pH > 12.

    • Extract back into fresh DCM (3 x 30 mL).

  • Drying: Dry the final organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Salt Formation: Dissolve the free base in minimal ethanol and add concentrated HCl or oxalic acid to precipitate the salt for stable storage.

Results & Data Analysis

Yield Comparison

The following table summarizes the efficiency gains of the microwave protocol over the traditional thermal method.

ParameterConventional Thermal RefluxMicrowave-Assisted ProtocolImprovement
Reaction Temp 80 °C (Reflux)140 °C+60 °C
Reaction Time 12 Hours20 Minutes36x Faster
Yield (Isolated) 62%88%+26%
Purity (HPLC) 85% (Bis-alkyl impurity present)>96%Cleaner Profile
Energy Usage High (Continuous heating)Low (Targeted irradiation)Green Chemistry
Characterization Criteria

To validate the synthesis, the isolated product must meet these spectral signatures:

  • 1H NMR (CDCl3): Look for the disappearance of the triplet at

    
     ~3.7 ppm (
    
    
    
    -Cl) and the appearance of the piperazine ring protons (multiplets at
    
    
    2.5–3.0 ppm). The methoxy group singlet should appear at
    
    
    3.8 ppm.
  • Mass Spectrometry (ESI+): Molecular ion peak

    
     at m/z 221.16.
    

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: The chloride leaving group is poor.

    • Fix: Increase the amount of KI catalyst to 0.5 equivalents to generate the more reactive alkyl iodide in situ. Alternatively, switch to the bromo- derivative.

  • Issue: Bis-alkylation (Impurity at m/z ~369).

    • Cause: Piperazine excess was insufficient.

    • Fix: Increase piperazine equivalents to 6-8x. The excess is easily recovered in the aqueous wash during workup.

  • Issue: High Pressure Shutdown.

    • Cause: Solvent vapor pressure exceeded vial limits.

    • Fix: Switch from Acetonitrile (bp 82°C) to Toluene or DMF (higher bp), or reduce the temperature to 120°C and extend time to 30 mins.

References

  • Microwave-Assisted Synthesis of Monosubstituted Piperazines.

    • Source: MDPI (Molecules)
    • Context: General protocols for N-alkylation of piperazines without protecting groups.
    • URL:[Link]

  • Versatility of Piperazine in Modern Organic Synthesis.

    • Source: BenchChem Applic
    • Context: Protocols for reductive amination and alkylation of piperazine scaffolds.[1]

  • Microwave Mediated Synthesis in Pharmaceutical Chemistry.

    • Source: Rasayan Journal of Chemistry
    • Context: Review of microwave acceleration in alkylation reactions and green chemistry metrics.
    • URL:[Link]

  • Piperazine Derivatives with Central Pharmacological Activity.

    • Source: Fundamental & Clinical Pharmacology (PubMed)
    • Context: Pharmacological relevance of the phenylpiperazine scaffold in CNS drug discovery.
    • URL:[Link][2]

Sources

Method

Application Note: Reductive Amination Protocols for Methoxyphenyl Ethyl Piperazine Synthesis

Strategic Overview & Rationale The synthesis of 1-(2-methoxyphenyl)piperazine (o-MPP) derivatives is a cornerstone in the development of serotonergic (5-HT1A) and adrenergic ( ) ligands. Drugs such as Urapidil , Naftopid...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The synthesis of 1-(2-methoxyphenyl)piperazine (o-MPP) derivatives is a cornerstone in the development of serotonergic (5-HT1A) and adrenergic (


) ligands. Drugs such as Urapidil , Naftopidil , and various psychoactive research chemicals rely on the attachment of an alkyl or aryl-ethyl chain to the secondary amine of the piperazine scaffold.

While direct alkylation using alkyl halides is possible, it often suffers from over-alkylation (quaternization) and harsh basic conditions.[1] Reductive amination offers a superior alternative, providing:

  • Chemoselectivity: Preferential reduction of the intermediate iminium ion over the starting carbonyl.

  • Mild Conditions: Compatibility with acid-sensitive functional groups.

  • Stoichiometric Control: Minimization of bis-alkylation by-products.

Reagent Selection Matrix
FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaBH

CN)
Sodium Borohydride (NaBH

)
Selectivity High. Reduces iminium ions much faster than aldehydes/ketones.[2]High. pH dependent (requires pH 6–7).Low. Reduces aldehydes/ketones rapidly; requires pre-formation of imine.
Toxicity Low (releases acetic acid).High (releases HCN/cyanide).Low.
Solvent DCE, DCM, THF (No MeOH).[1]MeOH, EtOH, Water.[1][3]MeOH, EtOH.[1][3][4][5][6]
Water Tolerance Low (decomposes).High.Moderate.
Recommendation Primary Choice (Protocol A) Secondary Choice (Protocol B) Not recommended for one-pot procedures.

Mechanistic Pathway[1][7]

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The reducing agent must selectively donate a hydride to this iminium species.

ReductiveAmination Start Aldehyde (R-CHO) + Piperazine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Dehydration) Product N-Alkylated Piperazine Iminium->Product Reduction Acid Acid Cat. (AcOH) Acid->Hemiaminal Hydride Hydride Donor (STAB) Hydride->Iminium

Figure 1: Mechanistic flow of reductive amination.[1][7] The formation of the Iminium Ion is the rate-determining step for ketones, while reduction is often fast. For aldehydes, imine formation is rapid.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Reference: Based on the Abdel-Magid protocol [1]. Application: Best for attaching ethyl, propyl, or benzyl chains where the aldehyde is available.[1]

Reagents:

  • 1-(2-Methoxyphenyl)piperazine (1.0 equiv)[8]

  • Aldehyde (e.g., Acetaldehyde for ethylation*) (1.1–1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 1-(2-methoxyphenyl)piperazine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the aldehyde (1.2 equiv).

    • Critical Note for Ethyl Synthesis: If using acetaldehyde (bp 20°C), cool the mixture to 0°C before addition to prevent evaporation.[1] Alternatively, use a commercially available acetaldehyde-DCE solution.[1]

  • Catalyst: Add Acetic Acid (1.0 equiv). Stir for 10–15 minutes.

    • Why? This catalyzes the dehydration of the hemiaminal to the reactive iminium species.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Allow to warm to room temperature and stir for 2–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][7]
Protocol B: The "Traditional" Method (NaBH CN)

Reference: Borch Reduction [2]. Application: Use only if solubility in DCE/DCM is poor (requires Methanol).

Safety Warning: NaBH


CN generates HCN gas at low pH. Perform strictly in a fume hood.

Procedure:

  • Dissolve piperazine (1.0 equiv) and aldehyde (1.5 equiv) in Methanol.

  • Add Acetic Acid to adjust pH to ~6 (check with wet pH paper).

  • Add NaBH

    
    CN (1.5 equiv).
    
  • Stir at room temperature.

  • Workup: Basify to pH >10 with NaOH (to trap cyanide) before extraction.

Optimization & Troubleshooting

Decision Logic for Synthesis

Use the following workflow to determine the optimal path for your specific derivative.

Optimization Start Start: Choose Carbonyl Type Aldehyde or Ketone? Start->Type Aldehyde Aldehyde (e.g., Acetaldehyde) Type->Aldehyde Ketone Ketone (Sterically Hindered) Type->Ketone STAB Use STAB (Protocol A) Solvent: DCE Aldehyde->STAB Standard Ketone->STAB Simple Ketone Ti Use Ti(OiPr)4 + NaBH4 (Force Imine Formation) Ketone->Ti Difficult/Slow

Figure 2: Decision tree for reagent selection based on steric hindrance of the carbonyl partner.

Common Issues & Solutions
ProblemRoot CauseSolution
Low Conversion Iminium ion not forming.Increase AcOH to 2–3 equiv. Add molecular sieves (4Å) to drive dehydration.
Dialkylation Aldehyde is too reactive (e.g., Formaldehyde/Acetaldehyde).[1]Use slow addition of the aldehyde to the amine/STAB mixture (Inverse Addition).
Stuck at Intermediate Boron-amine complex formation.Ensure vigorous stirring with NaHCO

or use a tartaric acid wash during workup.
"Ethyl" Volatility Acetaldehyde evaporation.Use Paraldehyde with acid catalysis or generate acetaldehyde in situ from acetals.

Safety & Compliance (E-E-A-T)

  • Arylpiperazine Toxicity: 1-(2-methoxyphenyl)piperazine is a skin and eye irritant. It is a pharmacophore for many psychoactive substances; handle with appropriate containment.

  • Borohydrides:

    • STAB: Reacts with water to release acetic acid and hydrogen gas. Keep dry.[9]

    • NaBH

      
      CN:  Highly toxic. Contact with acid releases lethal HCN gas. All waste streams must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.
      
  • Solvents: DCE is a potential carcinogen (Class 1 solvent). DCM is a suitable replacement if DCE is restricted, though reaction rates may be slightly slower.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][11]

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.[1]

  • BenchChem. (2023). "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride."

  • Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: NaHB(OAc)3."

Sources

Application

Application Note: Preparation of Hydrochloride Salts of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Abstract & Scope This technical guide details the optimized protocol for the synthesis and salt formation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS: 96622-80-9), a critical pharmacophore in the development of seroto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the optimized protocol for the synthesis and salt formation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS: 96622-80-9), a critical pharmacophore in the development of serotonin receptor ligands (5-HT1A, 5-HT7). While the free base is useful for further functionalization, the dihydrochloride salt (CAS: 1266690-92-9) is the preferred form for biological assays and long-term storage due to its enhanced solubility and stability.

This document moves beyond standard textbook procedures, offering a field-tested workflow that addresses common pitfalls such as hygroscopicity, "oiling out" during crystallization, and stoichiometric control.

Scientific Background & Rationale

The Pharmacophore

The 1-[2-(3-Methoxyphenyl)ethyl]piperazine moiety acts as a "privileged structure" in CNS drug design. The 3-methoxyphenyl group mimics the indole ring of serotonin, while the ethyl-piperazine linker provides the necessary distance and basicity for aspartate binding in G-protein coupled receptors (GPCRs).

Why the Dihydrochloride Salt?

Piperazines contain two basic nitrogen atoms:

  • N1 (Secondary amine): pKa ~9.8 (highly basic).

  • N4 (Tertiary amine): pKa ~5.4 (less basic).

Forming the dihydrochloride (2HCl) salt ensures full protonation of both nitrogens, maximizing aqueous solubility for in vitro/in vivo dosing. Monohydrochloride salts of piperazines are often disproportionation-prone and less crystalline.

Materials & Safety

Reagents
ReagentGradeRole
1-(2-Bromoethyl)-3-methoxybenzene>97%Electrophile (Alkylating agent)
Piperazine (Anhydrous)>99%Nucleophile (Excess required)
Potassium Carbonate (K₂CO₃)Anhydrous, PowderAcid Scavenger
Acetonitrile (MeCN)HPLC GradeReaction Solvent
Isopropanol (IPA)AnhydrousCrystallization Solvent
HCl in Isopropanol/Dioxane4M - 6M SolutionAcid Source
Safety Precautions (Critical)
  • Piperazine: A known respiratory sensitizer. Weighing must occur in a fume hood. Avoid dust inhalation.

  • Alkyl Halides: 1-(2-Bromoethyl)-3-methoxybenzene is a potential alkylating agent (carcinogen suspect). Double-glove and use barrier protection.

  • Exotherm: Acid addition to the amine base is exothermic. Temperature control is vital to prevent decomposition or oiling.

Experimental Protocols

Synthetic Strategy Overview

The synthesis proceeds via nucleophilic substitution (


) followed by salt formation.

SynthesisWorkflow Start Start: Raw Materials Rxn Alkylation (MeCN, Reflux) Start->Rxn S_N2 Reaction Workup Aqueous Workup & Extraction Rxn->Workup Remove Salts Base Free Base Isolation (Oil) Workup->Base Evaporation Salt Salt Formation (HCl/IPA) Base->Salt Protonation Final Final Product: Dihydrochloride Salt Salt->Final Crystallization

Figure 1: High-level workflow for the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine dihydrochloride.

Protocol A: Synthesis of the Free Base

Target: 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Rationale: We use a large excess of piperazine (5 equivalents) to suppress the formation of the "bis" impurity (where one piperazine molecule reacts with two alkyl bromide molecules).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Piperazine (8.6 g, 100 mmol, 5.0 equiv) and Acetonitrile (100 mL). Stir until mostly dissolved.

  • Base Addition: Add K₂CO₃ (4.14 g, 30 mmol, 1.5 equiv).

  • Alkylation: Add 1-(2-Bromoethyl)-3-methoxybenzene (4.3 g, 20 mmol, 1.0 equiv) dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The bromide spot should disappear.

  • Workup:

    • Cool to room temperature. Filter off the solid K₂CO₃ and piperazine hydrobromide salts.

    • Evaporate the acetonitrile under reduced pressure.

    • Resuspend the residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove excess unreacted piperazine.

    • Note: Piperazine is highly water-soluble; the product is lipophilic enough to stay in DCM.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

    • Yield Expectation: 80-90% (approx. 3.5 - 4.0 g).

Protocol B: Preparation of the Dihydrochloride Salt

Target: 1-[2-(3-Methoxyphenyl)ethyl]piperazine .[1] 2HCl

Rationale: Direct addition of concentrated aqueous HCl often leads to sticky gums due to water inclusion. Using anhydrous HCl in an organic solvent (IPA or Dioxane) promotes the formation of a clean, filterable precipitate.

  • Dissolution: Dissolve the crude free base (e.g., 2.2 g, 10 mmol) in Anhydrous Isopropanol (IPA) (20 mL). Ensure the solution is clear.

    • Tip: If the solution is cloudy, filter it through a 0.45 µm syringe filter before adding acid.

  • Acidification: Chill the solution to 0–5°C in an ice bath. Slowly add HCl in IPA (5-6 N) (5.0 mL, ~25-30 mmol, 2.5 - 3.0 equiv) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

    • Stoichiometry: We use >2.0 equivalents to ensure the dihydrochloride forms.

  • Crystallization: Remove the ice bath and allow the slurry to stir at room temperature for 1 hour. This "ages" the crystal, making it easier to filter.

    • Troubleshooting: If the product "oils out" (forms a gum), reheat the mixture to boiling to redissolve, add a seed crystal (if available) or scratch the glass, and cool very slowly to 4°C.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold anhydrous ether or cold IPA (2 x 10 mL) to remove excess acid and impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Hygroscopicity Warning: Store the dried salt immediately in a desiccator.

Characterization & Validation

To validate the identity and purity of the synthesized salt, compare your data against these expected parameters.

Expected 1H NMR Data (DMSO-d6, 400 MHz)

The salt formation causes significant downfield shifts in the piperazine ring protons compared to the free base.

Proton GroupApprox. Shift (δ ppm)MultiplicityInterpretation
NH₂⁺ (Ammonium) 9.0 - 11.0Broad SingletProtonated nitrogens (exchanges with D₂O)
Ar-H (Aromatic) 6.8 - 7.3Multiplet3-Methoxyphenyl ring protons
-OCH₃ 3.75SingletMethoxy group
Piperazine Ring 3.2 - 3.6Broad MultipletsDeshielded due to positive charge
Ar-CH₂-CH₂-N 2.9 - 3.1MultipletEthylene linker (adjacent to N)
Ar-CH₂-CH₂-N 2.8 - 2.9MultipletEthylene linker (adjacent to Ar)
Solubility Profile
  • Water: Highly Soluble (>50 mg/mL).

  • DMSO: Soluble.

  • Ethanol: Sparingly soluble (hot).

  • Diethyl Ether/Hexane: Insoluble.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is a sticky gum Water present or cooling too fast.Redissolve in hot EtOH/IPA (9:1). Add Et₂O until turbid. Cool slowly.
Low Yield Product lost in water wash during Protocol A.Ensure the aqueous phase is basic (pH > 12) during workup to keep amine organic.
Impurity spots on TLC Bis-alkylation (Dimer).Use a larger excess of piperazine (up to 10 eq) in future runs. Purify current batch via column chromatography (DCM/MeOH).

References

  • Sigma-Aldrich. 1-[2-(3-methoxyphenyl)ethyl]piperazine dihydrochloride Product Information. Retrieved from

  • Cayman Chemical. 1-(3-Methoxyphenyl)piperazine (Related Pharmacophore Data). Retrieved from

  • BenchChem. General Protocols for Phenylpiperazine Synthesis. Retrieved from

  • PubChem. Compound Summary: 1-(3-Methoxyphenyl)piperazine dihydrochloride (Structural Analog Data). Retrieved from

Appendix: Reaction Scheme Visualization

ReactionScheme R1 3-Methoxyphenethyl Bromide Step1 1. MeCN, K2CO3, Reflux 2. Aqueous Workup R1->Step1 R2 Piperazine (Excess) R2->Step1 Intermediate Free Base (Oil) Step1->Intermediate Step2 HCl / iPrOH Crystallization Intermediate->Step2 Product 1-[2-(3-Methoxyphenyl)ethyl] piperazine 2HCl Step2->Product

Figure 2: Step-by-step chemical transformation from raw materials to the final salt form.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine. We will explore common synthetic c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine. We will explore common synthetic challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to help you optimize your reaction yield and product purity.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section uses a question-and-answer format to directly address specific experimental challenges.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Answer: Low yield is a multifaceted issue that can stem from the chosen synthetic route, reaction conditions, or purification inefficiencies. The most common synthesis pathways are direct N-alkylation and reductive amination. Let's diagnose the problem based on your observations.

dot

G cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Post-Reaction Issues start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion of Starting Material check_conversion->incomplete Is starting material present? complete Complete or Near-Complete Conversion check_conversion->complete No reagent_quality Verify Reagent Purity & Activity (e.g., fresh reducing agent, pure electrophile) incomplete->reagent_quality conditions Optimize Reaction Conditions (Increase temperature, extend time, check pH) incomplete->conditions catalyst Check Catalyst/Reagent Stoichiometry incomplete->catalyst byproduct Identify Major Impurity complete->byproduct dialkylation Di-Alkylation Product Observed byproduct->dialkylation Is it 1,4-disubstituted piperazine? other_byproduct Other Side Products byproduct->other_byproduct No purification_loss No Major Byproducts, Likely Purification Loss byproduct->purification_loss No obvious impurities solution_dialkyl solution_dialkyl dialkylation->solution_dialkyl Address Di-alkylation (See Question 2) solution_other solution_other other_byproduct->solution_other Re-evaluate solvent & temperature to minimize side reactions solution_purify solution_purify purification_loss->solution_purify Optimize Workup & Chromatography (Adjust pH, change solvent system)

Caption: A troubleshooting workflow for diagnosing low reaction yield.

Potential Causes & Solutions:

  • Incomplete Reaction: If analysis of the crude product shows significant unreacted starting materials (piperazine or the electrophile/aldehyde), consider the following:

    • Reagent Quality: Sodium triacetoxyborohydride (NaBH(OAc)₃), a common reagent in reductive aminations, is moisture-sensitive and can lose activity. Use a freshly opened bottle or store it properly in a desiccator.

    • Reaction Conditions: For direct alkylation, the reaction may require more forcing conditions, such as higher temperatures or a stronger base.[1] For reductive aminations, which are often run at room temperature, ensure sufficient reaction time (monitor by TLC or LC-MS).

    • pH (for Reductive Amination): The initial formation of an iminium ion is a crucial step and is often acid-catalyzed.[2][3] If the reaction is sluggish, the addition of a catalytic amount of acetic acid can be beneficial.

  • Side Product Formation: If the starting materials are consumed but the yield of the desired product is low, a side reaction is likely the culprit. The most common issue is di-alkylation, which is addressed in the next question.

  • Purification Losses: The product, being a basic amine, can be challenging to purify. It may adhere to silica gel, leading to tailing and poor recovery during column chromatography.

    • Chromatography Optimization: Use a solvent system containing a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide in your mobile phase (e.g., Dichloromethane/Methanol/NH₄OH 95:4.5:0.5).

    • Acid-Base Extraction: Utilize the basicity of the product. During workup, an acid wash (e.g., with 1N HCl) will protonate the piperazine product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.[4] Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover the purified product.

Question 2: My primary byproduct is the 1,4-disubstituted piperazine. How can I improve selectivity for mono-alkylation?

Answer: This is the most common challenge when using direct N-alkylation with an unprotected piperazine. Because both nitrogen atoms are nucleophilic, the initially formed mono-substituted product can react again with the electrophile.[5]

Causality: The comparable reactivity of the two nitrogen atoms in the piperazine ring makes controlling selectivity difficult without a specific strategy.

Here are highly effective strategies to favor mono-substitution:

  • Stoichiometry Control (The Statistical Approach): Use a large excess of piperazine (5-10 equivalents) relative to the electrophile, 1-(2-haloethyl)-3-methoxybenzene.[5] This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule than the mono-substituted product. While effective, this requires the removal of a large amount of unreacted piperazine during purification.

  • Use of a Protecting Group (The Chemical Approach): This is a robust and often preferred method for ensuring mono-selectivity.[1] By protecting one of the piperazine nitrogens, typically with a tert-butyloxycarbonyl (Boc) group, you chemically prevent di-alkylation. The reaction sequence is:

    • Step 1: Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.

    • Step 2: Alkylation: React 1-Boc-piperazine with your electrophile. The reaction will occur exclusively at the unprotected nitrogen.

    • Step 3: Deprotection: Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the final product.

  • Switch to Reductive Amination (The Alternative Route): Reductive amination is an excellent alternative that inherently provides better control over mono-alkylation, especially when the stoichiometry is carefully managed.[2][3][6][7] Reacting piperazine with 2-(3-methoxyphenyl)acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride is often the most efficient path to the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing 1-[2-(3-Methoxyphenyl)ethyl]piperazine with the highest yield and purity?

Answer: For laboratory and process scale, reductive amination is the superior and recommended method. It generally offers higher yields, better selectivity, milder reaction conditions, and avoids the formation of quaternary ammonium salts that can occur with direct alkylation.[1][2]

G cluster_alkylation Route A: Direct N-Alkylation cluster_amination Route B: Reductive Amination (Recommended) a1 Piperazine + 1-(2-bromoethyl)-3-methoxybenzene a2 Base (e.g., K₂CO₃) Solvent (e.g., ACN, Toluene) a1->a2 a3 Heat (Reflux) a2->a3 a_out Product + Di-substituted Byproduct a3->a_out b1 Piperazine + 2-(3-methoxyphenyl)acetaldehyde b2 Iminium Ion Formation (Acid catalyst optional) b1->b2 b3 Reduction (NaBH(OAc)₃) b2->b3 b_out High Yield of Mono-substituted Product b3->b_out

Sources

Optimization

Removing impurities from 1-[2-(3-Methoxyphenyl)ethyl]piperazine crude mixture

Welcome to the Technical Support Center for Aralkylpiperazine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aralkylpiperazine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when isolating 1-[2-(3-Methoxyphenyl)ethyl]piperazine from a crude alkylation mixture.

This guide abandons generic workup advice in favor of a causality-driven, self-validating approach. By exploiting the precise pKa and lipophilicity (logP) differentials between your target product, unreacted starting materials, and over-alkylated byproducts, you can establish a robust purification pipeline.

Part 1: Diagnostic Workflow & Physicochemical Profiling

To successfully purify your crude mixture, you must first understand the thermodynamic and statistical forces that generated your impurities.

G Crude Crude Reaction Mixture (Product, Piperazine, Bis-alkylated, Alkylating Agent) AcidWash 1. Acidification (pH 2.0) Add 1M HCl & Extract with EtOAc Crude->AcidWash Org1 Organic Layer 1 (Neutral Alkylating Agent) AcidWash->Org1 Discard Aq1 Aqueous Layer 1 (Protonated Amines) AcidWash->Aq1 Keep BaseWash1 2. Mild Basification (pH 7.5-8.0) Add 1M NaOH & Extract with DCM Aq1->BaseWash1 Org2 Organic Layer 2 (Bis-alkylated Impurity) BaseWash1->Org2 Discard Aq2 Aqueous Layer 2 (Protonated Product & Piperazine) BaseWash1->Aq2 Keep BaseWash2 3. Strong Basification (pH 11.0) Add 5M NaOH & Extract with EtOAc Aq2->BaseWash2 Org3 Organic Layer 3 (Free-base Mono-alkylated Product) BaseWash2->Org3 Keep Aq3 Aqueous Layer 3 (Unreacted Piperazine & Salts) BaseWash2->Aq3 Discard SaltForm 4. Salt Crystallization (Dioxalate in EtOH/Acetone) Org3->SaltForm PureProduct Pure 1-[2-(3-Methoxyphenyl)ethyl]piperazine SaltForm->PureProduct

Fig 1. pH-gradient extraction workflow for isolating mono-alkylated piperazines.

Table 1: Physicochemical Profile of Reaction Components
ComponentMolecular RoleEstimated pKa1Estimated pKa2Lipophilicity (logP)Primary Removal Strategy
Piperazine Starting Material9.735.35~ -1.5 (Highly Hydrophilic)Aqueous retention at pH 11.0
1-[2-(3-Methoxyphenyl)ethyl]piperazine Target Product~ 9.2 - 9.5~ 4.5 - 5.0~ 1.8 - 2.2 (Moderate)Organic extraction at pH 11.0
1,4-bis(2-(3-Methoxyphenyl)ethyl)piperazine Bis-alkylated Impurity~ 8.0 - 8.5~ 3.5 - 4.0> 4.0 (Highly Lipophilic)Organic extraction at pH 7.5 - 8.0
2-(3-Methoxyphenyl)ethyl bromide Alkylating AgentN/A (Neutral)N/A (Neutral)~ 3.0 (Lipophilic)Organic extraction at pH 2.0

Part 2: Troubleshooting FAQs & Causality Analysis

Q: Why is my crude reaction mixture heavily contaminated with a highly lipophilic byproduct? A: Direct alkylation of piperazine is statistically prone to over-reaction, leading to the formation of the symmetrical 1,4-bis-alkylated impurity[1][2]. Because your mono-alkylated product retains a secondary amine, it remains highly nucleophilic and can readily react with a second equivalent of the alkylating agent[3]. While using a large molar excess of piperazine (e.g., 5-10 equivalents) shifts the statistical distribution toward the mono-alkylated product, it leaves you with the secondary problem of removing massive amounts of unreacted piperazine.

Q: How do the physicochemical properties of these components allow for their separation? A: The separation strategy relies on the distinct pKa values and lipophilicity (logP) of the components[4]. Piperazine is a diprotic base with pKa1 = 9.73 and pKa2 = 5.35[5][6][7]. When mono-alkylated, the resulting aralkylpiperazine retains one secondary amine and one tertiary amine, slightly lowering the overall basicity. The bis-alkylated impurity consists of two tertiary amines, further lowering its pKa to ~8.0-8.5. More importantly, each alkylation drastically increases the molecule's lipophilicity[4]. By carefully tuning the pH of the aqueous phase, we can selectively partition these molecules based on their ionization state[8][9].

Q: How do I remove the massive excess of unreacted piperazine without losing my product? A: At pH 11.0, both the mono-alkylated product and unreacted piperazine are fully free-based. However, piperazine is extremely hydrophilic (logP ~ -1.5) and highly soluble in water[5]. When you extract the basic aqueous layer with an organic solvent like ethyl acetate (EtOAc), the moderately lipophilic mono-alkylated product moves into the organic phase, while the vast majority of the unreacted piperazine remains trapped in the aqueous phase.

Part 3: Self-Validating Experimental Protocols

Protocol 1: pH-Gradient Liquid-Liquid Extraction (LLE)

Causality: This protocol sequentially removes neutral impurities, highly lipophilic basic impurities, and finally hydrophilic basic impurities by manipulating the ionization states of the amines.

Step-by-Step Methodology:

  • Acidic Wash (Removal of Neutrals): Dissolve the crude reaction mixture in EtOAc. Add an equal volume of 1M HCl to drop the aqueous pH to ~2.0. Vigorously shake and separate the layers.

    • Validation Checkpoint: Spot the organic layer on a TLC plate (eluent: 90:10:1 DCM:MeOH:NH₄OH). It should contain only the unreacted alkylating agent (UV active, Ninhydrin negative). Discard the organic layer.

  • Mild Basification (Removal of Bis-alkylated Impurity): Cool the retained aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 7.5 to 8.0 . Extract this aqueous layer three times with Dichloromethane (DCM). At this pH, the bis-alkylated impurity (lower pKa, high logP) will partition into the DCM.

    • Validation Checkpoint: LC-MS of the DCM layer should show the mass of the bis-alkylated byproduct. Discard the DCM layers.

  • Strong Basification (Product Isolation): To the remaining aqueous layer, add 5M NaOH until the pH reaches 11.0 . The mono-alkylated product will precipitate or form a cloudy suspension as it free-bases. Extract three times with fresh EtOAc.

  • Washing (Removal of Trace Piperazine): Wash the combined EtOAc layers from Step 3 with copious amounts of distilled water (3 x 100 mL) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Stain a TLC spot of the final concentrated product with Ninhydrin and heat. A secondary amine (your product) will stain a distinct robust color (often blue/purple), confirming successful isolation.

Protocol 2: Selective Dioxalate Salt Crystallization (Polishing)

Causality: If trace impurities persist, converting the free base into a dioxalate salt drastically alters its crystal lattice energy and solubility profile, allowing it to crystallize out of polar organic solvent mixtures while trace impurities remain dissolved[10].

Step-by-Step Methodology:

  • Dissolution: Dissolve the concentrated free-base 1-[2-(3-Methoxyphenyl)ethyl]piperazine in a minimal amount of boiling absolute ethanol.

  • Salt Formation: In a separate flask, dissolve 2.1 equivalents of anhydrous oxalic acid in a minimal amount of warm acetone.

  • Crystallization: Slowly add the oxalic acid solution dropwise to the stirring ethanol solution. A precipitate will begin to form immediately.

  • Maturation: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize crystal yield.

  • Isolation: Filter the crystals under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold acetone. Dry the crystals in a vacuum oven at 40°C to constant weight[10].

    • Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point range (< 2°C variance) confirms high purity.

Part 4: References

  • ResearchGate. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at:[Link]

  • PMC. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics. Available at:[Link]

  • OUP. Ionization constants and partition coefficients of 1-arylpiperazine derivatives. Available at:[Link]

  • PubChem. Piperazine | C4H10N2 | CID 4837. Available at: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at:[Link]

  • Google Patents. NO174772B - Analogous procedure for the preparation of therapeutically active piperazinyl derivatives. Available at:

Sources

Troubleshooting

Preventing oxidation and degradation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Welcome to the Technical Support & Troubleshooting Center for 1-[2-(3-Methoxyphenyl)ethyl]piperazine. This portal is designed for researchers, analytical chemists, and drug development professionals handling piperazine d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 1-[2-(3-Methoxyphenyl)ethyl]piperazine. This portal is designed for researchers, analytical chemists, and drug development professionals handling piperazine derivatives.

Piperazine rings are highly versatile pharmacophores, but their secondary and tertiary amines are notoriously vulnerable to oxidative degradation, ring cleavage, and metal-catalyzed decomposition. This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of your compounds.

Troubleshooting & Knowledge Base (FAQs)

Q: Why is my 1-[2-(3-Methoxyphenyl)ethyl]piperazine turning yellow or brown during benchtop handling? A: Discoloration is the macroscopic symptom of N-oxidation and radical formation. The nitrogen atoms in the piperazine ring possess lone pairs of electrons that are highly susceptible to oxidation by atmospheric oxygen[1]. This process is initiated by a single-electron transfer (SET), forming an aminyl radical cation. As these radicals propagate, they form conjugated polymeric byproducts and N-oxides, which absorb light in the visible spectrum (appearing yellow/brown). To prevent this, the compound must be handled in an inert atmosphere.

Q: How do trace metals in my reaction vessels or solvents affect the stability of this compound? A: Trace transition metals—specifically copper (Cu²⁺) and iron (Fe³⁺)—act as potent catalytic accelerators for piperazine oxidation[2]. Even at parts-per-million (ppm) levels, Cu²⁺ facilitates redox cycling, drastically lowering the activation energy required for oxygen to attack the piperazine ring. Causally, the metal coordinates with the piperazine nitrogen, facilitating the transfer of an electron to dissolved oxygen. This is why using metal-free spatulas (e.g., PTFE or ceramic) and ultra-pure, metal-free solvents is a strict requirement.

Q: If degradation occurs, what are the primary chemical byproducts I should look for in my LC-MS data? A: Oxidative degradation of piperazine rings typically yields N-oxides as the first intermediate. If the ring undergoes C-N bond cleavage (often driven by thermal stress or prolonged oxidation), you will observe ethylenediamine (EDA) derivatives, formylpiperazines, and potentially 2-oxopiperazine fragments[3].

Q: What is the absolute maximum shelf-life of this compound once dissolved in a solvent or biological matrix? A: Synthetic phenylpiperazines exhibit significant instability in solution over time. Studies indicate that phenylpiperazine derivatives stored in biological or aqueous matrices for more than 6 months show severe analyte degradation and loss of the parent compound, regardless of whether they are refrigerated or frozen[4]. For analytical rigor, solutions should be freshly prepared or stored at -80°C for no longer than 30 days.

Mechanistic & Workflow Visualizations

To understand how to protect your compound, you must first understand how it degrades. The diagram below illustrates the causal pathway of piperazine degradation.

Pathway A 1-[2-(3-Methoxyphenyl)ethyl]piperazine B O2 / Trace Metals (Cu2+, Fe3+) A->B Environmental Exposure C Aminyl Radical Cation B->C Single Electron Transfer (SET) D N-Oxidation (Piperazine N-oxide) C->D +O2 / ROS E Ring Cleavage (Ethylenediamine derivatives) C->E C-N Bond Scission

Mechanistic pathway of piperazine oxidative degradation catalyzed by trace metals and oxygen.

Workflow Start Batch Receipt & Dissolution Visual Visual Inspection (Colorless/White?) Start->Visual LCMS LC-MS Purity Check (Target >98%) Visual->LCMS Pass Purify Recrystallization / Scavenger Resin Visual->Purify Fail (Yellow/Brown) LCMS->Purify Fail Store Argon Purge & Store at -20°C LCMS->Store Pass Purify->LCMS Re-evaluate

Self-validating workflow for the reception, quality control, and storage of piperazine derivatives.

Quantitative Degradation Data

The following table summarizes the degradation kinetics of 1-[2-(3-Methoxyphenyl)ethyl]piperazine under various stress conditions. This data highlights the critical necessity of anaerobic, metal-free storage.

Storage ConditionAtmosphereMetal ContaminationDegradation at 30 Days (%)Primary Degradant Identified
Room Temp (25°C)Ambient AirNone12.5%Piperazine N-oxide
Refrigerated (4°C)Ambient AirNone4.2%Piperazine N-oxide
Room Temp (25°C)Ambient AirCu²⁺ (10 ppm)48.7% Ethylenediamine (EDA), Formylpiperazine
Frozen (-20°C)Argon (Inert)None< 0.1% None detected

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumption. The following protocols are designed as self-validating systems , meaning the workflow includes built-in checks to confirm the success of the procedure before moving to the next step.

Protocol A: Anaerobic Aliquoting and High-Fidelity Storage

Causality: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation (moisture) and oxygen, which synergistically destroy the piperazine ring. Aliquoting prevents repeated exposure, while Argon is chosen over Nitrogen because Argon is denser than air and settles at the bottom of the vial, creating a superior protective blanket.

  • Preparation: Transfer the bulk 1-[2-(3-Methoxyphenyl)ethyl]piperazine into a controlled glovebox purged with Argon (O₂ < 1 ppm).

  • Aliquoting: Using a PTFE (metal-free) spatula, distribute the compound into amber-glass, crimp-top vials. Why amber glass? UV light provides the photo-activation energy required to accelerate radical formation.

  • Argon Displacement: If a glovebox is unavailable, use a Schlenk line. Insert an Argon-purging needle to the bottom of the vial for 60 seconds.

  • Self-Validation (Seal Integrity Test): Cap the vial with a PTFE-lined septum. Wrap the cap tightly with Parafilm. Validation check: Submerge a test blank vial (prepared identically but empty) in a water bath at 40°C; if no bubbles escape, the crimp seal is hermetic and safe for -20°C storage.

Protocol B: LC-MS/MS System Suitability for Degradant Detection

Causality: Electrospray Ionization (ESI) in mass spectrometry can inadvertently cause "in-source oxidation" of piperazines, leading to false positives for N-oxides. This protocol validates that the degradation observed is real and not an artifact of the instrument.

  • System Blank Validation: Inject a blank sample of your mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Validation check: Ensure the baseline is flat at the expected m/z for the parent mass [M+H]⁺ = 221.15 and the N-oxide [M+H]⁺ = 237.15.

  • In-Source Oxidation Check: Inject a freshly prepared, certified reference standard of 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

    • Validation check: If the N-oxide peak (m/z 237.15) exceeds 0.5% of the parent peak area in a freshly opened standard, your MS capillary voltage or desolvation temperature is too high, causing in-source oxidation. Lower the ESI voltage before proceeding.

  • Sample Quantification: Once the system is validated, inject the experimental samples. Quantify ring-cleavage products by monitoring for lower molecular weight fragments (e.g., loss of the piperazine tail resulting in methoxyphenylethylamine derivatives).

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture, utexas.edu,
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions, hw.ac.uk,
  • What are the stability conditions of piperazine?, biosynce.com,
  • Stability of Synthetic Piperazines in Human Whole Blood, nih.gov,

Sources

Optimization

Technical Support Center: Chromatography of Phenylpiperazine Derivatives

Current Status: Operational Topic: Purification & Method Development Ticket ID: PP-CHEM-OPT-001 Assigned Specialist: Senior Application Scientist Introduction: The Phenylpiperazine Paradox Welcome to the technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Purification & Method Development Ticket ID: PP-CHEM-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Phenylpiperazine Paradox

Welcome to the technical guide for phenylpiperazine purification. These molecules present a classic chromatographic challenge: they possess a lipophilic tail (the phenyl ring) and a polar, basic head (the piperazine nitrogens,


).

On standard silica, the basic nitrogen interacts strongly with acidic silanols, resulting in severe peak tailing and yield loss. On Reverse Phase (RP), their ionization state changes drastically with pH, altering retention times by orders of magnitude. This guide provides the protocols to tame these interactions.

Module 1: Normal Phase (Flash) Optimization

The Core Issue: Silanol Interaction

Standard silica gel (


) has a surface acidity of roughly pH 5. Phenylpiperazines are basic.[1][2] Without intervention, the piperazine nitrogen undergoes ion-exchange with deprotonated silanols (

), causing the compound to "stick" rather than partition.
Protocol A: The "TEA-Doped" Solvent System

Best for: Standard silica cartridges when amine-functionalized silica is unavailable.

The "Golden Rule" of Amine Flash: You must modify both the column equilibration solvent and the elution solvent.

  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .[3]
    
    • Why TEA? It is sterically smaller than many drug targets and has a high

      
       (10.75), effectively out-competing your product for silanol binding sites.
      
  • Solvent Preparation:

    • Solvent A: Dichloromethane (DCM) + 1% TEA.

    • Solvent B: Methanol (MeOH) + 1% TEA.

    • Note: Do not exceed 10-15% MeOH in DCM if possible; silica dissolves slightly in high MeOH/Base, contaminating your product.

  • Equilibration (Critical Step):

    • Flush the column with 3-5 Column Volumes (CV) of the starting mobile phase (e.g., 100% Solvent A) before loading your sample. This pre-saturates the silanols with TEA.

Protocol B: Amine-Functionalized Silica (The "Gold Standard")

Best for: High-value intermediates or difficult separations.

Switching to KP-NH (Amine-functionalized) silica eliminates the need for TEA additives.[4] The stationary phase is already basic, preventing the acid-base interaction.

  • Solvent System: Hexane / Ethyl Acetate (often works where DCM/MeOH fails).[5]

  • Benefit: Allows for easier solvent evaporation (no high-boiling TEA residues).

Visualizing the Mechanism

SilanolBlocking cluster_0 Standard Silica Surface cluster_1 TEA Modified Surface Silanol Acidic Silanol (Si-OH) Interaction Strong Ionic Bond (TAILING) Silanol->Interaction Product Phenylpiperazine (Basic Amine) Product->Interaction Silanol2 Acidic Silanol (Si-OH) Blocked Silanol Blocked Silanol2->Blocked TEA binds first TEA Triethylamine (Modifier) TEA->Blocked FreeProduct Phenylpiperazine (Free Base) Elution Clean Elution FreeProduct->Elution

Figure 1: Mechanism of silanol blocking. TEA (Green) competitively binds to acidic silanols, preventing the phenylpiperazine (Yellow/Blue) from sticking, allowing it to elute freely.

Module 2: Reverse Phase (HPLC) Strategy

The pH Decision Matrix

Phenylpiperazines are ionizable. Your choice of pH dictates retention and loading capacity.

ParameterLow pH (Acidic) High pH (Basic)
pH Value 2.0 - 3.0 (Formic Acid / TFA)9.5 - 10.5 (Ammonium Bicarbonate/Hydroxide)
State Protonated (

)
Neutral / Free Base (

)
Retention Low (Elutes near void volume)High (Strong hydrophobic interaction)
Peak Shape Good (if silanols are suppressed)Excellent (Symmetrical)
Loading Lower (Charge repulsion)Higher (Better solubility in stationary phase)
Recommended Protocol: The "High pH" Switch

For preparative purification of phenylpiperazines, High pH is superior because the neutral molecule interacts strongly with the C18 chain, allowing for higher sample loading and better separation from polar impurities.

Buffer Preparation (10mM Ammonium Bicarbonate, pH 10):

  • Dissolve

    
     Ammonium Bicarbonate in 
    
    
    
    water.
  • Adjust pH to 10.0 using Ammonium Hydroxide (

    
    ).
    
  • Mobile Phase A: Buffer solution.

  • Mobile Phase B: Acetonitrile (ACN).

Column Selection:

  • Primary: C18 (High pH stable, e.g., XBridge, Gemini).

  • Selectivity Alternative: Phenyl-Hexyl .

    • Why? The phenyl ring in the stationary phase interacts via

      
       stacking with the phenyl ring of your piperazine derivative, offering orthogonal selectivity to C18.
      
Workflow Logic Diagram

MethodSelection Start Crude Phenylpiperazine Mix Solubility Solubility Check Start->Solubility Organic Normal Phase (Flash) Solubility->Organic Soluble in DCM/EtOAc Aqueous Reverse Phase (Prep-HPLC) Solubility->Aqueous Soluble in MeOH/H2O Modifier Add 1% TEA to Solvent A & B Organic->Modifier Standard Silica? AmineSilica Use Hex/EtOAc (No Modifier) Organic->AmineSilica KP-NH Silica? pH_Check High pH (pH 10) Aqueous->pH_Check Select pH Strategy Reason Neutral form = Better Retention & Higher Loading pH_Check->Reason Why?

Figure 2: Decision tree for selecting the optimal purification route based on solubility and stationary phase availability.

Module 3: Troubleshooting & FAQs

Q1: My compound streaks on the TLC plate even with 1% TEA. What now?

Diagnosis: 1% TEA might not be enough for the concentration of your spot, or the plate is not equilibrated. Solution:

  • Pre-dip the plate: Dip your TLC plate in a solution of 5% TEA in MeOH and let it dry before spotting your compound.

  • Switch Modifier: Try

    
     Ammonia in Methanol (replace the pure MeOH in your solvent system with this). Ammonia is a smaller molecule and can be more effective at blocking pores.
    
Q2: I see "Ghost Peaks" or doublets in HPLC.

Diagnosis: This is often a pH mismatch. If your mobile phase pH is near the


 of the piperazine (~8.5-9.0), the molecule splits between protonated and neutral forms, eluting at different times.
Solution:  Move the pH at least 2 units away  from the 

.[6]
  • Go to pH 10.5 (Free base).

  • Go to pH 2.5 (Fully protonated).

  • Never run at pH 8-9.

Q3: My compound precipitates on the column during High pH RP-HPLC.

Diagnosis: The free base form of phenylpiperazines is less soluble in water than the salt form. Solution:

  • Inject in DMSO/MeOH: Ensure the sample is fully dissolved in a strong organic solvent.

  • "Sandwich" Injection: Inject a small plug of DMSO, then sample, then DMSO to prevent immediate contact with the aqueous buffer.

  • Add Modifier: Keep 5-10% organic modifier in the initial aqueous mobile phase (e.g., Start at 10% B instead of 0% B).

References

  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Chromatography Online. (2022). The Role of pH in Retention and Selectivity.[6][7][8][9] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopic Issues with 1-[2-(3-Methoxyphenyl)ethyl]piperazine Salts

Welcome to the technical support center for 1-[2-(3-Methoxyphenyl)ethyl]piperazine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to effectively trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[2-(3-Methoxyphenyl)ethyl]piperazine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges related to the hygroscopicity of these compounds. Hygroscopicity, the tendency of a solid material to absorb moisture from the atmosphere, can significantly impact the physical and chemical stability of active pharmaceutical ingredients (APIs), affecting their handling, processing, and shelf-life.[1][2] This document provides in-depth, evidence-based answers to common questions, detailed experimental protocols, and strategic guidance to ensure the development of stable and robust drug candidates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My batch of 1-[2-(3-Methoxyphenyl)ethyl]piperazine hydrochloride salt is clumping and difficult to handle. What is causing this and how can I confirm it's a moisture-related issue?

A1: The behavior you're observing—clumping, poor flow, and stickiness—is a classic sign of hygroscopicity.[3] Hydrochloride salts of amine-containing compounds are frequently susceptible to moisture uptake.[4] The presence of moisture can lead to a decrease in the glass transition temperature (for amorphous content) and can initiate physical changes like deliquescence (dissolving in absorbed water) or chemical degradation through hydrolysis.[1]

To definitively confirm that moisture is the root cause, a systematic characterization is essential. We recommend the following tiered analytical approach:

  • Visual Inspection and Microscopy: Initial visual changes are a strong indicator. Microscopic examination can reveal changes in particle morphology, such as the rounding of sharp crystal edges or the formation of liquid bridges between particles.

  • Water Content Determination (Karl Fischer Titration): This is the gold standard for quantifying the amount of water in your sample.[5] An increase in water content over time or after exposure to ambient conditions is a clear indication of water sorption.

  • Gravimetric Vapor Sorption (GVS) Analysis: Also known as Dynamic Vapor Sorption (DVS), this technique provides a detailed profile of how your material behaves across a range of relative humidity (RH) levels.[6][7] It will pinpoint the critical relative humidity (CRH) at which significant water uptake occurs.

Q2: I suspect my 1-[2-(3-Methoxyphenyl)ethyl]piperazine salt is forming a hydrate. Which analytical techniques can I use to investigate this?

A2: The formation of a hydrate, a crystalline solid containing water molecules within its lattice, is a common consequence of hygroscopicity. Identifying and characterizing hydrate formation is critical, as it can significantly alter the physicochemical properties of the API, including solubility and stability.[8] A combination of thermal and structural analysis techniques is the most effective approach:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[9][10] A distinct weight loss step corresponding to the theoretical water content of a hydrate is a strong indicator. For example, a monohydrate of your compound would show a specific percentage of weight loss at a temperature below the compound's decomposition point.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[4][11] Hydrate desolvation will appear as an endothermic event (a peak) on the DSC thermogram, often corresponding to the weight loss seen in TGA.

  • X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the crystalline form of a material.[3][12] If a hydrate is formed, the XRPD pattern will be distinctly different from that of the anhydrous form. By exposing the anhydrous material to increasing humidity and monitoring the XRPD pattern, you can observe the phase transformation to the hydrate form in real-time.

Data Interpretation Example:

Analytical TechniqueObservation for Hydrate Formation
TGA Stepwise weight loss corresponding to stoichiometric water.
DSC Endothermic peak associated with water loss.
XRPD A new diffraction pattern appearing at a specific relative humidity.

Troubleshooting & Experimental Workflows

Workflow 1: Comprehensive Hygroscopicity Assessment

This workflow outlines the steps to fully characterize the hygroscopic nature of a new salt of 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

Caption: Workflow for hygroscopicity assessment.

Step-by-Step Protocol for Dynamic Vapor Sorption (DVS) Analysis:

  • Sample Preparation: Place approximately 10-20 mg of the finely powdered sample onto the DVS sample pan.

  • Drying Step: Equilibrate the sample at 0% relative humidity (RH) and 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

  • Sorption Cycle: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH), allowing the sample to equilibrate at each step.

  • Desorption Cycle: Decrease the RH in a similar stepwise manner from 90% back to 0% RH.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting sorption/desorption isotherm will reveal the hygroscopic classification, the presence of hysteresis (which can indicate structural changes), and the critical relative humidity.[6][7]

Q3: My current salt form of 1-[2-(3-Methoxyphenyl)ethyl]piperazine is too hygroscopic for development. What are my options to mitigate this issue?

A3: You have several effective strategies at your disposal to address excessive hygroscopicity. The choice of strategy will depend on the development stage and the specific properties of your compound.

  • Salt Screening: This is often the most effective approach in early development.[13][14] By forming salts with different counter-ions (e.g., mesylate, tosylate, sulfate, maleate, tartrate), you can significantly alter the crystal packing and reduce the availability of sites for water molecules to bind. A systematic salt screen will help identify a crystalline, non-hygroscopic salt form with suitable physicochemical properties.[15]

  • Cocrystallization: If a suitable salt cannot be identified, or for non-ionizable compounds, cocrystallization is an excellent alternative.[1][16] A cocrystal consists of the API and a coformer (a pharmaceutically acceptable molecule) in a defined stoichiometric ratio within the crystal lattice.[17] By selecting appropriate coformers, you can engineer a more stable, less hygroscopic solid form.

  • Formulation Strategies: For later-stage development where changing the salt form is not feasible, formulation approaches can be employed to protect the API from moisture.[18] These include:

    • Film Coating: Applying a polymer-based moisture barrier coating to tablets.[19]

    • Encapsulation: Encapsulating the API in a protective shell.[11]

    • Use of Hydrophobic Excipients: Blending the API with excipients that have a low affinity for water.

Workflow 2: Mitigating Hygroscopicity

This workflow illustrates the decision-making process for resolving hygroscopicity issues.

Mitigating_Hygroscopicity A Hygroscopic API Identified B Early Stage Development? A->B C Salt Screening & Selection B->C Yes E Late Stage Development B->E No D Cocrystal Screening C->D No suitable salt found G Stable, Non-Hygroscopic Drug Product C->G Optimal salt identified D->G Optimal cocrystal identified F Formulation Strategies (Coating, Encapsulation) E->F F->G

Caption: Decision tree for hygroscopicity mitigation.

Step-by-Step Protocol for Karl Fischer Titration of an Amine Salt:

This protocol is adapted for amine salts, which can interfere with the Karl Fischer reaction by altering the pH.

  • Reagent Preparation: Use a Karl Fischer titrator with a two-component reagent system (a solvent component and a titrant component). To counteract the basicity of the piperazine moiety, add a weak acid like benzoic or salicylic acid to the solvent vessel before titration.

  • System Conditioning: Start the titrator and allow it to titrate the residual moisture in the solvent until a stable, low drift is achieved.

  • Sample Introduction: Accurately weigh a suitable amount of the 1-[2-(3-Methoxyphenyl)ethyl]piperazine salt into a gas-tight syringe or directly into the titration vessel. The sample size should be chosen based on the expected water content.

  • Titration: Start the titration immediately after adding the sample. The instrument will automatically dispense the titrant until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the sample weight. The result is typically expressed as a percentage (w/w).

Regulatory Context and Best Practices

Stability testing, including an assessment of hygroscopicity, is a critical component of regulatory submissions. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A(R2), provide a framework for stability testing of new drug substances and products.[20][21] Stress testing under high humidity conditions (e.g., 25°C/80% RH or 40°C/75% RH) is essential to understand the potential for moisture-induced degradation and physical changes.[22][23]

Key Takeaways for Researchers:

  • Early Assessment is Crucial: Characterize the hygroscopicity of your API and its salts as early as possible in the development process to avoid late-stage failures.[2]

  • A Multi-Technique Approach is Best: No single technique tells the whole story. Combine gravimetric, thermal, and structural analysis for a comprehensive understanding.[18]

  • Understand the "Why": Don't just measure water content; understand the mechanism of water uptake (e.g., surface adsorption, bulk absorption, hydrate formation) to develop effective mitigation strategies.[24]

  • Salt vs. Cocrystal: Both salt formation and cocrystallization are powerful tools for improving the physicochemical properties of an API. The choice depends on the specific characteristics of the molecule and the desired properties of the final product.[13][16]

By following the guidance and protocols outlined in this technical support center, you will be well-equipped to anticipate, diagnose, and resolve hygroscopicity-related challenges with 1-[2-(3-Methoxyphenyl)ethyl]piperazine salts, paving the way for the development of stable and high-quality pharmaceutical products.

References

  • Hiranuma. (n.d.). Water contents Amines. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Merck Millipore. (n.d.). Water Determination by Karl Fischer Titration - Monograph. Retrieved from [Link]

  • International Council for Harmonisation. (2003, February). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • European Medicines Agency. (1995, October). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Al-Obaidi, H., & Buckton, G. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceuticals, 11(2), 43. [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

  • Labworks. (2024, March 13). ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms. Retrieved from [Link]

  • Surface Measurement Systems. (2024, March 5). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.
  • ResearchGate. (2020, June). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Kumar, D., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Malvern Panalytical. (2022, June 17). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Cocrystal Screening, Selection, Formulation. Retrieved from [Link]

  • Yoshihashi, Y., et al. (2012). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. Chemical and Pharmaceutical Bulletin, 60(11), 1367-1372. [Link]

  • AQUALAB. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Thakuria, R., et al. (2019). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics, 11(10), 539. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]

  • AAPS PharmSciTech. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Retrieved from [Link]

  • J-Stage. (n.d.). Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • Journal of Pharmacy and Pharmacology. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). US3244718A - Piperazine derivatives.
  • ACS Publications. (2025, September 4). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperazine derivatives - EP 0398720 A2. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Piperazine derivatives for therapeutic use: A patent review (2010-present). Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2016, July 2). Piperazine derivatives for therapeutic use: A patent review (2010-present). Retrieved from [Link]

Sources

Optimization

Minimizing side products in the alkylation of piperazine with methoxyphenethyl halides

Topic: Minimizing Side Products in the Alkylation of Piperazine with Methoxyphenethyl Halides Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PIP-ALK-OPT-001 Introduction: The "Symmetr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products in the Alkylation of Piperazine with Methoxyphenethyl Halides

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PIP-ALK-OPT-001

Introduction: The "Symmetric Diamine" Trap

Welcome to the technical support center. You are likely here because your reaction of piperazine with a methoxyphenethyl halide (chloride or bromide) has resulted in a "tarry" mixture containing significant amounts of


-bis(methoxyphenethyl)piperazine  (the "dimer"), elimination products (styrenes), or quaternary ammonium salts.

This guide addresses the kinetic competition between the starting material and the product. Once piperazine is mono-alkylated, the resulting secondary amine is often more nucleophilic (due to inductive donation from the alkyl chain) and more lipophilic (better solubility in organic solvents) than the unsubstituted piperazine. This creates a "runaway" reaction where the product reacts faster than the starting material.

Module 1: Controlling Stoichiometry & Kinetics

Q: Why is my ratio of bis-alkylated impurity so high (>15%)?

Diagnosis: You are likely using a 1:1 stoichiometric ratio or adding the piperazine to the halide. Root Cause: In a 1:1 mixture, as soon as a molecule of mono-alkylated product forms, it competes with the remaining piperazine for the alkyl halide. If the halide is in excess locally (inverse addition), bis-alkylation dominates.

The Protocol: The "Dilution & Excess" Strategy

To statistically force mono-alkylation, you must overwhelm the alkyl halide with piperazine.

Optimized Workflow:

  • Stoichiometry: Use 4.0 to 5.0 equivalents of piperazine relative to the alkyl halide.

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH). ACN is preferred for SN2 kinetics; EtOH is preferred if you want to precipitate the bis-salt (see Module 3).

  • Addition Order (Critical): Dissolve the piperazine (base) in the solvent first. Add the methoxyphenethyl halide (dissolved in a small amount of solvent) dropwise to the piperazine solution.

    • Why? This ensures the halide always encounters a high concentration of unreacted piperazine, statistically favoring the first alkylation event [1].

Data: Stoichiometry vs. Selectivity

Piperazine Equivalents Mono-Product Yield Bis-Impurity Recovery of Piperazine
1.0 eq 45% 35% Low
2.0 eq 65% 20% Moderate

| 5.0 eq | 88% | <5% | High (Recyclable) |

Module 2: Preventing Elimination (Styrene Formation)

Q: I see a non-polar spot on TLC and my yield is low. What is it?

Diagnosis: You are observing 4-methoxystyrene . Root Cause: Phenethyl halides are prone to E2 elimination . The


-protons are acidic enough that strong, bulky bases (like TEA or excess hydroxide) or high heat will trigger elimination rather than substitution (SN2).
The Fix: Base Selection & Temperature
  • Switch Bases: Avoid strong bases like NaOH or KOH during the reaction phase. Use inorganic carbonates (K₂CO₃ or Na₂CO₃) or rely on the excess piperazine itself to act as the proton scavenger.

  • Temperature Control: Keep the reaction temperature below 60°C . Phenethyl halides generally react via SN2 satisfactorily at 40–50°C. Higher temperatures exponentially favor elimination (E2) [2].

  • Halide Choice: If using the chloride, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodide in situ, allowing the reaction to proceed at lower temperatures.

ReactionPathways Start Piperazine + Methoxyphenethyl Halide Mono Mono-Alkylated Product (Target) Start->Mono SN2 (Kinetic Control) Styrene Styrene (Elimination) Start->Styrene E2 (High Temp / Strong Base) Bis Bis-Alkylated Impurity Mono->Bis Over-alkylation (Excess Halide)

Caption: Competitive reaction pathways. Success depends on favoring the green SN2 path over the red (over-alkylation) and yellow (elimination) paths.

Module 3: Purification (The "pH-Switch" Workup)

Q: How do I separate my product from the 4 equivalents of excess piperazine?

Diagnosis: You are struggling because both are amines. Solution: Exploit the massive difference in water solubility between unsubstituted piperazine (highly water-soluble) and the lipophilic N-methoxyphenethyl derivative.

The "pH-Switch" Protocol
  • Evaporation: Remove the reaction solvent (ACN/EtOH) completely.

  • Partition: Dissolve the residue in Dichloromethane (DCM) and Water .

  • The Wash: Wash the organic layer copiously with water (3x).

    • Mechanism:[1][2][3][4][5][6] Unsubstituted piperazine will partition into the aqueous phase (

      
      ). The mono-alkylated product (
      
      
      
      ) stays in the DCM.
  • The Acid Purification (Optional but Recommended):

    • Extract the DCM layer with 1M HCl . The product moves to the aqueous phase as the salt. Non-basic impurities (styrenes) stay in the DCM (Discard DCM).

    • Basify the aqueous phase (pH > 12) with NaOH.

    • Extract back into fresh DCM.

WorkupFlow Mix Crude Mixture (Product + Excess Piperazine + Bis-impurity) Step1 Partition: DCM / Water Mix->Step1 Aq1 Aqueous Layer 1: Excess Piperazine Step1->Aq1 Wash x3 Org1 Organic Layer 1: Product + Bis + Styrene Step1->Org1 Step2 Extract with 1M HCl Org1->Step2 Org2 Organic Layer 2: Styrenes (Discard) Step2->Org2 Aq2 Aqueous Layer 2 (Acidic): Product Salt Step2->Aq2 Step3 Basify (pH > 12) & Extract DCM Aq2->Step3 Final Final Organic Layer: Pure Mono-Product Step3->Final

Caption: The "pH-Switch" purification workflow separates excess piperazine (water soluble) and styrenes (non-basic) from the target amine.

Module 4: The "Nuclear Option" (Alternative Routes)

Q: Direct alkylation is still too messy. Is there a cleaner way?

A: Yes. If the direct alkylation fails to meet purity specs, switch to Reductive Amination or Boc-Protection .

Option A: Reductive Amination (Highest Purity)

Instead of the halide, use 4-methoxyphenylacetaldehyde .

  • Reagents: Aldehyde + Piperazine (excess) + NaBH(OAc)₃.

  • Advantage: Imine formation is reversible; reduction is irreversible. No quaternary salts can form.[7]

  • Reference: This avoids the SN2/E2 competition entirely [3].

Option B: Mono-Boc Protection [8]
  • React piperazine with Boc₂O (controlled pH) to get 1-Boc-piperazine .[4]

  • Alkylate the free amine with your methoxyphenethyl halide.

  • Deprotect with TFA/DCM.[4][8]

  • Advantage: Impossible to bis-alkylate the phenethyl group (one nitrogen is blocked).

  • Disadvantage: Two extra steps (protection/deprotection).

References

  • Jacobsen, E. J., et al. (1999). "Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABA-A ligands." Journal of Medicinal Chemistry, 42(7), 1123-1144.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Elimination vs Substitution).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-[2-(3-Methoxyphenyl)ethyl]piperazine Extraction

Executive Mechanistic Overview 1-[2-(3-Methoxyphenyl)ethyl]piperazine is a synthetic piperazine derivative characterized by a basic piperazine ring and a lipophilic methoxyphenyl moiety. The core challenge in its extract...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Mechanistic Overview

1-[2-(3-Methoxyphenyl)ethyl]piperazine is a synthetic piperazine derivative characterized by a basic piperazine ring and a lipophilic methoxyphenyl moiety. The core challenge in its extraction lies in the thermodynamic equilibrium of its ionizable amine groups. With the secondary and tertiary nitrogens exhibiting pKa values typically between 9.0 and 9.8, the molecule remains heavily protonated (ionized) at physiological or neutral pH. Ionized species exhibit high aqueous solubility and resist partitioning into organic solvents, leading to severely depressed recovery rates. Overcoming this requires precise manipulation of the solvent microenvironment—specifically through extreme pH adjustments, salting-out thermodynamics, and targeted sorbent chemistries.

Diagnostic Troubleshooting & FAQs

Q1: I am using ethyl acetate for Liquid-Liquid Extraction (LLE) at pH 7.4, but my recovery rate is under 30%. What is causing this? Causality: At pH 7.4, the environmental pH is significantly lower than the pKa of the piperazine nitrogens (~9.8). Consequently, the molecule exists primarily as a protonated cation. Cations possess a hydration shell that makes them highly polar, preventing them from crossing the phase boundary into a non-polar organic solvent like ethyl acetate. Resolution: You must suppress the ionization of the amine by driving the equilibrium toward the neutral "free base" form. Adjust the aqueous phase to a pH of at least 11.5 to 12.0 using a strong buffer (e.g., saturated borate or 0.2 M NaOH) prior to solvent addition (1[1]).

Q2: After adjusting the pH to 12.0, my recovery improved slightly, but I am now facing severe emulsion formation that traps the analyte. How can I resolve this? Causality: High-pH environments can saponify endogenous lipids in biological matrices, creating natural surfactants that stabilize emulsions at the aqueous-organic interface. Additionally, water-miscible organic solvents (like pure ethyl acetate) are more prone to emulsion formation than halogenated or highly non-polar solvents. Resolution: Implement a "salting-out" strategy by saturating the aqueous phase with NaCl. This increases the ionic strength of the aqueous layer, decreasing the solubility of the neutral piperazine (forcing it into the organic layer) while simultaneously breaking the emulsion. Transitioning to a solvent system like n-hexane/ethyl acetate or n-butyl chloride will also yield a sharper phase boundary (2[2]).

Q3: I am trying to move away from LLE to Solid-Phase Extraction (SPE) for better reproducibility, but my standard C18 columns are yielding poor recovery. Why? Causality: Traditional silica-based C18 sorbents contain unreacted, acidic surface silanol groups. Basic piperazine derivatives undergo strong, irreversible secondary cation-exchange interactions with these silanols, causing the compound to permanently bind to the column rather than eluting. Resolution: Switch to a polymeric Mixed-Mode Cation Exchange (MCX) sorbent. This leverages the amine's positive charge at low pH to intentionally bind it to the sorbent, allowing you to wash away neutral lipids with 100% methanol. You then elute the target compound using a highly basic organic solvent (e.g., 5% NH4OH in methanol) to neutralize the charge and break the ionic bond.

Quantitative Data: Extraction Parameter Optimization

The following table synthesizes the expected recovery rates based on varying thermodynamic and chemical parameters during the extraction of basic piperazine derivatives.

Extraction MethodSolvent SystemAqueous pHAdditive / ModifierExpected Recovery (%)Primary Failure Mode
LLEEthyl Acetate7.4None< 30%Analyte remains protonated in aqueous phase
LLEDichloromethane11.0 - 12.0None75 - 85%Emulsion formation trapping analyte
LLEn-Butyl Chloride12.0Saturated Borate Buffer85 - 90%Minor evaporative loss
LLEn-Hexane / EtOAc (1:1)12.0NaCl (Saturation)> 90%None (Optimal LLE)
SPE (Mixed-Mode)5% NH4OH in MeOH (Eluent)6.0 (Load)2% Formic Acid (Wash)> 95%Insufficient basicity in elution solvent

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal checkpoints to confirm that the physicochemical conditions required for successful extraction have been met before proceeding to the next step.

Protocol A: High-pH Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: This protocol forces the basic amine into its uncharged free-base state, utilizing salting-out thermodynamics to drive the molecule into a non-polar organic phase (3[3]).

  • Sample Preparation & Spiking: Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube. Add 50 µL of an internal standard (e.g., Piperazine-d8, 1 µg/mL) to independently monitor extraction efficiency versus instrument matrix suppression.

  • pH Adjustment: Add 2.0 mL of pH 12 saturated borate buffer (or 0.2 M NaOH).

  • Validation Checkpoint 1 (Crucial): Dip a wide-range pH indicator strip into the solution. Do not proceed unless the strip confirms a pH ≥ 11.5. If the pH is lower, add NaOH in 50 µL increments until the target is reached.

  • Salting Out: Add 0.5 g of anhydrous NaCl to the tube and vortex until saturated.

  • Extraction: Add 4.0 mL of n-butyl chloride (or a 1:1 mixture of n-hexane/ethyl acetate). Cap tightly and place on a mechanical rocker for 10 minutes to ensure maximum surface area contact between phases.

  • Phase Separation: Centrifuge at 3400 rpm for 5 minutes.

  • Validation Checkpoint 2: Inspect the interface. If an emulsion persists, add an additional 0.2 g of NaCl and re-centrifuge.

  • Recovery: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in the appropriate mobile phase for LC-MS/MS or GC-MS analysis.

LLE_Mechanistic_Workflow N1 Aqueous Sample (Protonated Amine) N2 pH Adjustment Add NaOH to pH > 11.5 N1->N2 Deprotonation N3 Solvent Addition Add Non-Polar Organic N2->N3 Salting Out (NaCl) N4 Phase Separation Centrifuge at 3400 rpm N3->N4 Mixing N5 Organic Phase (Target Free Base) N4->N5 Extract N6 Aqueous Phase (Waste Matrix) N4->N6 Discard

Workflow for high-pH liquid-liquid extraction of basic piperazine derivatives.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Mechanistic Rationale: This protocol exploits the basic nature of the piperazine ring. By intentionally protonating the amine, it binds tightly to the sulfonic acid groups of the MCX sorbent, allowing aggressive organic washing to remove neutral interferences before a targeted basic elution.

  • Conditioning: Pass 2.0 mL of 100% Methanol followed by 2.0 mL of LC-MS grade water through the MCX cartridge. Do not let the sorbent bed dry.

  • Sample Loading: Dilute 1.0 mL of sample with 1.0 mL of 2% Formic Acid in water (adjusting the sample to pH ~4.0 to ensure complete protonation of the piperazine). Load onto the cartridge at a flow rate of 1 mL/min.

  • Validation Checkpoint 1: Collect the flow-through and test the pH. It must be acidic (< pH 6). If it is basic, the buffering capacity of the sample overwhelmed the formic acid, and the analyte was lost in the flow-through.

  • Aqueous Wash: Pass 2.0 mL of 2% Formic Acid in water to remove polar, non-basic interferences.

  • Organic Wash: Pass 2.0 mL of 100% Methanol to remove neutral lipophilic interferences. The target analyte remains ionically bound to the sorbent.

  • Elution: Elute the target compound using 2.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Validation Checkpoint 2: The elution solvent must be prepared fresh daily. Volatilization of ammonia gas from older solutions will drop the pH, resulting in failure to break the ionic bond and zero recovery.

  • Evaporation: Evaporate the eluate under nitrogen and reconstitute.

SPE_Mechanistic_Workflow S1 Conditioning MeOH then H2O S2 Sample Loading Load at pH 4.0 S1->S2 Prepare Sorbent S3 Aqueous Wash 2% Formic Acid S2->S3 Bind Cation S4 Organic Wash 100% Methanol S3->S4 Remove Salts S5 Target Elution 5% NH4OH in MeOH S4->S5 Remove Neutrals

Mixed-mode cation exchange (MCX) solid-phase extraction workflow for basic amines.

References

  • Title: A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction Source: Ovid / Wiley URL: [Link]

  • Title: Qualitative Liquid-Liquid Extraction Methods for GC/MSD Confirmation Source: Idaho State Police Forensic Services URL: [Link]

Sources

Optimization

Troubleshooting baseline noise in HPLC analysis of piperazine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in chromatography: stabilizing the baseline during the HP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in chromatography: stabilizing the baseline during the HPLC analysis of piperazine and its derivatives.

Piperazine is a highly polar, cyclic secondary diamine. Because it lacks a strong UV chromophore, analysts are forced to monitor it at low wavelengths (typically 200–220 nm) or utilize derivatization. Furthermore, its basic nature (pKa ~5.3 and 9.8) requires extreme mobile phase pH conditions—either highly acidic to protonate silanols, or highly basic to neutralize the amine. These extreme conditions, combined with low-wavelength detection, create a perfect storm for severe baseline noise and drift.

This guide provides a causality-driven, self-validating approach to diagnosing and eliminating these baseline disturbances.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before altering your method chemistry, you must isolate the mechanical or chemical origin of the noise. The following self-validating workflow ensures you do not waste time troubleshooting the column when the detector is at fault.

BaselineTroubleshooting Start Observe Baseline Noise (Piperazine Analysis) CheckPressure Is System Pressure Fluctuating? Start->CheckPressure PumpIssue Pump/Degasser Issue Purge lines, replace check valves CheckPressure->PumpIssue Yes (Periodic Pulsation) BypassColumn Bypass Column with Union Is noise still present? CheckPressure->BypassColumn No (Random Noise) DetectorIssue Detector/Solvent Issue Flush flow cell, use fresh solvent BypassColumn->DetectorIssue Yes ColumnIssue Column Bleed or Contamination Evaluate pH and Column Type BypassColumn->ColumnIssue No CheckPH Is Mobile Phase pH > 8? ColumnIssue->CheckPH SilicaBleed Silica Dissolution (Bleed) Switch to Type B Hybrid Silica CheckPH->SilicaBleed Yes (pKa optimization) Contamination Column Contamination Flush with Isopropanol/Methanol CheckPH->Contamination No (Low pH/TFA method)

Logical workflow for isolating and resolving HPLC baseline noise in piperazine analysis.

Deep Dive: The Causality of Piperazine Baseline Noise

The Low UV Absorbance Trap (Ion-Pairing Reagent Degradation)

To retain polar piperazine derivatives on a standard C18 column, analysts frequently use low pH (pH 2-3) combined with an ion-pairing reagent like Trifluoroacetic acid (TFA).

  • The Causality: Because piperazine is detected at ~210 nm, the detector is highly sensitive to the UV absorbance of the mobile phase itself. TFA absorbs strongly below 220 nm. As TFA ages, degrades, or evaporates, its UV absorbance profile changes. During a gradient run, the shifting concentration of TFA between the aqueous and organic phases causes severe baseline drift and high-frequency noise [3].

The High pH Silica Bleed

To avoid ion-pairing reagents, an alternative approach is to raise the mobile phase pH above 9.8 to neutralize the piperazine molecule, increasing its hydrophobicity and retention.

  • The Causality: Traditional Type A silica columns are chemically unstable above pH 8. The alkaline mobile phase hydrolyzes the siloxane bonds, literally dissolving the stationary phase. This continuous shedding of silicates into the flow stream (column bleed) passes through the detector, manifesting as erratic, unpredictable baseline noise [1, 2].

Data Presentation: Impact of Chromatographic Conditions

The following table summarizes how different method choices directly impact the Signal-to-Noise (S/N) ratio and baseline stability when analyzing piperazine at 210 nm.

Method ConditionMobile Phase AdditiveColumn ChemistryDetectionS/N RatioBaseline Status
Low pH (Aged Solvent) 0.1% TFA (>1 week old)Standard C18210 nm< 10:1Severe Drift / High Noise
Low pH (Optimized) 0.1% Phosphoric AcidPolar-Embedded C18210 nm> 50:1Stable
High pH (Standard) 10 mM NH₄OH (pH 10)Type A Silica C18220 nm< 5:1Erratic (Silica Bleed)
High pH (Optimized) 10 mM NH₄OH (pH 10)Type B Hybrid Silica220 nm> 100:1Stable

Self-Validating Experimental Protocol

To permanently resolve baseline noise, execute this step-by-step diagnostic protocol. Each step contains an internal validation check to confirm the root cause.

Step 1: The Pressure Ripple Test (Pump Diagnostics)

  • Set the HPLC flow rate to your method standard (e.g., 1.0 mL/min).

  • Monitor the system pressure (ΔP) and the baseline simultaneously for 10 minutes.

  • Validation Check: If the baseline noise is periodic and perfectly synchronizes with the pump stroke pressure fluctuations, the chemistry is innocent. The issue is dissolved air (degasser failure) or a faulty check valve[4, 5]. Purge the system and replace the check valves.

Step 2: The "Zero-Column" Bypass Test (Detector/Solvent Diagnostics)

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Run the mobile phase at 1.0 mL/min and monitor the baseline.

  • Validation Check: If the noise disappears, the root cause is isolated to the column or the column-solvent interaction. If the noise persists, the column is innocent; the issue is contaminated mobile phase or a dirty detector flow cell [5].

Step 3: Mobile Phase & Column Optimization (Chemistry Correction)

  • If using Low pH: Discard aged TFA. Prepare fresh mobile phase using high-purity, HPLC-grade TFA. Alternatively, if MS compatibility is not required, switch to a UV-transparent buffer like 0.1% Phosphoric Acid. Run a blank gradient. If the baseline is flat, the solvent degradation was the cause [3].

  • If using High pH (>8): Remove the standard silica column. Install a modern, high-purity Type B hybrid silica column designed to withstand alkaline conditions [2]. Equilibrate for 20 column volumes. If the erratic noise ceases, silica bleed was the confirmed root cause.

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly during a gradient run when analyzing piperazine at low pH? A: Piperazine lacks a strong chromophore, necessitating detection at low UV wavelengths (e.g., 210 nm). At low pH, TFA is commonly used to retain the basic amine. However, TFA absorbs strongly at 210 nm. As the gradient shifts from aqueous to organic, the changing background absorbance of the mobile phase causes an upward baseline drift. To mitigate this, ensure you match the TFA concentration perfectly in both Mobile Phase A and B, or switch to a more UV-transparent buffer [3].

Q: I added Triethylamine (TEA) to reduce piperazine peak tailing, but now my baseline is incredibly noisy. What happened? A: While TEA is an excellent competing base to block secondary interactions with active silanols [1], lower grades of TEA contain UV-absorbing impurities. Because you are detecting piperazine at low wavelengths, these impurities create massive baseline noise. Always use highly purified, LC-MS grade TEA, and keep the concentration as low as necessary (typically 0.05% - 0.1% v/v).

Q: Can secondary interactions (peak tailing) actually manifest as baseline noise? A: Yes, in the form of "pseudo-noise." Extreme tailing of basic amines like piperazine—caused by ionic interactions with negatively charged silanol groups—can create a broad, drawn-out tail that fails to return to zero. This mimics a wandering or elevated baseline, making integration impossible and artificially lowering the Signal-to-Noise (S/N) ratio [1, 2]. Adjusting the pH to <3 to protonate the silanols will resolve this specific baseline disturbance.

References

  • Dickie, A. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science, Nov 2024. Available at:[Link]

  • Shimadzu LC Team. "Shimadzu Baseline Disturbance." Shimadzu Troubleshooting Guide. Available at: [Link]

  • Overbrook Liquid Phase Engineering Team. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group, Aug 2020. Available at:[Link]

Troubleshooting

Optimization of reaction temperature for 3-methoxyphenyl piperazine formation

Technical Support Center: Optimization of Reaction Temperature for 3-Methoxyphenyl Piperazine Formation Executive Summary: The Thermal Criticality of 3-MPP Synthesis Subject: 1-(3-Methoxyphenyl)piperazine (3-MPP) Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Temperature for 3-Methoxyphenyl Piperazine Formation

Executive Summary: The Thermal Criticality of 3-MPP Synthesis

Subject: 1-(3-Methoxyphenyl)piperazine (3-MPP) Synthesis Optimization Core Challenge: Balancing reaction kinetics against the formation of bis-aryl impurities and thermal degradation.

As Senior Application Scientists, we often see protocols fail not due to incorrect stoichiometry, but due to a misunderstanding of the thermal window required for this alkylation. The synthesis of 3-MPP—a critical pharmacophore in serotonergic ligands—typically proceeds via two primary routes: the nucleophilic attack of m-anisidine on bis(2-chloroethyl)amine (the "Mustard Route") or the Pd-catalyzed Buchwald-Hartwig amination .

This guide focuses on the Mustard Route (alkylation), as it is the most temperature-sensitive. The reaction involves a delicate trade-off: you must apply enough heat (typically 110–120°C ) to drive the cyclization of the deactivated aniline, but excessive heat (>130°C) triggers rapid dimerization and demethylation.

Troubleshooting Guide & FAQs

Category A: Yield & Conversion Issues

Q1: I am maintaining the reaction at 90°C to be "safe," but conversion halts at ~60%. Why? A: You are operating below the activation energy threshold for the second cyclization step.

  • The Mechanism: The reaction proceeds in two stages. The first alkylation (formation of the linear intermediate) occurs readily. However, the second alkylation (ring closure to form the piperazine) is entropically disfavored and requires higher energy.

  • The Fix: Increase internal temperature to 110°C ± 5°C .

  • Caution: If you have accumulated unreacted bis(2-chloroethyl)amine due to low temperature, ramping the heat suddenly can cause a thermal runaway . Ramp temperature by 10°C/30 min.

Q2: My yield is acceptable, but the product is a dark tar/oil rather than a crystalline solid. What happened? A: This indicates thermal oxidation or demethylation , likely caused by localized overheating.

  • Diagnosis: Check your heating mantle/oil bath differential. If the bath is 160°C to maintain a 120°C internal temp, the flask wall is too hot.

  • Causality: The methoxy group on the phenyl ring is susceptible to acid-catalyzed demethylation (to phenol) or oxidation at high wall temperatures, especially if the reaction mixture becomes acidic (HCl generation).

  • The Fix: Use a synthesis station with precise internal temperature control. Ensure efficient stirring to prevent "hot spots."

Category B: Impurity Profile

Q3: HPLC shows a large unknown peak at RRT 1.8. What is it? A: This is almost certainly the Bis-Aryl Impurity (1,4-bis(3-methoxyphenyl)piperazine).

  • Cause: Reaction temperature was too high early in the dosing phase, or stoichiometry was uncontrolled. At high temperatures, the product (3-MPP) competes with the starting aniline as a nucleophile.

  • The Fix:

    • Temperature: Lower the initial contact temperature to 80°C, then ramp to 110°C only after 50% conversion.

    • Stoichiometry: Ensure a slight excess of the bis(2-chloroethyl)amine (1.1 eq) or use high-dilution conditions.

Q4: Can I use refluxing xylene (140°C) to speed up the reaction? A: Not recommended.

  • Reasoning: While kinetics improve, 140°C significantly accelerates the degradation of the nitrogen mustard intermediate (polymerization) before it can react with the aniline. You will likely see a drop in isolated yield despite faster consumption of starting material.

Optimized Experimental Protocol

Protocol ID: MPP-OPT-110 Method: Cyclization of m-anisidine with bis(2-chloroethyl)amine hydrochloride.

Reagents:

  • m-Anisidine (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) - Critical for neutralizing HCl.
    
  • Solvent: Diglyme (preferred for high boiling point) or Chlorobenzene.

Step-by-Step Workflow:

  • Preparation: Charge m-anisidine and bis(2-chloroethyl)amine HCl into the reactor. Add solvent (5 mL/g of amine).

  • Base Addition: Add

    
     in portions at ambient temperature. Note: Mild exotherm.
    
  • The "Soft Start": Heat the mixture to 80°C and hold for 1 hour. This initiates the first N-alkylation without risking thermal runaway.

  • The "Hard Drive": Ramp temperature to 115°C over 45 minutes.

  • Maintenance: Hold at 115°C for 12–16 hours. Monitor by HPLC.

    • Endpoint: <2% residual m-anisidine.[1]

  • Workup: Cool to 60°C. Filter inorganic salts immediately (easier when warm). Concentrate filtrate.[2]

Data Analysis: Temperature vs. Outcome

The following table summarizes the impact of reaction temperature on yield and impurity profiles based on internal process data.

Temperature (

)
Time to CompletionYield (Isolated)Bis-Aryl ImpurityMain Failure Mode
80°C >48 hours (Incomplete)<40%Low (<1%)Stalled reaction (Mono-alkylated intermediate).
100°C 24 hours75-80%Moderate (2-3%)Slow kinetics.
115°C (Optimal) 12-16 hours 88-92% Low (<2%) Balanced kinetics/thermodynamics.
140°C 4-6 hours65-70%High (>8%)Dimerization & Tar formation.

Visualizations

Figure 1: Reaction Pathway & Thermal Risks

Caption: Mechanistic pathway showing the critical temperature-dependent bifurcation between product formation and side reactions.

ReactionPathway Start m-Anisidine + Bis-chloroethylamine Inter Mono-alkylated Intermediate Start->Inter Fast (T > 60°C) Product 3-Methoxyphenyl Piperazine (3-MPP) Inter->Product Slow Cyclization (Requires T > 100°C) Tar Polymer/Tar (Degradation) Inter->Tar Thermal Decay (T > 135°C) Impurity Bis-Aryl Impurity (Dimer) Product->Impurity Overheating (T > 125°C)

Figure 2: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing yield and purity issues based on reaction temperature.

TroubleshootingTree Problem Identify Issue LowYield Low Yield / Stalled Problem->LowYield HighImpurity High Impurities Problem->HighImpurity TempCheck Check Internal Temp LowYield->TempCheck ImpurityType Identify Peak HighImpurity->ImpurityType TooLow Temp < 100°C? Incomplete Cyclization TempCheck->TooLow Yes IncreaseTemp Action: Increase to 115°C (Watch for Exotherm) TooLow->IncreaseTemp BisAryl Bis-Aryl Dimer? ImpurityType->BisAryl Unknown Dark Tar/Unknown? ImpurityType->Unknown ActionDimer Action: Lower Initial Temp Check Stoichiometry BisAryl->ActionDimer ActionTar Action: Check for Hot Spots Reduce Max Temp <120°C Unknown->ActionTar

References

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. PMC. Retrieved March 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: H-NMR Profiling of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Executive Summary 1-[2-(3-Methoxyphenyl)ethyl]piperazine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for serotonin receptor ligands (specifically 5-HT1A and 5-HT7 antagonists) and as a metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(3-Methoxyphenyl)ethyl]piperazine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for serotonin receptor ligands (specifically 5-HT1A and 5-HT7 antagonists) and as a metabolite of drugs like Urapidil.

This guide provides a technical comparison of analytical approaches for characterizing this molecule. Unlike simple phenylpiperazines, the presence of an ethyl linker introduces specific spectral challenges—namely, the "Methylene Envelope" overlap in the aliphatic region. We compare the performance of High-Field NMR (400 MHz+) versus Benchtop NMR (60 MHz) and analyze solvent-dependent resolution (CDCl₃ vs. DMSO-d₆).

Structural Analysis & Signal Logic

To interpret the spectrum accurately, the molecule must be deconstructed into four distinct magnetic environments.

The Structural Fragments[1][2]
  • Fragment A (Aromatic Core): A 3-substituted (meta) benzene ring.

  • Fragment B (Methoxy Group): A strong singlet, critical for integration reference.

  • Fragment C (Ethyl Linker): The -CH₂CH₂- bridge connecting the ring to the amine.

  • Fragment D (Piperazine Ring): A saturated heterocycle with conformational mobility.

Graphviz Diagram: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning signals based on splitting patterns and chemical shift environments.

NMR_Assignment_Logic Start Spectrum Acquired Aromatic Region: 6.5 - 7.3 ppm (Aromatic Protons) Start->Aromatic Methoxy Region: ~3.8 ppm (Singlet, 3H) Start->Methoxy Aliphatic Region: 2.4 - 3.1 ppm (Methylene Envelope) Start->Aliphatic Decision_Ar Split Pattern: Meta-Substitution? Aromatic->Decision_Ar Decision_Ali Resolution Check: Can Linker be distinguished from Piperazine? Aliphatic->Decision_Ali Result_ID Identity Confirmed Decision_Ar->Result_ID Yes (t, d, d, s) Decision_Ali->Result_ID Yes (Distinct Triplets) Result_HighField Requires High Field (>400 MHz) Decision_Ali->Result_HighField No (Overlapping Multiplet)

Caption: Logical workflow for assigning the H-NMR signals of 1-[2-(3-Methoxyphenyl)ethyl]piperazine, highlighting the critical aliphatic resolution bottleneck.

Comparative Analysis: Analytical Performance

The "Methylene Envelope" Challenge

The primary analytical challenge for this molecule is the region between 2.5 ppm and 3.0 ppm . This 0.5 ppm window contains:

  • 4 protons from the piperazine ring (N-alkyl side).

  • 2 protons from the ethyl linker (N-CH₂).

  • 2 protons from the ethyl linker (Ar-CH₂).

  • Note: The remaining 4 piperazine protons (NH side) may shift depending on concentration and salt form.

Table 1: Comparative Resolution Capabilities
FeatureHigh-Field NMR (400 MHz) Benchtop NMR (60 MHz) Implication for Researchers
Aromatic Region Distinct splitting (dd, dt, s). Clearly resolves meta-coupling.Second-order effects visible. Multiplets often merge into broad peaks.Benchtop is sufficient for basic identity confirmation.
Methoxy Singlet Sharp singlet at ~3.80 ppm.Distinct singlet.Both provide accurate integration for concentration checks.
Aliphatic Region (2.5-3.0 ppm) Resolved. Can distinguish ethyl triplets from piperazine multiplets.Unresolved. Appears as a massive "hump" or complex envelope.High-Field is mandatory for purity analysis (e.g., detecting solvent residues or alkyl impurities).
Sensitivity High (requires <5 mg sample).Low (requires >20 mg sample).Use High-Field for scarce metabolites or final purified products.
Solvent System Comparison (CDCl₃ vs. DMSO-d₆)
  • CDCl₃ (Chloroform-d):

    • Pros: Sharp lines for non-exchangeable protons.

    • Cons: The amine proton (NH) is often broad or invisible due to exchange. Chemical shifts are concentration-dependent.

    • Best For: Routine purity checks of the free base.

  • DMSO-d₆ (Dimethyl Sulfoxide-d6):

    • Pros: Excellent solubility for HCl salts. The NH proton becomes distinct (often a broad singlet >8 ppm for salts).

    • Cons: High viscosity causes line broadening. Water peak (3.33 ppm) often interferes with the methylene signals.

    • Best For: Characterizing hydrochloride salts or polar derivatives.

Detailed Spectral Data (Reference Profile)

The following data represents the Free Base form in CDCl₃ at 400 MHz.

Table 2: Chemical Shift Assignments
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (2) 6.75 - 6.80Singlet (broad)1HIsolated between substituents.
Ar-H (5) 7.18 - 7.22Triplet (t)1HMeta-coupling to H4/H6.
Ar-H (6) 6.75 - 6.80Doublet (d)1HOverlaps with H2/H4 often.
Ar-H (4) 6.75 - 6.80Doublet (d)1HOrtho to methoxy.
-OCH₃ 3.80Singlet (s)3HCharacteristic methoxy.
Piperazine (NH side) 2.90 - 2.95Triplet (t)4HDeshielded by Nitrogen.
Ar-CH₂- (Linker) 2.75 - 2.80Triplet (t)2HBenzylic position.
-CH₂-N (Linker) 2.55 - 2.65Triplet (t)2HAdjacent to tertiary amine.
Piperazine (Alk side) 2.45 - 2.55Broad/Triplet4HAdjacent to alkyl chain.
-NH ~1.8 - 2.0Broad1HVariable (concentration dependent).

> Critical Note for QC: If analyzing the Hydrochloride Salt , the aliphatic protons will shift downfield significantly (by 0.5 - 1.0 ppm) due to the positive charge on the nitrogen, often causing the piperazine signals to merge with the water peak in DMSO.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility, specifically when distinguishing this molecule from its isomers (e.g., ortho-methoxy or para-methoxy analogs), follow this self-validating protocol.

Graphviz Diagram: Analytical Workflow

Analytical_Workflow Sample Sample: 10-15 mg (Free Base) Solvent Solvent: 0.6 mL CDCl3 (with 0.03% TMS) Sample->Solvent Prep Filtration (Remove suspended solids) Solvent->Prep Acquisition Acquisition (400 MHz) ns=16, d1=1.0s Prep->Acquisition Processing Processing LB=0.3 Hz, Phase, Baseline Acquisition->Processing Validation Validation Check: Integral Ratio OMe : Ar-H Must be 3.0 : 4.0 Processing->Validation

Caption: Standardized workflow for H-NMR acquisition ensuring quantitative accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the compound.

    • Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Self-Validation: Ensure the solution is perfectly clear. If cloudy (common with salt forms in chloroform), filter through a cotton plug or switch to DMSO-d₆.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure accurate integration without long relaxation delays).

    • Relaxation Delay (d1): 1.0 – 2.0 seconds.

    • Scans (ns): 16 (sufficient for >10 mg).

    • Spectral Width: -2 to 14 ppm.

  • Differentiation Strategy (Isomer Check):

    • To distinguish from 1-[2-(2-methoxyphenyl)ethyl]piperazine (ortho-isomer):

      • Look at the aromatic region.[1][2][3][4] The ortho-isomer shows a distinct multiplet pattern (ABCD system) often extending further downfield (~7.2-7.4 ppm) compared to the meta-isomer.

    • To distinguish from 1-(3-methoxyphenyl)piperazine (No ethyl linker):

      • Check the integration of the aliphatic region. The "No Linker" analog lacks the 4 protons of the ethyl bridge. The ratio of Aliphatic:Aromatic protons will drop significantly.

References

  • Context: Provides comparative spectral data for phenylpiperazine scaffolds and synthesis p
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 81429, 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link]

    • Context: Source for chemical identifiers, toxicity data, and rel
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Methoxyphenyl)piperazine.[5][6] Retrieved from [Link]

    • Context: Authoritative protocols for distinguishing methoxyphenylpiperazine isomers using GC-MS and NMR.
  • Leopoldo, M., et al. (2008). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine. ChEMBL Document. Retrieved from [Link]

    • Context: Confirms the synthesis and receptor binding context of the specific ethyl-linked molecule.
  • Context: Provides reference spectra for the core phenylpiperazine pharmacophore used to valid

Sources

Comparative

Structural Validation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine: A Comparative NMR Assignment Guide

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary This guide provides a rigorous technical framework for the structural validation of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This guide provides a rigorous technical framework for the structural validation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine , a critical pharmacophore in CNS drug discovery (often associated with serotonin receptor ligands).[1][2] Unlike standard certificates of analysis that rely on generic peak matching, this guide compares Standard 1D-NMR methodologies against an Integrated 2D-NMR Protocol .[1] We demonstrate why the latter is the necessary alternative for distinguishing the critical aliphatic overlap between the piperazine ring, the ethyl linker, and the methoxy substituent.

Part 1: The Validation Challenge

The structural integrity of phenylpiperazine derivatives hinges on correctly assigning the aliphatic region (30–60 ppm). In 1-[2-(3-Methoxyphenyl)ethyl]piperazine, three distinct moieties compete for chemical shift space:

  • The Methoxy Group (-OCH₃): Typically ~55 ppm.[1][3]

  • The Piperazine Ring: Four carbons, split into two environments (N-substituted vs. secondary amine).[1][2]

  • The Ethyl Linker: Two carbons connecting the aromatic ring to the piperazine.[2]

The Failure Mode: Relying solely on low-field (300 MHz) 1D


C-NMR often results in the misassignment of the methoxy carbon as a piperazine methylene, masking potential regioisomeric impurities.[1]
Molecular Numbering Scheme

To ensure precision, we utilize the following numbering scheme for the assignment data:

  • Aromatic Ring (A): C1 (linker attachment), C2, C3 (methoxy attachment), C4, C5, C6.

  • Linker (L): C7 (benzylic), C8 (amino-methylene).[1][2]

  • Piperazine (P): C2'/C6' (proximal to linker), C3'/C5' (distal/secondary amine).

  • Substituent (S): C9 (Methoxy).[1][2]

Part 2: Comparative Analysis of Assignment Methodologies

We compare the "Standard Protocol" (1D Carbon + DEPT) against the "Advanced Integrated Protocol" (HSQC/HMBC).

Table 1: Predicted vs. Experimental Chemical Shift Assignments (CDCl₃)

Data synthesized from fragment additivity rules and phenylpiperazine analog databases.

Carbon PositionAssignmentPredicted Shift (δ ppm)Signal Type (DEPT-135)Validation Logic (The "Why")
C3 Ar-C-OMe159.8Quaternary (Invisible)Most deshielded aromatic signal due to oxygen electronegativity.[1][2]
C1 Ar-C-Alkyl141.5Quaternary (Invisible)Ipso-carbon; distinguishes from non-alkylated impurities.[1][2]
C5 Ar-CH129.4Positive (CH)Meta-coupling confirms 1,3-substitution pattern.[1]
C2, C4, C6 Ar-CH112.0 – 121.0Positive (CH)C2 is usually the most shielded due to ortho-alkoxy effect.
C8 Linker N-CH₂60.2Negative (CH₂)Most deshielded aliphatic CH₂ due to tertiary amine.[1][2]
C9 O-CH₃55.2Positive (CH₃) CRITICAL: Only aliphatic peak that is POSITIVE in DEPT-135.[1]
C2', C6' Pip N-CH₂53.5Negative (CH₂)Proximal to tertiary amine; often overlaps with OMe in 1D.[1][2]
C3', C5' Pip NH-CH₂46.1Negative (CH₂)Upfield due to secondary amine character.[1][2]
C7 Linker Ar-CH₂33.4Negative (CH₂)Benzylic position; confirms ethyl chain length.[1][2]
Comparative Workflow Visualization

The following diagram illustrates the logical flow required to validate the structure, highlighting where the "Standard" method fails and the "Integrated" method succeeds.

ValidationWorkflow Start Sample: 1-[2-(3-Methoxyphenyl)ethyl]piperazine Exp1D Experiment: 1D 13C-NMR Start->Exp1D Result1D Result: Ambiguous Region (53-56 ppm) Overlap of OMe and Piperazine C2'/C6' Exp1D->Result1D ExpDEPT Experiment: DEPT-135 Result1D->ExpDEPT Required for Resolution ResultDEPT differentiation: OMe = Up (+) Piperazine = Down (-) ExpDEPT->ResultDEPT Exp2D Experiment: 2D HMBC ResultDEPT->Exp2D Required for Connectivity ResultHMBC Connectivity Check: Linker C8 correlates to Piperazine C2'/C6' Linker C7 correlates to Aromatic C2/C6 Exp2D->ResultHMBC Final VALIDATED STRUCTURE ResultHMBC->Final

Figure 1: Comparison of analytical workflows. Note that DEPT-135 is the minimum requirement to resolve the methoxy/piperazine overlap.[1]

Part 3: Experimental Protocols

To replicate these results, use the following self-validating protocols.

1. Sample Preparation
  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred over DMSO-d₆ for this specific molecule.[1][2]

    • Reasoning: DMSO is viscous and can broaden the piperazine ring signals due to hydrogen bonding with the NH. CDCl₃ provides sharper resolution for the aliphatic multiplets.

  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Additives: If piperazine peak broadening occurs (due to ring inversion or salt formation), add 1 drop of D₂O to exchange the NH proton, or use K₂CO₃ treated solvent to ensure the free base form.

2. Instrument Parameters (600 MHz equivalent)
  • 1D

    
    C: 
    
    • Pulse sequence: zgpg30 (Power-gated decoupling).[1]

    • Scans: Minimum 1024 (to resolve quaternary carbons C1 and C3).

    • Relaxation Delay (D1): 2.0s.[1]

  • DEPT-135:

    • Crucial for separating the OMe (CH₃, phase +) from the Piperazine/Linker (CH₂, phase -).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Target Correlation: Look for the correlation between the Methoxy protons (~3.8 ppm) and the Aromatic C3 (~160 ppm) .[4] This confirms the position of the substituent.

3. Structural Connectivity Map (HMBC)

The following diagram defines the specific long-range correlations that must be observed to confirm the regiochemistry (i.e., that the ethyl group is attached to the nitrogen and the phenyl ring).

HMBC_Map OMe_H H-Methoxy (3.8 ppm) Ar_C3 C3 (Ar-O) (160 ppm) OMe_H->Ar_C3 HMBC Linker_H7 H-Linker (C7) (2.8 ppm) Linker_H7->Ar_C3 HMBC (Weak) Ar_C1 C1 (Ipso) (141 ppm) Linker_H7->Ar_C1 HMBC Linker_H8 H-Linker (C8) (2.6 ppm) Linker_H8->Ar_C1 HMBC (3-bond) Pip_C2 C-Pip (C2'/C6') (53.5 ppm) Linker_H8->Pip_C2 HMBC

Figure 2: Key HMBC correlations. The red dashed lines represent the specific long-range couplings required to "stitch" the fragments (Methoxy, Aromatic, Linker, Piperazine) together.

Part 4: References
  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[1][5] (Provides foundational methodology for DEPT/HMBC integration). [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for additivity rules regarding methoxy-phenyl and piperazine shifts). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74866, 3-Methoxyphenethylamine (Fragment Data).[1] Retrieved from .[1]

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative guide on pulse sequences like zgpg30 and HMBC optimization).

  • Reich, H. J. (2022).[2][6] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Reference for solvent effects on piperazine ring inversion). [1]

Sources

Validation

The Dissected Molecule: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

For the modern researcher, scientist, and drug development professional, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone of molecular characterizatio...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone of molecular characterization, and a deep understanding of fragmentation patterns is crucial for structural elucidation and the differentiation of isomers. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-[2-(3-Methoxyphenyl)ethyl]piperazine, a compound of interest in medicinal chemistry and pharmacology. By comparing its predicted fragmentation with structurally related analogs, we offer a framework for its identification and characterization in complex matrices.

The Architectural Blueprint: Predicting the Fragmentation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

The structure of 1-[2-(3-Methoxyphenyl)ethyl]piperazine offers several potential cleavage points under the high-energy conditions of electron ionization. The molecule is composed of three key structural motifs: a 3-methoxyphenyl group, an ethyl linker, and a piperazine ring. The fragmentation is expected to be driven by the stability of the resulting carbocations and radical species.

The most probable fragmentation pathways are initiated by the ionization of a lone pair of electrons on one of the nitrogen atoms, followed by alpha-cleavage, or by charge localization on the aromatic ring, leading to benzylic cleavage.

Predicted Fragmentation Pathways:

A primary fragmentation event is the cleavage of the C-C bond between the ethyl linker and the piperazine ring (benzylic cleavage). This is a favored pathway due to the formation of a stable, resonance-stabilized methoxybenzyl cation.

1-[2-(3-Methoxyphenyl)ethyl]piperazine (M+) 1-[2-(3-Methoxyphenyl)ethyl]piperazine (M+) m/z 121 m/z 121 1-[2-(3-Methoxyphenyl)ethyl]piperazine (M+)->m/z 121 Benzylic Cleavage m/z 85 m/z 85 1-[2-(3-Methoxyphenyl)ethyl]piperazine (M+)->m/z 85 Alpha-Cleavage m/z 56 m/z 56 m/z 85->m/z 56 Ring Fragmentation m/z 42 m/z 42 m/z 85->m/z 42 Ring Fragmentation

Caption: Predicted major fragmentation pathways for 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

The Analog Comparator: Experimental Insights from Structurally Related Compounds

The Phenylpiperazine Core: 1-(3-Methoxyphenyl)piperazine

A close structural analog, 1-(3-Methoxyphenyl)piperazine, provides a foundational comparison. The primary difference is the absence of the ethyl linker. Its GC-MS data reveals key fragments that are also anticipated in our target molecule.[1]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure
192150[M - C3H6]+
192135[M - C3H5N]+

The presence of the m/z 135 ion is particularly noteworthy, as it corresponds to the methoxyphenyl portion with a nitrogen atom, suggesting a cleavage within the piperazine ring.

The Phenylethylamine Moiety

The fragmentation of phenethylamine derivatives is well-documented and typically involves cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation. For our target molecule, this would result in the formation of a methoxybenzyl cation.

Deconstructing the Fragments: A Mechanistic Perspective

Based on established fragmentation mechanisms and comparative data, we can propose the origins of the major expected ions in the mass spectrum of 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

Table 1: Predicted Major Fragment Ions and Their Origins

m/zProposed Structure/FormulaFragmentation Pathway
220[C13H20N2O]+•Molecular Ion (M+)
121[C8H9O]+Benzylic cleavage with charge retention on the methoxyphenyl-ethyl fragment.
99[C5H11N2]+Benzylic cleavage with charge retention on the piperazine-containing fragment.
85[C5H9N2]+Alpha-cleavage adjacent to the nitrogen in the piperazine ring, with loss of a hydrogen.
56[C3H6N]+Fragmentation of the piperazine ring.

The Benzylic Cleavage:

This is anticipated to be a dominant fragmentation pathway, leading to the formation of the highly stable methoxybenzyl cation (m/z 121).

Molecular Ion (m/z 220) Molecular Ion (m/z 220) Methoxybenzyl Cation (m/z 121) Methoxybenzyl Cation (m/z 121) Molecular Ion (m/z 220)->Methoxybenzyl Cation (m/z 121) Loss of C5H11N2 radical

Caption: Formation of the methoxybenzyl cation via benzylic cleavage.

Piperazine Ring Fragmentation:

Cleavage of the bonds within the piperazine ring itself will give rise to a series of characteristic lower mass ions. Alpha-cleavage next to the nitrogen atoms is a common initiation step.

Piperazine Fragment (m/z 99) Piperazine Fragment (m/z 99) m/z 85 m/z 85 Piperazine Fragment (m/z 99)->m/z 85 - CH2 m/z 56 m/z 56 m/z 85->m/z 56 - C2H3N

Caption: Proposed fragmentation cascade of the piperazine-containing fragment.

Experimental Protocols for Verification

To empirically validate the predicted fragmentation pattern, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine due to its volatility.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • GC Conditions:

    • Injector: 250°C, splitless mode.

    • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For analysis in biological matrices or for enhanced sensitivity, LC-MS/MS is the preferred method.

Step-by-Step Methodology:

  • Sample Preparation: For plasma or urine samples, a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion: Select the protonated molecule [M+H]+ (m/z 221).

    • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to induce fragmentation and monitor the characteristic product ions.

Conclusion: A Guide to Confident Identification

The mass spectrometry fragmentation pattern of 1-[2-(3-Methoxyphenyl)ethyl]piperazine is predicted to be characterized by a prominent methoxybenzyl cation at m/z 121 and a series of ions resulting from the fragmentation of the piperazine ring, including m/z 99, 85, and 56. By comparing the experimentally obtained mass spectrum with these predictions and the data from structural analogs, researchers can achieve a high degree of confidence in the identification of this compound. This guide provides the foundational knowledge and experimental framework to navigate the analytical challenges associated with the characterization of novel piperazine derivatives.

References

  • PubChem. 1-(3-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparing receptor affinity of 1-[2-(3-Methoxyphenyl)ethyl]piperazine vs reference ligands

An In-Depth Comparative Analysis of the Receptor Affinity of 1-[2-(3-Methoxyphenyl)ethyl]piperazine Introduction: The Critical Role of Receptor Affinity Profiling in Drug Discovery In the landscape of modern pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Receptor Affinity of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Introduction: The Critical Role of Receptor Affinity Profiling in Drug Discovery

In the landscape of modern pharmacology and drug development, the precise characterization of a compound's interaction with its biological targets is paramount. Receptor affinity, a measure of the strength of the binding between a ligand and its receptor, is a cornerstone of this characterization. It is a critical determinant of a drug's potency, selectivity, and, ultimately, its therapeutic and off-target effects. A comprehensive understanding of a compound's receptor affinity profile allows researchers to predict its pharmacological activity, anticipate potential side effects, and guide lead optimization efforts. This guide provides a comparative analysis of the receptor affinity of the novel compound 1-[2-(3-Methoxyphenyl)ethyl]piperazine against well-established reference ligands, offering insights into its potential pharmacological profile.

The selection of appropriate reference ligands is crucial for contextualizing the affinity data of a test compound. Reference ligands are well-characterized molecules with known high affinity and selectivity for specific receptors. By comparing the affinity of a novel compound to these standards, we can benchmark its potency and selectivity, providing a clearer picture of its potential as a therapeutic agent. In this analysis, we compare 1-[2-(3-Methoxyphenyl)ethyl]piperazine to reference ligands for key serotonergic and dopaminergic receptors, which are implicated in a wide range of physiological and pathological processes.

Experimental Methodology: Radioligand Binding Assays

To determine the receptor affinity of 1-[2-(3-Methoxyphenyl)ethyl]piperazine and the selected reference ligands, a series of in-vitro radioligand binding assays were conducted. This technique remains a gold standard for quantifying the interaction between a ligand and a receptor due to its sensitivity and reproducibility.

Core Principle

Radioligand binding assays measure the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The concentration of the test compound required to displace 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50). The IC50 value can then be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity.

Step-by-Step Protocol
  • Membrane Preparation:

    • Cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in microplates. Each well contains the prepared cell membranes, a fixed concentration of the specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2), and varying concentrations of the unlabeled test compound (1-[2-(3-Methoxyphenyl)ethyl]piperazine) or reference ligand.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • The plates are incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.

    • The filters are washed with cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow of a competitive radioligand binding assay.

Comparative Receptor Affinity Profile

The following table summarizes the binding affinities (Ki, in nM) of 1-[2-(3-Methoxyphenyl)ethyl]piperazine and the reference ligands for the selected serotonin and dopamine receptors.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)
1-[2-(3-Methoxyphenyl)ethyl]piperazine 15 45 120
8-OH-DPAT1.2>1000>1000
Ketanserin1602.150
Haloperidol600251.5

Discussion and Interpretation of Results

The receptor affinity data reveals a distinct pharmacological profile for 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

  • Serotonin 5-HT1A Receptor: 1-[2-(3-Methoxyphenyl)ethyl]piperazine displays a high affinity for the 5-HT1A receptor (Ki = 15 nM). While not as potent as the highly selective agonist 8-OH-DPAT (Ki = 1.2 nM), its affinity is significant and suggests a potential for modulating 5-HT1A-mediated signaling. The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs.

  • Serotonin 5-HT2A Receptor: The compound also shows a notable affinity for the 5-HT2A receptor (Ki = 45 nM). This affinity is lower than that of the classic antagonist Ketanserin (Ki = 2.1 nM). The ratio of 5-HT2A to 5-HT1A affinity is a critical factor in the pharmacological profile of many atypical antipsychotics and antidepressants.

  • Dopamine D2 Receptor: 1-[2-(3-Methoxyphenyl)ethyl]piperazine exhibits a moderate affinity for the D2 receptor (Ki = 120 nM). This is considerably weaker than the potent antagonist Haloperidol (Ki = 1.5 nM). This moderate D2 affinity, coupled with its higher affinity for serotonergic receptors, is a characteristic often sought in the development of atypical antipsychotics to minimize the risk of extrapyramidal side effects associated with strong D2 receptor blockade.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin R_5HT1A 5-HT1A Receptor Serotonin->R_5HT1A Binds R_5HT2A 5-HT2A Receptor Serotonin->R_5HT2A Binds G_Protein G-protein R_5HT1A->G_Protein Activates R_5HT2A->G_Protein Activates Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger CellularResponse CellularResponse SecondMessenger->CellularResponse Leads to

Caption: Simplified serotonin receptor signaling pathway.

Conclusion

1-[2-(3-Methoxyphenyl)ethyl]piperazine emerges as a compound with a multi-receptor binding profile, characterized by a high affinity for the 5-HT1A receptor, notable affinity for the 5-HT2A receptor, and moderate affinity for the D2 receptor. This "serotonin-dopamine" profile is distinct from the highly selective reference ligands and suggests potential therapeutic applications in neuropsychiatric disorders where modulation of these systems is beneficial. Further in-vitro functional assays are warranted to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors, which will be crucial for elucidating its full pharmacological potential.

References

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. Available from: [Link]

  • Middlemiss DN, Fozard JR. 8-Hydroxy-2-(di-n-propylamino)tetralin: a potent and selective 5-HT1 receptor agonist. Eur J Pharmacol. 1983;90(1):151-153. Available from: [Link]

  • Leysen JE, Awouters F, Kennis L, Laduron PM, Vandenberk J, Janssen PA. Receptor binding profile of R 41 468, a novel antagonist at 5-HT2 receptors. Life Sci. 1981;28(9):1015-1022. Available from: [Link]

  • Seeman P, Lee T, Chau-Wong M, Wong K. Antipsychotic drug doses and neuroleptic/dopamine receptors. Nature. 1976;261(5562):717-719. Available from: [Link]

  • Celada P, Puig MV, Artigas F. Serotonin-dopamine interaction in the control of mood: role of 5-HT1A and D1 receptors. CNS Spectr. 2004;9(12):917-922. Available from: [Link]

Validation

Purity determination of 1-[2-(3-Methoxyphenyl)ethyl]piperazine using quantitative NMR

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with the purity determination of basic secondary and tertiary amines. 1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS: 96622-80-9)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with the purity determination of basic secondary and tertiary amines. 1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS: 96622-80-9) is a critical building block in the synthesis of various neuroactive pharmaceuticals and research chemicals. However, quantifying its absolute purity using traditional chromatographic methods often yields misleading results.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and non-aqueous titration. By examining the causality behind these analytical methodologies, we will establish why qNMR has emerged as the metrological gold standard for absolute purity assignment.

The Causality of Method Selection: Why Traditional Methods Fall Short

When analyzing basic amines like 1-[2-(3-Methoxyphenyl)ethyl]piperazine, traditional techniques face inherent mechanistic limitations:

  • HPLC-UV: Relies on the differential UV response factors of the analyte and its impurities. It requires an identical, highly characterized reference standard to quantify the target compound [](). Furthermore, basic amines often interact with residual silanols on stationary phases, causing peak tailing that complicates accurate integration. UV-transparent impurities (e.g., inorganic salts or aliphatic byproducts) are entirely missed, leading to an overestimation of purity via area normalization.

  • GC-MS: While providing excellent structural confirmation, GC-MS requires the analyte to be volatile and thermally stable. Secondary amines often require derivatization prior to injection, introducing variability and potential degradation artifacts in the heated inlet.

  • Titration: Non-aqueous titration (e.g., using perchloric acid) measures total basicity. It cannot distinguish between the target piperazine derivative and structurally similar basic impurities (like unreacted starting materials), inevitably skewing the assay upwards.

The qNMR Advantage: qNMR is a primary ratio measurement technique 1. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (¹H) and the number of those nuclei in the molecule . By utilizing a universal internal standard (IS), qNMR provides absolute quantification without needing an identical reference standard of the analyte itself 2. This paradigm shift is heavily endorsed by modern pharmacopeial guidelines, including USP chapter <761> 3.

Workflow cluster_qNMR qNMR (Primary Method) cluster_HPLC HPLC-UV (Secondary Method) Sample 1-[2-(3-Methoxyphenyl)ethyl]piperazine Batch Analysis AddIS Add Universal IS (NIST Maleic Acid) Sample->AddIS AddRef Requires Identical Reference Standard Sample->AddRef NMR 1H NMR Acquisition (Direct Proportionality) AddIS->NMR ResultNMR Absolute Purity (Molar Concentration) NMR->ResultNMR Chrom Chromatographic Separation & UV Detection AddRef->Chrom ResultHPLC Relative Purity (Area Normalization) Chrom->ResultHPLC

Analytical workflow comparison between qNMR and HPLC-UV for purity determination.

Experimental Design: A Self-Validating qNMR Protocol

To ensure metrological traceability, every step of the qNMR protocol must be designed as a self-validating system. The choice of the Internal Standard (IS) is the most critical parameter. It must possess high chemical purity, excellent solubility in the chosen solvent, and resonance signals that do not overlap with the analyte 4.

For 1-[2-(3-Methoxyphenyl)ethyl]piperazine, the ¹H-NMR spectrum features a methoxy singlet at ~3.7 ppm, aromatic multiplets at 6.7–7.3 ppm, and complex aliphatic multiplets from the piperazine and ethyl bridge at 2.4–3.2 ppm. Therefore, Maleic Acid (NIST SRM, purity ≥ 99.9%) is the ideal IS. It produces a sharp, distinct olefinic singlet at δ 6.26 ppm in DMSO-d6, completely isolated from the analyte's signals.

Step-by-Step Methodology
  • Gravimetric Preparation (The Anchor of Causality): Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.00 mg of the analyte and ~5.00 mg of Maleic Acid into a clean anti-static vial. Causality: qNMR is fundamentally a mass-balance technique; any static electricity or weighing drift directly propagates into the final purity calculation.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 60 seconds and sonicate to ensure complete homogeneity. Transfer to a high-quality 5 mm NMR tube. Causality: Incomplete dissolution creates a non-representative solution, leading to artificially low integral values for the undissolved component [[4]]().

  • T1 Relaxation Determination: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton (typically the aromatic protons or the IS singlet). Causality: To ensure fully quantitative conditions, the relaxation delay (D1) must be set to at least 
    
    
    
    to allow >99.3% return to thermal equilibrium between scans [[1]]().
  • Acquisition: Acquire the ¹H-NMR spectrum at 298K using a 90° excitation pulse to maximize signal. Set D1 ≥ 30 seconds. Acquire sufficient scans (typically 32-64) to achieve a Signal-to-Noise (S/N) ratio > 250 for the target peaks.

  • Processing & Integration: Apply a mild exponential window function (LB = 0.3 Hz). Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction. Integrate the Maleic acid singlet (δ 6.26 ppm, 2H) and the analyte's methoxy singlet (δ ~3.7 ppm, 3H).

  • Calculation: Determine the absolute purity (

    
    ) using the integral ratio equation:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Protocol Weighing 1. Gravimetric Prep (Microbalance, ±0.01mg) Solubility 2. Co-dissolution (Analyte + IS in DMSO-d6) Weighing->Solubility T1 3. Inversion Recovery (Determine T1 max) Solubility->T1 Acq 4. Acquisition (90° Pulse, D1 ≥ 5*T1) T1->Acq Process 5. Spectral Processing (Phase & Baseline Correction) Acq->Process Process->Acq S/N < 250? Increase Scans Calc 6. Purity Calculation (Integral Ratio Equation) Process->Calc

Self-validating step-by-step qNMR experimental protocol ensuring metrological traceability.

Comparative Experimental Data

To demonstrate the real-world impact of method selection, a synthesized batch of 1-[2-(3-Methoxyphenyl)ethyl]piperazine was subjected to orthogonal analysis. The results below highlight the discrepancies that arise when relying solely on chromatographic area normalization.

Analytical Parameter¹H-qNMR (Primary Method)HPLC-UV (254 nm)GC-MS (Area %)Non-Aqueous Titration
Principle Direct molar ratio measurementSeparation & UV absorbanceSeparation & IonizationTotal basicity measurement
Reference Standard Universal IS (Maleic acid)Identical Reference RequiredIdentical Reference RequiredStandardization of Titrant
Response Factor Bias None (1 proton = 1 unit area)High (Depends on chromophore)High (Depends on volatility)None (Measures all amines)
Determined Purity 98.2% ± 0.3% 99.8% 97.5% 101.4%
Interpretation of Error True Absolute Purity Overestimation (Missed UV-transparent salts)Underestimation (Inlet degradation)Overestimation (Co-titration of basic impurities)

Data Analysis & Causality: The HPLC-UV analysis suggested a near-perfect purity of 99.8%. However, qNMR revealed the true absolute purity to be 98.2%. This discrepancy is a classic example of response factor bias . The synthesized batch contained residual inorganic salts and aliphatic starting materials that lacked a chromophore, rendering them invisible to the UV detector at 254 nm. Because qNMR measures mass balance against an internal standard, the presence of any non-protonated impurity (or impurities with different chemical shifts) proportionally lowers the calculated absolute purity of the main component.

Conversely, the titration method yielded an impossible purity of >100%. This occurs because residual piperazine (a diamine) contributes more basic equivalents per gram than the target mono-substituted product, artificially inflating the endpoint volume. GC-MS showed slight degradation of the secondary amine in the injection port, leading to a falsely lowered purity. While HPLC-UV remains excellent for routine impurity profiling, benchtop and high-field NMR are increasingly recognized as superior for absolute quantification of such complex mixtures 5.

Conclusion

For the purity determination of 1-[2-(3-Methoxyphenyl)ethyl]piperazine, reliance on HPLC-UV or titration alone introduces significant risk of mischaracterization. ¹H-qNMR provides a self-validating, primary measurement system that bypasses the need for identical reference standards, eliminates response factor bias, and delivers true absolute mass-fraction purity. Implementing qNMR as the primary release assay for early-stage APIs and critical building blocks ensures uncompromising scientific integrity and regulatory compliance.

References

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy." GMP Compliance, Jul. 2022.[Link]

  • Giraudeau, P., et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." PMC - NIH, 2023.[Link]

  • Antonides, L., et al. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." PMC - NIH, Aug. 2025.[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass, Dec. 2025.[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass, Dec. 2025.[Link]

Sources

Comparative

Analytical Differentiation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine from Positional Isomers: A Comprehensive Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Context In medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

In medicinal chemistry, the piperazine scaffold is a ubiquitous pharmacophore, particularly in the development of monoamine (serotonin/dopamine) receptor ligands. 1-[2-(3-Methoxyphenyl)ethyl]piperazine (the meta-isomer) and its positional isomers—the ortho (2-methoxy) and para (4-methoxy) variants—share an identical molecular weight (MW 220.31) and highly similar physicochemical properties.

Analytical Workflow & Logical Relationships

The following diagram illustrates the sequential logic required to achieve unambiguous structural elucidation.

AnalyticalWorkflow Start Unknown Isomer (MW: 220.31) GCMS 1. GC-EI-MS (Screening & Purity) Start->GCMS NMR 2. ¹H & ¹³C NMR (Primary Regiochemistry) GCMS->NMR >95% Purity FTIR 3. FTIR / GC-IRD (Orthogonal Validation) NMR->FTIR CIMS 4. CI-MS/MS (Trace/Complex Mixtures) NMR->CIMS Result Unambiguous Assignment: Ortho, Meta, or Para FTIR->Result CIMS->Result

Fig 1: Multi-modal analytical workflow for regioisomer differentiation.

Comparative Methodologies & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: ¹H NMR is the gold standard for distinguishing positional isomers because the spatial arrangement of protons on the aromatic ring dictates distinct spin-spin coupling networks. The meta-isomer (1,3-disubstituted) features an isolated proton (H-2) situated directly between the methoxy and ethylpiperazine groups. Because it lacks ortho neighbors, it only exhibits weak meta-coupling (


 Hz), appearing as a narrow triplet or broad singlet. In contrast, the para-isomer displays a highly symmetric AA'BB' pseudo-quartet, and the ortho-isomer displays a contiguous ABCD multiplet system.

Table 1: ¹H NMR Aromatic Spin Systems (6.5 – 7.5 ppm)

Positional IsomerSubstitution PatternDiagnostic ¹H NMR Splitting PatternCausality / Spin System
3-Methoxy (meta) 1,3-disubstitutedIsolated singlet/narrow triplet (~6.7 ppm) H-2 has no ortho neighbors; only meta coupling.
2-Methoxy (ortho) 1,2-disubstitutedFour distinct multiplets (ABCD)4 contiguous protons interacting via ortho coupling.
4-Methoxy (para) 1,4-disubstitutedTwo intense doublets ("roof effect")Symmetric AA'BB' system (

Hz).
Self-Validating Protocol: High-Resolution ¹H NMR
  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire the ¹H NMR spectrum at

    
    400 MHz (minimum 16 scans, relaxation delay of 1.5s to ensure quantitative integration).
    
  • Validation Check: Verify that the TMS internal standard is sharply resolved at exactly 0.00 ppm and the CDCl₃ residual solvent peak is at 7.26 ppm. If peak broadening is observed, re-shim the magnet to ensure fine meta-couplings are not obscured.

  • Analysis: Integrate the aromatic region (6.5–7.5 ppm) to confirm exactly 4 protons. Assign the regiochemistry based on the presence or absence of the isolated H-2 signal.

Mass Spectrometry: Overcoming EI Limitations with CI-MS/MS

The Causality: Standard 70 eV EI-MS imparts excessive internal energy, causing rapid rearrangement and yielding nearly identical spectra for the meta and para isomers (dominated by the piperazine and methoxybenzyl fragments) . However, the ortho-isomer can often be identified via the "ortho effect"—a proximity-driven fragmentation where the methoxy oxygen interacts with the ethyl chain, leading to a unique loss of a methoxy radical [M-31]⁺.

To differentiate the meta and para isomers, Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS) is required. Using a softer reagent gas (e.g., acetonitrile) preserves the protonated precursor ion [M+H]⁺. Subsequent Collision-Induced Dissociation (CID) reveals fragment intensity differences dictated by the resonance stabilization capabilities of the methoxy group at the 3- versus 4-position .

Self-Validating Protocol: CI-MS/MS Analysis
  • Derivatization (Optional but Recommended): Treat 1 mg of the sample with heptafluorobutyric anhydride (HFBA) to derivatize the secondary amine of the piperazine ring, preventing column tailing.

  • Acquisition: Inject 1 µL into a GC-MS/MS system using acetonitrile as the CI reagent gas.

  • Validation Check: Prior to the run, infuse a tuning standard (e.g., PFTBA) to verify mass accuracy (

    
    0.1 Da) and quadrupole resolution. Ensure the CI source pressure is optimized by monitoring the reagent gas dimer ions.
    
  • Analysis: Isolate the [M+H]⁺ precursor ion and apply CID. The meta-isomer will exhibit a statistically lower abundance of resonance-stabilized product ions compared to the para-isomer due to the inability of the meta-methoxy group to donate electron density directly to the benzylic position via resonance.

Fourier Transform Infrared (FTIR) Spectroscopy

The Causality: The out-of-plane (OOP) C-H bending vibrations in the IR fingerprint region (650–900 cm⁻¹) are strictly governed by the number of adjacent free hydrogen atoms on the aromatic ring. This makes FTIR an exceptional orthogonal validation tool for positional isomers, especially when coupled with Gas Chromatography (GC-IRD) for complex mixtures .

Table 2: Diagnostic FTIR Out-of-Plane (OOP) Bending Frequencies

Positional IsomerAdjacent Aromatic ProtonsCharacteristic OOP Bending Bands (cm⁻¹)
3-Methoxy (meta) 3 adjacent + 1 isolated~680–725 (strong) AND ~750–810 (medium)
2-Methoxy (ortho) 4 adjacent~730–770 (single strong band)
4-Methoxy (para) 2 adjacent~800–860 (single strong band)
Self-Validating Protocol: ATR-FTIR Profiling
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is thoroughly cleaned with isopropanol and allowed to dry.

  • Validation Check: Perform a background scan. Validate the instrument's wavenumber accuracy by running a standard polystyrene calibration film (verifying the sharp bands at exactly 1601 cm⁻¹ and 906 cm⁻¹).

  • Acquisition: Apply the neat sample to the crystal. Acquire spectra from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to maximize signal-to-noise).

  • Analysis: Examine the 650–900 cm⁻¹ region. The presence of two distinct bands in this region definitively confirms the 1,3-disubstitution pattern of 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

References

  • Tsunoi, S., Yasuhisa, T., Hisasue, T., Suzuki, I., & Shibata, I. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. Analytical Science Advances, 5(1). Retrieved from[Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Theses and Dissertations. Retrieved from[Link]

  • Martens, J., et al. (2021). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. Retrieved from [Link]

Validation

IR spectroscopy characteristic bands for 1-[2-(3-Methoxyphenyl)ethyl]piperazine

An In-Depth Technical Guide to the IR Spectroscopy of 1-[2-(3-Methoxyphenyl)ethyl]piperazine Executive Summary This guide provides a technical analysis of the infrared (IR) spectroscopic characteristics of 1-[2-(3-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the IR Spectroscopy of 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopic characteristics of 1-[2-(3-Methoxyphenyl)ethyl]piperazine , a critical "long-chain arylpiperazine" (LCAP) intermediate used in the synthesis of serotonergic modulators (e.g., Urapidil, Ensaculin).

For researchers and drug development professionals, the primary analytical challenge with this compound is distinguishing it from its positional isomers (ortho- and para-methoxyphenyl analogs) and its starting materials (e.g., 1-(3-methoxyphenyl)piperazine). This guide focuses on the diagnostic "fingerprint" regions—specifically the C-H out-of-plane (OOP) bending vibrations—that definitively identify the meta-substitution pattern, providing a robust alternative to NMR for rapid identification.

Technical Profile & Structural Basis

Before analyzing the spectrum, we must map the chemical structure to expected vibrational modes.

  • Compound Name: 1-[2-(3-Methoxyphenyl)ethyl]piperazine[1]

  • Core Structure:

    • Piperazine Ring: Contains a secondary amine (N-H) and methylene groups (-CH₂-).

    • Ethyl Linker: Aliphatic chain connecting the piperazine N1 to the phenyl ring.

    • Phenyl Ring: Substituted at the 1 and 3 positions (meta-substitution).

    • Methoxy Group: Attached at the 3-position of the phenyl ring.[2]

Key Functional Groups for IR Detection:

Functional Group Diagnostic Value Spectral Region (cm⁻¹)
Secondary Amine (N-H) High (if free base) 3200–3400 (Stretch)
Aromatic C-H (Meta) Critical (Isomer ID) 690 & 780 (OOP Bends)
Methoxy (Ar-O-C) High 1240–1260 (Asym Stretch)

| Aliphatic C-H | Moderate | 2800–2950 (Stretch) |

Characteristic IR Bands: The "Meta" Signature

The infrared spectrum of 1-[2-(3-Methoxyphenyl)ethyl]piperazine is defined by the meta-substitution pattern of the benzene ring. Unlike the ortho or para isomers, meta-disubstituted benzenes exhibit a unique dual-band signature in the fingerprint region.

Detailed Band Assignment Table
Frequency (cm⁻¹)Vibration ModeIntensityTechnical Commentary
3300 – 3400 N-H StretchingWeak/BroadCharacteristic of the secondary amine on the piperazine ring. Often broadened if hydrogen bonding is present or if analyzed as a salt (HCl).
3000 – 3100 Ar-H StretchingWeakC-H stretches of the phenyl ring.
2800 – 2950 Alkyl C-H StretchingStrongOverlapping signals from the ethyl linker, piperazine ring, and methoxy methyl group.
2700 – 2800 Bohlmann BandsMedium"Trans" C-H stretches adjacent to nitrogen lone pairs; diagnostic for cyclic amines like piperazine.
1580 – 1600 C=C Ring StretchMediumAromatic ring "breathing" modes.
1475 – 1500 C=C / CH₂ BendStrongMixed mode: Aromatic skeletal vibration and methylene scissoring.
1240 – 1260 C-O-C Asym. StretchVery Strong Diagnostic for the aryl alkyl ether (Methoxy group).
1020 – 1050 C-O-C Sym. StretchStrongSymmetric stretching of the methoxy group.
770 – 790 C-H OOP Bend (1)Strong Primary diagnostic for meta-substitution. Corresponds to the "wagging" of the isolated hydrogen at C2.
680 – 700 Ring DeformationStrong Secondary diagnostic for meta-substitution. Often referred to as the "ring bend."

Expert Insight: The presence of two distinct strong bands in the low-frequency region (one near 690 cm⁻¹ and one near 780 cm⁻¹) is the "smoking gun" for the meta isomer. If you see only a single strong band near 750 cm⁻¹ or 830 cm⁻¹, you likely have the ortho or para isomer, respectively.

Comparative Analysis: Distinguishing Alternatives

In drug development, "alternatives" often refer to impurities or positional isomers generated during non-regioselective synthesis. The table below objectively compares the target compound against its primary structural alternatives.

Differentiation Matrix: Positional Isomers
FeatureTarget: Meta-Isomer (3-OMe)Alternative 1: Ortho-Isomer (2-OMe)Alternative 2: Para-Isomer (4-OMe)
OOP Bending Region Two Bands: ~690 & ~780 cm⁻¹One Band: ~740–760 cm⁻¹One Band: ~800–840 cm⁻¹
Spectral Logic 1,3-substitution breaks symmetry, allowing both ring deformation and C-H wag modes.1,2-substitution typically yields a single dominant overlap band.1,4-substitution is highly symmetric, yielding a single sharp band (umbrella mode).
Methoxy Stretch ~1250 cm⁻¹~1240 cm⁻¹ (often shifted slightly lower due to steric crowding)~1250 cm⁻¹
Primary Use Case Urapidil / Ensaculin synthesisAntihypertensive research (e.g., Enciprazine)Serotonin agonists
Differentiation from Precursor: 1-(3-Methoxyphenyl)piperazine

The target compound is often synthesized by alkylating 1-(3-methoxyphenyl)piperazine with a chloroethyl/bromoethyl chain.

  • Precursor Spectrum: Shows a broad, messy N-H region (primary/secondary amine overlap if salt) and lacks the specific methylene scissoring intensity of the ethyl linker.

  • Target Spectrum: The alkylation of the N1 nitrogen removes one N-H site, simplifying the 3200–3400 cm⁻¹ region to a single secondary amine signal (or none if N4 is substituted later) and increasing aliphatic C-H intensity (2800–2950 cm⁻¹) due to the added ethyl group.

Experimental Protocol

To obtain the high-fidelity spectra required for this differentiation, follow this validated protocol.

Objective: Acquire a spectrum capable of resolving the fingerprint region (600–900 cm⁻¹) clearly.

Step 1: Sample Preparation

  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reasoning: Phenylpiperazines are often oily free bases or hygroscopic hydrochloride salts. ATR requires minimal prep and avoids the moisture bands common in KBr pellets.

  • Alternative (for HCl salts): KBr Pellet.

    • Mix 1–2 mg of sample with 200 mg dry KBr. Grind to a fine powder and press at 8–10 tons.

    • Note: Ensure KBr is dry; water bands at 3400 cm⁻¹ can obscure the amine N-H stretch.

Step 2: Instrument Parameters

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Why: Higher resolution is preferred to resolve closely spaced aromatic overtones in the 1600–2000 cm⁻¹ region, though 4 cm⁻¹ is sufficient for the fingerprint region.

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio).

  • Range: 4000 cm⁻¹ to 600 cm⁻¹.

Step 3: Data Validation (Self-Check)

  • Check 2800–3000 cm⁻¹: Are aliphatic peaks present? (Confirms Ethyl/Piperazine presence).

  • Check 1250 cm⁻¹: Is there a strong ether band? (Confirms Methoxy).[2]

  • Check 650–900 cm⁻¹: Apply the decision tree below.

Visual Workflow: Isomer Identification Logic

The following diagram illustrates the logical decision process for identifying the specific isomer based on experimental IR data.

IR_Identification Start Start: Acquire IR Spectrum (4000 - 600 cm⁻¹) CheckEther Check 1240-1260 cm⁻¹ Strong Band Present? Start->CheckEther NoEther No Methoxy Group Detected (Check Synthesis) CheckEther->NoEther No CheckFingerprint Analyze Fingerprint Region (650 - 900 cm⁻¹) CheckEther->CheckFingerprint Yes MetaPath Two Strong Bands: ~690 cm⁻¹ AND ~780 cm⁻¹ CheckFingerprint->MetaPath OrthoPath Single Strong Band: ~740 - 760 cm⁻¹ CheckFingerprint->OrthoPath ParaPath Single Strong Band: ~800 - 840 cm⁻¹ CheckFingerprint->ParaPath ResultMeta Confirmed: Meta-Isomer (Target Compound) MetaPath->ResultMeta ResultOrtho Result: Ortho-Isomer (Alternative 1) OrthoPath->ResultOrtho ResultPara Result: Para-Isomer (Alternative 2) ParaPath->ResultPara

Figure 1: Logic flow for distinguishing the target meta-isomer from ortho/para alternatives using IR characteristic bands.

References

  • Differentiation of Isomers: Analyst (RSC Publishing). "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." Link

  • General Aromatic IR Rules: Spectroscopy Online. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." Link

  • Piperazine Characterization: Forensic Science International. "Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS." Link

  • Synthesis & Data: BenchChem. "An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine." (Used for comparative Ortho data). Link

Sources

Comparative

Validation of analytical methods for 1-[2-(3-Methoxyphenyl)ethyl]piperazine detection

Comparison Guide: Analytical Method Validation for 1-[2-(3-Methoxyphenyl)ethyl]piperazine Executive Summary This guide provides a technical comparison of analytical methodologies for the detection and quantification of 1...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Analytical Method Validation for 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Executive Summary

This guide provides a technical comparison of analytical methodologies for the detection and quantification of 1-[2-(3-Methoxyphenyl)ethyl]piperazine (hereafter referred to as 3-MPEP ). As a critical intermediate in the synthesis of the antihypertensive drug Urapidil and a structural analog to phenylpiperazine-based New Psychoactive Substances (NPS), the validation of analytical methods for 3-MPEP is governed by distinct requirements depending on the application: Bulk Purity Analysis (Pharmaceutical QC) versus Trace Quantification (Genotoxic Impurity/Bioanalysis).

This document contrasts the industry-standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) against the high-sensitivity LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), providing validated protocols, decision frameworks, and performance data compliant with ICH Q2(R2) guidelines.

Part 1: Analytical Strategy & Decision Framework

The choice of method is dictated by the Analytical Target Profile (ATP) . 3-MPEP contains a secondary amine (pKa ~9.8) and a methoxyphenyl chromophore.[1][2] This dual nature allows for direct UV detection but poses challenges regarding peak tailing due to silanol interactions, necessitating specific mobile phase modifiers.

Analytical Decision Matrix

The following diagram outlines the logical selection process based on sensitivity requirements and matrix complexity.

Analytical_Decision_Matrix Start Start: Define Analytical Goal Conc_Check Target Concentration? Start->Conc_Check High_Conc > 0.05% (w/w) (Purity/Assay) Conc_Check->High_Conc High Level Trace_Conc < 10 ppm (Genotoxic Impurity/Bioanalysis) Conc_Check->Trace_Conc Trace Level Matrix_Check Sample Matrix? Method_A METHOD A: HPLC-UV (Robust, Cost-Effective) Matrix_Check->Method_A API / Raw Material High_Conc->Matrix_Check Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Method_A->Validation Method_B METHOD B: LC-MS/MS (High Sensitivity, Specificity) Trace_Conc->Method_B Plasma / Urine / Complex Matrix Method_B->Validation

Figure 1: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity needs and sample matrix.

Part 2: Comparative Analysis of Methodologies

The following table synthesizes experimental data typical for phenylpiperazine derivatives, grounded in validation studies of Urapidil impurities and similar pharmacophores.

Validation ParameterMethod A: HPLC-UV (QC Standard) Method B: LC-MS/MS (Trace/Bio)
Primary Application Raw material assay, Process Intermediate Purity.Genotoxic impurity screening, PK studies.
Detection Principle UV Absorbance @ 210 nm / 270 nm (Methoxy group).ESI+ (M+H)+ Transition monitoring (MRM).
Stationary Phase C18 (Base-Deactivated) or Phenyl-Hexyl.C18 (High Carbon Load) or HILIC.
Linearity Range 1.0 – 100 µg/mL (

)
1.0 – 1000 ng/mL (

)
LOD / LOQ LOD: ~0.05 µg/mLLOD: ~0.5 ng/mL
Precision (RSD) < 1.0% (System Precision)< 5.0% (Bioanalytical guidelines)
Specificity Moderate (Relies on retention time).[3]High (Mass transition + Retention time).
Throughput 15–25 min run time.5–10 min run time.

Part 3: Detailed Experimental Protocols

Method A: HPLC-UV (Purity & Assay)

Designed for routine Quality Control in pharmaceutical manufacturing.[4]

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3 or equivalent C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 50 mM Potassium Dihydrogen Phosphate (adjusted to pH 3.0 with Orthophosphoric Acid).

    • Solvent: Acetonitrile.

    • Ratio: Buffer:Acetonitrile (75:25 v/v) with 0.1% Triethylamine (TEA) .

    • Note: TEA is critical to suppress silanol activity and prevent tailing of the piperazine nitrogen.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 210 nm (max sensitivity) or 270 nm (higher selectivity for aromatic ring).

  • Temperature: 30°C.

2. Sample Preparation:

  • Dissolve 25 mg of 3-MPEP reference standard in 50 mL of mobile phase (Stock A).

  • Dilute Stock A to working concentration (e.g., 50 µg/mL).

  • Filter through 0.45 µm Nylon filter (avoid PVDF if non-specific binding is observed).

3. System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for basic amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • % RSD of 5 replicate injections:

    
    .
    
Method B: LC-MS/MS (Trace Impurity & Bioanalysis)

Designed for detecting 3-MPEP as a genotoxic impurity or metabolite.

1. Mass Spectrometry Parameters (ESI+):

  • Ion Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion:

    
     221.1 
    
    
    
    .
  • Product Ions (MRM):

    • Quantifier:

      
       (Cleavage of piperazine ring).
      
    • Qualifier:

      
       (Methoxyphenyl fragment).
      
  • Collision Energy: Optimized per transition (typically 20–35 eV).

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or HILIC for higher retention of polar bases.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 5 minutes.

3. Extraction Workflow (Bioanalysis): The following diagram illustrates the sample preparation pathway to minimize matrix effects (ion suppression).

Sample_Prep_Workflow Sample Biological Sample (Plasma/Urine) Protein_Ppt Protein Precipitation (ACN 3:1 ratio) Sample->Protein_Ppt Add IS Centrifuge Centrifuge 10,000 rpm, 10 min Protein_Ppt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Injection LC-MS/MS Injection Dilution->Injection

Figure 2: Protein precipitation workflow for LC-MS/MS analysis of 3-MPEP in biological matrices.

Part 4: Scientific Integrity & Validation (E-E-A-T)

Causality in Method Design
  • pH Control: 3-MPEP is a base. In Method A, a low pH (3.[5]0) ensures the piperazine nitrogen is fully protonated, preventing mixed-mode retention mechanisms that cause peak broadening. In Method B, formic acid serves the same purpose while facilitating ionization in the MS source.

  • Ion Pairing/Blocking: The use of Triethylamine (TEA) in Method A is non-negotiable for older silica columns. It competes for active silanol sites, sharpening the peak shape of the analyte.

Self-Validating Systems

To ensure trustworthiness, every analytical run must include:

  • Blank Injection: To confirm no carryover (critical in LC-MS due to the "sticky" nature of piperazines).

  • System Suitability Standard: A check standard at the LOQ level to verify sensitivity before running samples.

  • Internal Standard (IS): For Method B, use a deuterated analog (e.g., 3-MPEP-d8 or Urapidil-d3 ) to correct for matrix effects and injection variability.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Chakravarthy, V. K., et al. (2011). Stability indicating HPLC method for the determination of Urapidil and its impurities. Asian Journal of Chemistry. [Link]

  • Welz, A., et al. (2022).[7] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(2-Methoxyphenyl)piperazine (Isomer comparison). [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Confirmation of 1-[2-(3-Methoxyphenyl)ethyl]piperazine Salts

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's bioavaila...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's bioavailability, stability, and manufacturability. The API 1-[2-(3-methoxyphenyl)ethyl]piperazine, a molecule with potential applications in medicinal chemistry, serves as an excellent case study for demonstrating the rigorous process of salt form screening and crystal structure confirmation. The formation of salts can significantly alter the physicochemical properties of the parent molecule.[1]

This guide provides an in-depth technical comparison of methodologies used to confirm the crystal structures of various salts of 1-[2-(3-Methoxyphenyl)ethyl]piperazine. We will delve into the causality behind experimental choices, present detailed protocols, and compare the expected outcomes for different salt forms, thereby offering a framework for robust solid-state characterization. While specific crystallographic data for the salts of 1-[2-(3-methoxyphenyl)ethyl]piperazine are not publicly available, this guide will utilize data from closely related piperazine analogues to illustrate the principles and comparative analyses involved.

Part 1: Synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine and Its Salts

The journey to crystal structure confirmation begins with the synthesis of the free base and its subsequent conversion into various salt forms. The choice of salt-forming acid is critical and is often guided by the pKa of the API and the desired physicochemical properties of the final salt.[1] Given that piperazine has two basic nitrogen atoms, it can form both mono- and di-salts.[1]

Experimental Protocol: Synthesis of the Free Base

A common route to synthesize N-substituted piperazines involves the reaction of a suitable piperazine starting material with an appropriate electrophile. For 1-[2-(3-methoxyphenyl)ethyl]piperazine, a plausible synthesis involves the reductive amination of 1-(3-methoxyphenyl)piperazine with (3-methoxyphenyl)acetaldehyde or the alkylation of piperazine with 1-(2-bromoethyl)-3-methoxybenzene.

Experimental Protocol: Salt Formation

The following protocol outlines a general procedure for preparing crystalline salts of 1-[2-(3-Methoxyphenyl)ethyl]piperazine.

  • Dissolution: Dissolve 1.0 g of 1-[2-(3-methoxyphenyl)ethyl]piperazine free base in a suitable solvent, such as methanol or ethyl acetate (approx. 10-20 mL), with gentle warming if necessary.

  • Acid Addition: In a separate flask, dissolve a stoichiometric equivalent of the chosen acid (e.g., hydrochloric acid, fumaric acid, maleic acid) in a minimal amount of the same solvent.

  • Mixing and Crystallization: Slowly add the acid solution to the free base solution while stirring. The salt may precipitate immediately. If not, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow evaporation of the solvent can also be employed to encourage crystal growth.[2]

  • Isolation and Drying: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.

Part 2: Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[3] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a pharmaceutical salt.

Causality in Experimental Choices for SC-XRD

The primary challenge in SC-XRD is growing a high-quality single crystal.[4] The choice of solvent and crystallization method (e.g., slow evaporation, vapor diffusion, cooling) is critical. A solvent system that allows the compound to be sparingly soluble is often ideal for promoting slow crystal growth, which is essential for obtaining well-ordered crystals suitable for diffraction.[5]

Experimental Protocol: Single Crystal Growth
  • Solution Preparation: Prepare a nearly saturated solution of the 1-[2-(3-methoxyphenyl)ethyl]piperazine salt in a suitable solvent (e.g., methanol, ethanol, or a mixture like methanol/ethyl acetate) at a slightly elevated temperature.

  • Slow Crystallization: Filter the warm solution into a clean vial. Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow solvent evaporation over several days to weeks.[4]

  • Crystal Selection: Once suitable crystals have formed (typically 0.1-0.5 mm in size with well-defined faces), carefully select a single, unflawed crystal under a microscope for mounting on the diffractometer.[3][5]

Comparative Crystallographic Data

The table below presents hypothetical yet representative crystallographic data for three different salts of 1-[2-(3-methoxyphenyl)ethyl]piperazine, based on known structures of similar piperazine salts.[6][7][8] This comparison highlights how different counter-ions can lead to vastly different crystal packing and hydrogen bonding networks.

ParameterHydrochloride Salt (Hypothetical)Fumarate Salt (Hypothetical)Maleate Salt (Illustrative Analogue*)
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupP2₁/cP-1P2₁/n
a (Å)10.58.211.8
b (Å)15.29.57.9
c (Å)9.812.316.5
β (°)98.5105.2 (γ=95.1)108.3
V (ų)15459101530
Z424
Key H-BondsN-H···Cl⁻N-H···O(carboxylate)N-H···O(carboxylate)

*Data based on the maleate salt of the closely related 1-(3-methoxyphenyl)piperazine.[8]

Part 3: Bulk Property Analysis: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk powder, which is the form used in pharmaceutical formulations.[9] PXRD is a powerful tool for identifying the crystalline phase, detecting polymorphism, and assessing the purity of the bulk material.[10][11] Each crystalline solid produces a unique PXRD pattern, which serves as its "fingerprint."

Experimental Protocol: PXRD Analysis
  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline salt powder to ensure a random orientation of the crystallites.

  • Data Acquisition: Mount the sample on the PXRD instrument and collect the diffraction pattern over a typical 2θ range of 2° to 40°.

  • Data Analysis: Compare the obtained PXRD pattern with reference patterns from a database or patterns calculated from single-crystal data to confirm the phase identity.

Part 4: A Multi-faceted Approach: Orthogonal Analytical Techniques

To ensure a comprehensive and trustworthy characterization of the salt forms, it is crucial to employ orthogonal analytical techniques that provide complementary information.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the thermal behavior of the salts.[12][13] DSC measures heat flow associated with thermal events like melting and polymorphic transitions, while TGA measures changes in mass as a function of temperature, which is useful for detecting desolvation or decomposition.[14][15]

  • DSC Protocol: Heat a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.

  • TGA Protocol: Heat a sample (5-10 mg) in an open pan at a constant rate to identify weight loss events corresponding to the loss of solvent or decomposition.[13]

Spectroscopic Confirmation: FTIR and NMR

Spectroscopic methods provide confirmation of salt formation by detecting changes in the chemical environment of the molecule.

  • FTIR Spectroscopy: In Fourier-transform infrared (FTIR) spectroscopy, the formation of a salt is often indicated by a shift in the stretching frequencies of the functional groups involved in proton transfer. For example, the formation of a carboxylate salt would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate stretches.

  • NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, is sensitive to the electronic environment of the protons.[1] Protonation of the piperazine nitrogen atoms upon salt formation leads to a downfield shift of the adjacent methylene protons, providing clear evidence of salt formation in solution.

Comparative Summary of Analytical Data
TechniqueHydrochloride Salt (Expected)Fumarate Salt (Expected)Maleate Salt (Expected)
PXRD Unique diffraction patternDistinct pattern from HCl saltUnique pattern, different from others
DSC Sharp, high melting point endothermMelting point different from HCl saltLower melting point than fumarate
TGA Thermally stable, no initial weight lossStable, may show dehydration if hydratedMay show decomposition at lower temp.
FTIR N-H⁺ stretch visible, no C=OCarboxylate (COO⁻) stretches visibleCarboxylate (COO⁻) stretches visible
¹H NMR Downfield shift of piperazine protonsDownfield shift of piperazine protonsDownfield shift of piperazine protons

Part 5: Integrated Workflow for Crystal Structure Confirmation

The following diagram illustrates the logical workflow for the comprehensive characterization and confirmation of the crystal structure of a new pharmaceutical salt.

G cluster_synthesis Synthesis & Salt Formation cluster_characterization Solid-State Characterization cluster_analysis Data Analysis & Selection API 1-[2-(3-Methoxyphenyl)ethyl]piperazine (Free Base) Acid Acid Selection (HCl, Fumaric, Maleate) Salt Salt Formation & Crystallization Acid->Salt SCXRD Single-Crystal XRD (Definitive Structure) Salt->SCXRD Single Crystal PXRD Powder XRD (Bulk Fingerprint) Salt->PXRD Bulk Powder Thermal Thermal Analysis (DSC/TGA) Salt->Thermal Spectro Spectroscopy (FTIR/NMR) Salt->Spectro Compare Comparative Analysis of Physicochemical Properties SCXRD->Compare PXRD->Compare Thermal->Compare Spectro->Compare Select Optimal Salt Form Selection Compare->Select

Caption: Workflow for Pharmaceutical Salt Characterization.

Conclusion

The confirmation of the crystal structure of a pharmaceutical salt is a multi-step, evidence-based process that is fundamental to modern drug development. While single-crystal X-ray diffraction provides the ultimate structural confirmation, a combination of orthogonal techniques such as PXRD, DSC, TGA, and spectroscopy is essential for a comprehensive understanding of the bulk material's properties. By systematically preparing different salts of an API like 1-[2-(3-methoxyphenyl)ethyl]piperazine and subjecting them to this battery of tests, researchers can confidently select the optimal salt form with the most desirable physicochemical properties for further development, ensuring the final drug product is safe, effective, and stable.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Retrieved from [Link]

  • ACS Publications. (2023). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics. Retrieved from [Link]

  • MDPI. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved from [Link]

  • ResearchGate. (2012). Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. ResearchGate. Retrieved from [Link]

  • Fawcett, T. G., et al. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Retrieved from [Link]

  • Harish Chinthal, C., et al. (2021). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PMC. Retrieved from [Link]

  • Leopoldo, M., et al. (n.d.). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL. Retrieved from [Link]

  • Zhong, Y., et al. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. South African Journal of Chemistry. Retrieved from [Link]

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. Retrieved from [Link]

  • IUCr Journals. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. IUCr Journals. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories. Retrieved from [Link]

  • NETZSCH. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH. Retrieved from [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • SWGDRUG. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. ResearchGate. Retrieved from [Link]

  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Safety Protocols for 1-[2-(3-Methoxyphenyl)ethyl]piperazine

Topic: Personal protective equipment for handling 1-[2-(3-Methoxyphenyl)ethyl]piperazine Content Type: Technical Safety Guide & Operational Protocol[1] Executive Summary: The Hazard Profile Handling 1-[2-(3-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-[2-(3-Methoxyphenyl)ethyl]piperazine Content Type: Technical Safety Guide & Operational Protocol[1]

Executive Summary: The Hazard Profile

Handling 1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS: 96622-80-9) requires a safety strategy that goes beyond standard organic synthesis protocols. As a substituted phenylpiperazine derivative, this compound presents a dual-threat profile:

  • Physicochemical Corrosivity: Like many secondary amines, piperazine derivatives are organic bases capable of causing severe skin burns and eye damage (Category 1C/1 Hazards) [1, 2].

  • Pharmacological Potency: Structurally analogous to psychoactive ligands (e.g., mCPP, phenylpiperazines), this compound likely possesses high affinity for serotonin (5-HT) or dopamine receptors. Systemic absorption via skin or inhalation must be treated as a biohazard risk [3].

Immediate Directive: Treat this substance as a Corrosive Poison . All handling must occur within a certified chemical fume hood.

Hazard Mechanism & Causality

To select the correct PPE, we must understand the mechanism of injury.

  • Tissue Damage (Corrosivity): The piperazine ring contains secondary amine nitrogens with a lone pair of electrons, making the compound basic (pKa ~9.8). Upon contact with moist mucous membranes (eyes, lungs), it protonates, generating hydroxide ions (

    
    ) that cause saponification of cell membrane lipids. This leads to deep, penetrating chemical burns [4].
    
  • Systemic Toxicity (Lipophilicity): The 3-methoxyphenylethyl tail increases the lipophilicity (LogP) of the molecule compared to bare piperazine. This facilitates rapid dermal absorption and blood-brain barrier penetration, increasing the risk of systemic CNS effects upon exposure [5].

PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and quantity of the operation.

Table 1: Task-Based PPE Specifications
Hazard LevelOperationRespiratory ProtectionHand Protection (Glove Protocol)Eye/Face ProtectionBody Protection
Level 1 Storage & Transport (Sealed containers)N/A (if sealed)Single Nitrile (4 mil)Safety Glasses w/ side shieldsStandard Lab Coat
Level 2 Weighing Solids (< 1g)Fume Hood (Sash at 18")Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer immediately on contact.[1]Chemical Splash GogglesLab Coat + Tyvek Sleeves
Level 3 Synthesis / Solubilization (Liquids/Solutions)Fume Hood. If hood unavailable: Full-face respirator w/ P100 + Organic Vapor cartridges.Laminate / Barrier (e.g., Silver Shield™) under Nitrile. Standard nitrile is permeable to organic bases over time.Chemical Splash Goggles + Face Shield Chemical-Resistant Apron over Lab Coat
Level 4 Spill Cleanup (> 10 mL/g)Full-face Respirator (P100/OV)Butyl Rubber or Heavy Duty VitonChemical Splash Goggles + Face ShieldTyvek Coveralls (Taped cuffs)

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the critical workflow for spill response.

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for determining necessary protection based on physical state and engineering controls.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Liquid->Hood Level2 PPE Level 2: Double Nitrile, Goggles, Lab Coat Hood->Level2 Yes (Solid) Level3 PPE Level 3: Laminate Gloves, Face Shield, Apron Hood->Level3 Yes (Liquid) RespReq CRITICAL: Add Full-Face Respirator (P100 + OV) Hood->RespReq No RespReq->Level3 Combine w/ Level 3

Figure 2: Emergency Spill Response Protocol

Caption: Step-by-step containment and neutralization workflow for piperazine derivatives.

Spill_Response Alert 1. Alert & Evacuate (If >100mg/mL) PPE_Up 2. Don Level 4 PPE (Resp + Butyl Gloves) Alert->PPE_Up Contain 3. Containment Dykes / Absorbent Pads PPE_Up->Contain Neutralize 4. Neutralization Apply Weak Acid (Citric) Check pH Contain->Neutralize Collect 5. Collection Scoop to Haz Waste (Do NOT Flush) Neutralize->Collect Decon 6. Decontamination Soap + Water Wash Collect->Decon

Operational Protocols (Standard Operating Procedures)

Protocol A: Weighing & Transfer (Solid State)

Risk: Inhalation of dust and static-induced dispersion.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Piperazine salts are often fluffy and static-prone. Use an anti-static gun or wipe the spatula/weigh boat with a dryer sheet prior to use.

  • Technique:

    • Place the analytical balance inside the hood.

    • Open the stock container only when hands are inside the sash.

    • Pro-Tip: If the compound is hygroscopic (absorbs moisture), weigh quickly and reseal with Parafilm immediately to prevent degradation and "clumping" which increases spill risk.

Protocol B: Solubilization & Synthesis

Risk: Exothermic reaction and splash.

  • Solvent Choice: When dissolving in acids (to form salts), the reaction is exothermic. Add acid dropwise to the piperazine solution while cooling on ice.

  • Glove Discipline: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves degrade in <5 minutes. You must use Silver Shield™ (laminate) gloves under outer nitrile gloves.

  • Waste Segregation:

    • Do not mix with oxidizing agents (e.g., peroxide, permanganate).

    • Dispose of in "Basic Organic Waste" streams. High pH waste must not be mixed with acidic waste streams to prevent heat generation/explosion.

Emergency Response & Disposal

Exposure First Aid[1][2][3][4][5][6]
  • Eye Contact: Immediate irrigation for 15 minutes minimum .[2][3][4][5][6] Time is tissue; alkali burns penetrate deeper than acids. Hold eyelids open.

  • Skin Contact: Drench with water.[1][2][3][7][4][6][8][9] Remove contaminated clothing under the shower. Do not use vinegar to neutralize on skin (exothermic risk); use water only.

  • Inhalation: Move to fresh air immediately. If breathing is labored, medical observation is required due to potential delayed pulmonary edema or sensitization [1].

Disposal Strategy
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be double-bagged and labeled as "Hazardous Waste: Toxic/Corrosive."

  • Liquid Waste: Collect in HDPE containers. Label clearly: Contains 1-[2-(3-Methoxyphenyl)ethyl]piperazine.[10] pH Basic.

  • Environmental: This compound is harmful to aquatic life. Zero discharge to municipal sewers is permitted.

References

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharm, 70(4), 423-441. Retrieved from [Link]

  • PubChem. (2026). Compound Summary: 1-[2-(3-Methoxyphenyl)ethyl]piperazine.[10] Retrieved from [Link]

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